molecular formula C29H53N3O10S B15576924 Biotin-PEG6-Boc

Biotin-PEG6-Boc

Número de catálogo: B15576924
Peso molecular: 635.8 g/mol
Clave InChI: GZXCUSYIKZQKML-DPZBCOQUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Biotin-PEG6-Boc is a useful research compound. Its molecular formula is C29H53N3O10S and its molecular weight is 635.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53N3O10S/c1-29(2,3)42-26(34)8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-30-25(33)7-5-4-6-24-27-23(22-43-24)31-28(35)32-27/h23-24,27H,4-22H2,1-3H3,(H,30,33)(H2,31,32,35)/t23-,24-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXCUSYIKZQKML-DPZBCOQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53N3O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biotin-PEG6-Boc: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chemical structure, properties, and applications of Biotin-PEG6-Boc, a versatile heterobifunctional linker crucial in advancing modern bioconjugation and therapeutic development.

Introduction

This compound is a high-purity, heterobifunctional chemical linker that is instrumental in the fields of biomedical research and drug development.[1] Its unique molecular architecture, which integrates a biotin (B1667282) moiety, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine, renders it an invaluable tool for a variety of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3] The biotin component provides a high-affinity handle for streptavidin or avidin (B1170675), facilitating purification, detection, and immobilization.[1] The hydrophilic PEG6 spacer enhances the solubility and bioavailability of the conjugated molecule while providing spatial separation.[1] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise conjugation to other molecules of interest.[1]

Chemical Structure and Properties

This compound is characterized by a well-defined structure that combines three key functional components: a biotin head, a flexible PEG6 linker, and a Boc-protected amine tail. This design allows for its versatile use in creating complex biomolecular constructs.

The IUPAC name for this compound is tert-butyl (2-(2-(2-(2-(2-(2-(biotinamido)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate.[4]

Core Components:
  • Biotin: A vitamin with a high affinity for avidin and streptavidin, enabling strong and specific binding for assays and purification.[1]

  • PEG6 (Hexaethylene Glycol): A flexible and hydrophilic spacer that improves the solubility and pharmacokinetic properties of the final conjugate.[1][3]

  • Boc (tert-butyloxycarbonyl): A protecting group for the primary amine that is stable under many conditions but can be readily removed with acid to allow for subsequent conjugation.[1]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and may exhibit slight variations.

PropertyValueSource(s)
Molecular Formula C₂₉H₅₄N₄O₁₀S[1][4][5]
Molecular Weight 650.83 g/mol [1][4][6]
CAS Number 1352814-07-3, 1292268-20-2[2][4][5][7][8]
Appearance White to off-white solid or waxy solid[2][4]
Purity Typically ≥95% or ≥98%[4][5][8]
Storage Conditions -20°C for long-term storage[4][8][9]

Computational Chemistry Data:

ParameterValueSource(s)
TPSA 163.94[5]
LogP 1.4527[5]
Hydrogen Bond Acceptors 11[5]
Hydrogen Bond Donors 4[5]
Rotatable Bonds 26[5]

Applications in Research and Development

This compound is a pivotal reagent in several advanced biotechnological applications due to its specific binding capabilities and flexible linker design.

  • PROTAC Development: A primary application is in the synthesis of PROTACs.[2] These bifunctional molecules facilitate the degradation of target proteins by recruiting an E3 ubiquitin ligase.[9] The Biotin-PEG6 linker acts as a bridge connecting the target protein-binding ligand and the E3 ligase-binding ligand.[2] The biotin moiety can also be used for affinity purification and pull-down assays of the PROTAC.[9]

  • Antibody-Drug Conjugate (ADC) Development: In the context of ADCs, this compound serves as a linker to connect a potent cytotoxic payload to a monoclonal antibody.[3] The PEG spacer enhances the hydrophilicity of the linker-payload complex, which can mitigate aggregation and improve the pharmacokinetic profile of the ADC.[3]

  • Bioconjugation and Labeling: The biotin group allows for strong and specific binding to streptavidin and avidin, which can be conjugated to various reporters like fluorescent dyes or enzymes, or immobilized on solid supports such as beads.[2]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

  • Mono-Boc Protection of Hexaethylene Glycol Diamine: This initial step involves the selective protection of one of the two primary amine groups of hexaethylene glycol diamine with a Boc group, yielding the intermediate Boc-NH-PEG6-NH2.[10]

  • Coupling with NHS-Biotin: The free primary amine of the mono-Boc-protected PEG linker is then reacted with an N-hydroxysuccinimide (NHS) ester of biotin to form a stable amide bond, resulting in the final product, this compound.[10]

Detailed Protocol:

Part 1: Synthesis of Boc-NH-PEG6-NH2 [10]

  • Materials: Hexaethylene glycol diamine, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Trimethylsilyl (B98337) chloride (Me₃SiCl) or Thionyl chloride (SOCl₂), Anhydrous Methanol (B129727), Anhydrous Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (B86663).

  • Procedure:

    • Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add trimethylsilyl chloride (1 equivalent) dropwise.

    • Allow the reaction to stir at 0°C for 30 minutes.

    • To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in anhydrous DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once complete, remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Part 2: Coupling of Boc-NH-PEG6-NH2 with Biotin-NHS [10]

  • Materials: Boc-NH-PEG6-NH2, Biotin-NHS, Anhydrous Dimethylformamide (DMF), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve Boc-NH-PEG6-NH2 (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve Biotin-NHS (1.1 equivalents) in anhydrous DMF.

    • Add the Biotin-NHS solution to the stirred solution of Boc-NH-PEG6-NH2.

    • Add TEA or DIPEA (2-3 equivalents) to maintain a basic pH (around 8-9).

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by LC-MS.

    • Once complete, acidify the mixture with a few drops of TFA.

    • Purify the crude product by preparative RP-HPLC and lyophilize to obtain this compound as a white solid.

PROTAC Synthesis using this compound

This protocol outlines the construction of a PROTAC by coupling an E3 ubiquitin ligase ligand to this compound, followed by deprotection and coupling to a target protein ligand.[4]

Step 1: Boc Deprotection [1][4]

  • Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.[4][11]

    • Stir the reaction at room temperature for 1-2 hours.[1][4]

    • Remove the solvent and excess TFA under reduced pressure to yield the amine salt of Biotin-PEG6-amine.[4]

Step 2: Amide Coupling to E3 Ligase Ligand [4]

  • Materials: E3 ligase ligand with a carboxylic acid, Biotin-PEG6-amine salt, HATU, DIPEA, Anhydrous DMF.

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

    • Add a peptide coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents).[4]

    • Stir for 15 minutes at room temperature.

    • Add the Biotin-PEG6-amine salt (1.2 equivalents) to the reaction mixture and stir overnight at room temperature.

    • Work-up and purify the product.

Step 3: Coupling to Target Protein Ligand (e.g., via Click Chemistry) [4]

This step assumes the E3 ligase ligand-Biotin-PEG6 conjugate has a functional group suitable for coupling with the target protein ligand.

  • Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Ensure one component has an azide (B81097) group and the other has a terminal alkyne.

    • Dissolve the alkyne and azide components (1.0 equivalent each) in a suitable solvent (e.g., t-BuOH/H₂O or DMF).

    • Add a solution of sodium ascorbate (B8700270) (0.2 equivalents) in water.

    • Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

    • Stir the reaction at room temperature for 12-24 hours and monitor by LC-MS.

Visualizations

Logical Relationship of Biotin-Streptavidin Interaction

The utility of this compound is fundamentally based on the highly specific and high-affinity interaction between biotin and streptavidin/avidin.[2]

Biotin_Streptavidin_Interaction Biotin Biotin Moiety (on this compound) Complex High-Affinity Non-Covalent Complex Biotin->Complex Streptavidin Streptavidin/Avidin (e.g., on a solid support or reporter molecule) Streptavidin->Complex Bioconjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Application Boc_Deprotection Boc Deprotection (Removal of Boc group with acid) Reaction Conjugation Reaction (Formation of a stable amide bond) Boc_Deprotection->Reaction Target_Activation Target Molecule Activation (e.g., NHS ester formation) Target_Activation->Reaction Purification Purification (e.g., HPLC, Chromatography) Reaction->Purification Analysis Analysis (e.g., LC-MS, SDS-PAGE) Purification->Analysis Application Downstream Application (e.g., Immunoassays, PROTAC studies) Analysis->Application Synthesis_Workflow Start1 Hexaethylene Glycol Diamine Step1 Step 1: Mono-Boc Protection Start1->Step1 +(Boc)2O Start2 Biotin-NHS Step2 Step 2: Coupling with Biotin-NHS Start2->Step2 Intermediate Boc-NH-PEG6-NH2 Step1->Intermediate Intermediate->Step2 Final_Product This compound Step2->Final_Product

References

Biotin-PEG6-Boc: A Technical Guide to its Function and Application in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of Biotin-PEG6-Boc, a heterobifunctional linker. Rather than a traditional pharmacological "mechanism of action," its utility is defined by the distinct chemical functionalities of its components, which facilitate the connection of different molecular entities.[1] This document outlines its core properties, applications in bioconjugation and Proteolysis Targeting Chimera (PROTAC) development, and detailed experimental protocols.

Core Properties and Molecular Data

This compound is a chemical tool composed of three key parts: a biotin (B1667282) moiety, a hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[2][3] The biotin group allows for high-affinity, specific binding to avidin (B1170675) and streptavidin.[3][4] The flexible and hydrophilic PEG6 spacer enhances the solubility of the molecule and any conjugate it forms, while also providing physical separation to minimize steric hindrance.[1][2][4] The Boc protecting group provides a stable cap on the terminal amine, which can be selectively removed under acidic conditions to reveal a reactive primary amine for subsequent conjugation.[1][3]

Table 1: Key Quantitative Data for this compound

Property Value Source(s)
Molecular Formula C₂₉H₅₄N₄O₁₀S [2][3][4]
Molecular Weight 650.83 g/mol [2][3][4]
Alternative Molecular Weight 635.81 g/mol [4][5]
CAS Number 1352814-07-3 [2][3][4]
Alternative CAS Number 1292268-20-2 [2][4]
Appearance White to off-white solid or waxy solid [2][4]
Purity Typically ≥95% or ≥98% [2][4]

| Storage Conditions | -20°C for long-term storage |[2][4] |

Functional Mechanism and Logical Workflow

The "mechanism of action" of this compound is its function as a modular linker.[1] Its application follows a logical sequence of chemical transformations that enable the conjugation of two different molecules. The process begins with the deprotection of the Boc group, exposing a primary amine. This amine is then available to form a covalent bond with a target molecule. The biotin end of the linker is then used for its high-affinity interaction with streptavidin or avidin.

logical_workflow cluster_start Initial State cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_application Application Biotin_PEG_Boc This compound (Amine Protected) Deprotection Boc Deprotection (e.g., TFA) Biotin_PEG_Boc->Deprotection Acidic Conditions Biotin_PEG_NH2 Biotin-PEG6-NH2 (Reactive Amine) Deprotection->Biotin_PEG_NH2 Conjugation Amide Bond Formation Biotin_PEG_NH2->Conjugation Target Target Molecule (e.g., with NHS ester) Target->Conjugation Final_Conjugate Biotin-PEG6-Conjugate Conjugation->Final_Conjugate Binding High-Affinity Binding (Kd ≈ 10⁻¹⁵ M) Final_Conjugate->Binding Streptavidin Streptavidin/Avidin Streptavidin->Binding Detection Detection / Purification Binding->Detection

General logical workflow for utilizing this compound.

Applications in PROTAC Development

A primary application of this compound is in the synthesis of PROTACs.[4][6] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it, leading to ubiquitination and subsequent degradation by the proteasome.[4][5][7] In this context, the Biotin-PEG6 linker serves as a flexible bridge connecting the target protein-binding ligand to the E3 ligase-binding ligand.[4][6] The hydrophilic PEG chain can enhance the solubility and cell permeability of the PROTAC, while its length is crucial for the proper formation of the ternary complex between the target protein and the E3 ligase.[3]

protac_mechanism cluster_components PROTAC Components cluster_cellular Cellular Environment PROTAC PROTAC POI_Ligand Target Protein Ligand (Warhead) Linker Biotin-PEG6 Linker E3_Ligand E3 Ligase Ligand Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Mechanism of action for a PROTAC utilizing a Biotin-PEG6 linker.

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving this compound.

While commercially available, this compound can be synthesized through a two-step process involving the coupling of a biotinylating agent with a Boc-protected PEGylated amine.[2][8]

Materials:

  • Boc-NH-PEG6-Amine

  • Biotin-NHS (N-Hydroxysuccinimide) ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Boc-NH-PEG6-amine (1.0 equivalent) in anhydrous DMF.[2]

  • Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.[2]

  • In a separate flask, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.[2]

  • Add the Biotin-NHS ester solution dropwise to the Boc-NH-PEG6-amine solution.[2]

  • Allow the reaction to stir at room temperature overnight.[2]

  • Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS.[2]

  • Once complete, remove the DMF under reduced pressure.[2]

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure this compound.[2]

To expose the reactive primary amine, the Boc protecting group must be removed under acidic conditions.[4]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in a solution of 20-50% TFA in DCM.[2][9]

  • Stir the reaction at room temperature for 1-2 hours.[2][4][9]

  • Monitor the deprotection for completion using an appropriate analytical method (e.g., LC-MS).[10]

  • Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator) to yield the amine salt of Biotin-PEG6-amine.[2][9][11]

Table 2: Recommended Reaction Conditions for Boc Deprotection

Parameter Recommended Condition Notes
Reagent Trifluoroacetic Acid (TFA) Neat or in a solution with a solvent like DCM.
TFA Concentration 20% - 50% (v/v) in DCM Concentration can be adjusted based on the stability of the bioconjugate.[10]
Reaction Temperature 0°C to Room Temperature The reaction is often started at 0°C and allowed to warm.[10]
Reaction Time 30 minutes to 3 hours Reaction progress should be monitored to determine completion.[10]

| Work-up | Co-evaporation with a solvent like toluene (B28343) to remove residual TFA, or neutralization with a mild base.[10] |

This protocol outlines the general steps for labeling a target protein with this compound after deprotection.

bioconjugation_workflow cluster_prep Preparation cluster_conj Conjugation cluster_analysis Analysis & Application Boc_Dep Boc Deprotection of this compound Purify_Linker Purification of Biotin-PEG6-NH2 Boc_Dep->Purify_Linker Conjugation Conjugation Reaction (pH 7.5-8.5) Purify_Linker->Conjugation Activate_Target Activation of Target Molecule (e.g., NHS ester) Activate_Target->Conjugation Purify_Conj Purification of Conjugate Conjugation->Purify_Conj Characterization Characterization (e.g., MS, SDS-PAGE) Purify_Conj->Characterization Application Downstream Application Characterization->Application

General workflow for bioconjugation using this compound.[4]

Procedure:

  • Preparation of Reagents:

    • Perform Boc deprotection as described in section 4.2 to obtain Biotin-PEG6-NH2.

    • Prepare the target molecule. If conjugating to a carboxylic acid on the target, it must be activated (e.g., as an NHS ester using EDC/NHS chemistry).[1]

  • Conjugation Reaction:

    • Dissolve the activated target molecule and the deprotected Biotin-PEG6-NH2 in a suitable buffer. The reaction is typically performed at a slightly alkaline pH (e.g., 7.5-8.5) to ensure the primary amine of the linker is deprotonated and reactive.[4]

    • A 10- to 20-fold molar excess of the biotin reagent is often a good starting point.[9]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[9]

  • Purification and Analysis:

    • After the reaction, purify the biotinylated product from unreacted components using methods such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography.[4][9]

    • Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry (MS), or HABA assays to confirm conjugation and determine the degree of labeling.[4][10]

Safety Information

This compound should be handled by trained professionals in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]

References

The Pivotal Role of the PEG6 Linker in Biotin-PEG Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise linkage of molecules is paramount to experimental success. Biotin-PEG reagents have become indispensable tools, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin for a myriad of applications in research, diagnostics, and therapeutics. The polyethylene (B3416737) glycol (PEG) spacer within these reagents is not merely a connector; it is a critical determinant of the conjugate's physicochemical properties and biological performance. This in-depth technical guide focuses on the specific role of the hexa-ethylene glycol (PEG6) linker, providing a comprehensive analysis of its impact on biotinylation, protein interactions, and overall experimental outcomes.

The Core Advantages of the PEG6 Linker

The incorporation of a six-unit PEG spacer into biotinylation reagents confers several key advantages that address common challenges in bioconjugation.

Enhanced Hydrophilicity and Solubility

A primary benefit of the PEG6 spacer is its inherent hydrophilicity.[1] Many biomolecules, such as proteins and peptides, risk aggregation or insolubility when modified with hydrophobic reagents. The PEG6 linker imparts a hydrophilic character to the biotinylated molecule, improving its solubility in aqueous buffers and preventing aggregation.[1][2] This is crucial for maintaining the biological activity of the conjugated molecule and ensuring the reliability of downstream applications.

Reduction of Steric Hindrance

The biotin-binding pocket of streptavidin is situated below the protein's surface.[1] A short or absent linker can lead to steric hindrance, impeding the access of the biotinylated molecule to this binding site. The flexible and extended nature of the PEG6 spacer arm effectively distances the biotin moiety from the target molecule, making it more accessible to streptavidin's binding pocket.[3][4] This reduction in steric hindrance leads to more efficient binding and increased sensitivity in assays.[4][5]

Improved Biocompatibility and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established method for enhancing the biocompatibility and reducing the immunogenicity of therapeutic molecules.[1][6] The PEG6 spacer can help shield the biotinylated molecule from the immune system, which can be advantageous for in vivo applications by potentially extending circulation half-life.[6]

Minimized Non-Specific Binding

The hydrophilic and flexible nature of the PEG6 spacer also contributes to a reduction in non-specific binding of the biotinylated molecule to surfaces or other proteins.[5] This is particularly important in sensitive assays where a high signal-to-noise ratio is critical for accurate results.

Quantitative Data on Biotin-PEG Linkers

The length of the PEG linker can modulate the binding affinity of the biotin-streptavidin interaction. The following table summarizes key quantitative data related to this interaction.

Biotinylated LigandAvidin/StreptavidinPEG Spacer Molecular Weight ( g/mol )Equilibrium Dissociation Constant (K_d) (M)Stoichiometry (Biotin:Avidin)Reference(s)
BiotinAvidin0~10⁻¹⁵4:1[7]
Biotin-PEGAvidin588~10⁻⁸4:1[7]
Biotin-PEGAvidin3400~10⁻⁸4:1[7]
Biotin-PEGAvidin5000~10⁻⁸1:1[7]
BiotinStreptavidin0≈10⁻¹⁴4:1[6]

Note: A direct comparison of K_d values across different studies can be challenging due to variations in experimental conditions. However, a general trend of slightly decreased affinity with increasing PEG length is often observed, attributed to the increased hydrodynamic radius of longer PEG chains which can sterically hinder the biotin from optimally fitting into the binding pocket.[7]

Experimental Protocols

Detailed methodologies are essential for the successful application of Biotin-PEG6 reagents. The following are representative protocols for key experiments.

Protocol 1: Protein Biotinylation using Biotin-PEG6-NHS Ester

Objective: To covalently attach a Biotin-PEG6 linker to a protein via its primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG6-NHS Ester

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

    • Immediately before use, dissolve the Biotin-PEG6-NHS Ester in DMF or DMSO to create a 10 mM stock solution.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG6-NHS Ester to the protein solution.[8]

    • Mix gently and incubate at room temperature for 2 hours or at 4°C overnight.[8] Protect the reaction from light if the protein is light-sensitive.

  • Reaction Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to consume any excess NHS-ester reagent.

  • Purification:

    • Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Surface Functionalization of QCM-D Sensors with Biotin-PEG-thiol

Objective: To create a biotinylated surface on a gold-coated Quartz Crystal Microbalance with Dissipation (QCM-D) sensor for interaction studies.

Materials:

  • Gold-coated QCM-D sensors

  • 2% SDS, 0.1% SDS, 0.1 M HCl solutions

  • Ethanol

  • Nitrogen gas

  • dS-PEG-thiol and dS-PEG-biotin-thiol

  • Ethanolic solution of mixed PEG thiols (e.g., 99:1 molar ratio of PEG-thiol to Biotin-PEG-thiol) at a total concentration of 10 mM.[8][9]

Procedure:

  • Sensor Cleaning:

    • Mechanically clean the gold-coated QCM-D sensors with 2% SDS.[8][9]

    • Heat the sensors in 0.1% SDS at 80°C for 10 minutes, then rinse with water.[8][9]

    • Heat the sensors in 0.1 M HCl at 80°C for 10 minutes, then rinse thoroughly with water and dry under a stream of nitrogen.[8][9]

  • Surface Modification:

    • Incubate the clean, dry sensors in the ethanolic PEG thiol solution for at least 16 hours at 4°C in the dark.[8][9]

  • Final Rinse:

    • Rinse the sensors with ethanol, followed by milli-Q water, and then dry with nitrogen.[8][9] The sensors are now ready for use in QCM-D experiments.

Protocol 3: PROTAC Synthesis using Biotin-PEG6-Acid

Objective: To synthesize a Proteolysis Targeting Chimera (PROTAC) incorporating a Biotin-PEG6 linker.

Materials:

  • Biotin-PEG6-Acid

  • Amine-functionalized ligand (for either the protein of interest or the E3 ligase)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • Reverse-phase HPLC for purification

Procedure:

  • Reaction Setup:

    • Under a nitrogen atmosphere, dissolve the amine-functionalized ligand in anhydrous DMF.

    • In a separate flask, dissolve Biotin-PEG6-Acid in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the Biotin-PEG6-Acid solution, add HATU (1.2 eq) and DIPEA (3.0 eq).[10]

    • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[3]

  • Amide Coupling:

    • Add the solution of the amine-functionalized ligand to the activated Biotin-PEG6-Acid mixture.[3]

    • Stir the reaction at room temperature overnight.[3]

  • Work-up and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with appropriate aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, and brine).[3]

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by reverse-phase HPLC to obtain the final biotinylated PROTAC intermediate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism

Targeted_Drug_Delivery cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Biotin-PEG6 Functionalized Nanoparticle with Drug Receptor Biotin Receptor Nanoparticle->Receptor Binding Coated_Pit Clathrin-Coated Pit Receptor->Coated_Pit Internalization Endosome Early Endosome Coated_Pit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation &

BioID_Workflow Start Transfect cells with Bait-BirA*-FLAG construct Add_Biotin Add excess Biotin (e.g., 50 µM) Start->Add_Biotin Incubate Incubate for 18-24 hours Add_Biotin->Incubate Lysis Cell Lysis Incubate->Lysis Pull_down Streptavidin Affinity Purification Lysis->Pull_down Wash Wash beads to remove non-specific binders Pull_down->Wash Elute On-bead digestion (e.g., Trypsin) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis Identify Identify proximal and interacting proteins Analysis->Identify

Conclusion

The PEG6 linker is a critical component of Biotin-PEG reagents, offering a well-balanced set of properties that enhance the performance of biotinylated molecules in a wide range of applications. By improving solubility, minimizing steric hindrance, and increasing biocompatibility, the PEG6 spacer enables more reliable and sensitive results. The selection of the appropriate linker is a crucial consideration in experimental design, and the data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize Biotin-PEG6 reagents in their work. The versatility of the PEG6 linker continues to make it a valuable tool in the advancement of drug delivery, diagnostics, and our fundamental understanding of biological processes.

References

An In-Depth Technical Guide to Boc Protection Group Chemistry on PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, application, and strategic considerations for using the tert-butyloxycarbonyl (Boc) protecting group on polyethylene (B3416737) glycol (PEG) linkers. The strategic use of Boc-protected PEG linkers is fundamental in the controlled, stepwise synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized materials.[1][2]

The Boc group serves as a temporary shield for primary or secondary amines, preventing unwanted side reactions during multi-step synthetic processes.[1][3] Its stability under a wide array of basic and nucleophilic conditions, combined with its clean and efficient removal under acidic conditions, makes it an invaluable tool in modern organic synthesis and bioconjugation.[1][2][4] This acid-labile nature provides an orthogonal strategy to other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection and sequential conjugation.[5][6]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one end and a different reactive group (e.g., carboxylic acid, NHS ester, maleimide) at the other, are instrumental for this modular approach to synthesis.[3][7][8][9] The PEG spacer itself enhances the aqueous solubility, stability, and pharmacokinetic properties of the final conjugate, making this combination particularly powerful for therapeutic applications.[3][10][11]

Data Presentation

The following tables summarize key quantitative data for the application of Boc protection chemistry on PEG linkers, derived from established protocols and comparative studies.

Table 1: Common Conditions for Boc Deprotection of PEG Linkers

Acidic Reagent Concentration (v/v) Solvent Temperature Typical Time Purity/Yield (%) Reference(s)
Trifluoroacetic Acid (TFA) 20-50% Dichloromethane (DCM) 0°C to Room Temp. 30 - 120 min >95% [4][7]

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp. | 1 - 4 hours | Variable |[4][12] |

Table 2: Comparative Analysis of Boc vs. Fmoc Protecting Groups on PEG Linkers

Feature Boc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Strongly acidic (e.g., 20-50% TFA in DCM)[5][13] Mildly basic (e.g., 20% piperidine (B6355638) in DMF)[6][13]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc)[5][6] Orthogonal to acid-labile groups (e.g., Boc, tBu)[5][14]
Reaction Time Typically 30 minutes to 2 hours[5] Typically 5 to 30 minutes[5]
Potential Side Reactions Risk of t-butylation of sensitive residues (e.g., Trp); requires scavengers.[5] Diketopiperazine/aspartimide formation; piperidine adducts.[5]

| Compatibility | Not suitable for acid-sensitive substrates.[5] | Well-suited for acid-sensitive molecules.[5] |

Table 3: Typical Analytical Characterization Data for a Boc-NH-PEG-X Linker

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ) for -C(CH₃)₃ (Boc) ~1.44 ppm (singlet, 9H)[15]
Chemical Shift (δ) for -O-CH₂-CH₂-O- (PEG) ~3.6-3.7 ppm (multiplet)[15]
¹³C NMR Chemical Shift (δ) for -C (CH₃)₃ (Boc) ~79 ppm[15]
Chemical Shift (δ) for -C(C H₃)₃ (Boc) ~28 ppm[15]

| Mass Spec (ESI+) | Observed Ion | [M+H]⁺, [M+Na]⁺[16] |

Experimental Protocols

Detailed methodologies for the protection, deprotection, and characterization of Boc-functionalized PEG linkers are provided below.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal primary amine on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

  • Amino-PEG linker (e.g., H₂N-PEG-COOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.[17][18]

  • Add a non-nucleophilic base such as DIPEA (2-3 equivalents relative to the amine).[17][18]

  • Add (Boc)₂O (1.1-1.5 equivalents) to the solution.[17][18]

  • Stir the reaction mixture at room temperature for 3-12 hours.[1][18]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][17]

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.[9][13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.[1][17]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol details the standard procedure for removing the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Toluene (B28343)

  • Diethyl ether (optional for precipitation)

  • Magnetic stirrer and round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[9][12]

  • Cool the solution to 0°C in an ice bath.[18][19]

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[7][17] If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[7][19]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[9][19]

  • Monitor the reaction for 1-2 hours by LC-MS or TLC until the starting material is completely consumed.[4][9]

  • Once complete, remove the DCM and excess TFA by rotary evaporation.[4][17]

  • To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.[4][7][17]

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly.[7][17] Alternatively, the free amine can be obtained by neutralization with a mild base or precipitated by adding a non-polar solvent like diethyl ether.[4][12]

Protocol 3: Analytical Characterization

A multi-faceted analytical approach is crucial to confirm the identity and purity of Boc-PEG derivatives.[20]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the molecular structure.[15][20]

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of characteristic peaks for the Boc group (¹H: ~1.44 ppm, 9H singlet; ¹³C: ~79 and ~28 ppm) and the PEG backbone (¹H: ~3.6 ppm).[15][21] Purity can be estimated by comparing the integration ratios of these key signals.[21]

2. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the compound.[20]

  • Sample Preparation: Prepare a stock solution (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724)/water) and dilute to a working concentration.[20]

  • Conditions: Use a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.[15]

  • Analysis: Purity is determined by the relative area of the main peak in the resulting chromatogram.[20]

3. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight.[16][20]

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.[20]

  • Analysis: Acquire the mass spectrum in positive ion mode. Compare the observed molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) with the calculated theoretical mass.[15][16]

Mandatory Visualization

The following diagrams illustrate the core chemical principles and workflows associated with Boc protection on PEG linkers.

Boc_Protection_Reaction Boc Protection of a PEG-Amine cluster_products Product R_PEG_NH2 R-PEG-NH₂ arrow DIPEA, DCM Room Temp plus1 + Boc2O (Boc)₂O R_PEG_NHBoc R-PEG-NH-Boc arrow->R_PEG_NHBoc

Caption: General reaction scheme for Boc protection of a terminal amine on a PEG linker.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection start Boc-NH-PEG-R protonation Protonation of Carbonyl start->protonation  + H⁺ (TFA) intermediate1 Protonated Intermediate protonation->intermediate1 cleavage C-O Bond Cleavage intermediate1->cleavage carbocation tert-Butyl Cation + Isobutylene cleavage->carbocation carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation free_amine Free Amine (H₂N-PEG-R) decarboxylation->free_amine co2 CO₂ decarboxylation->co2

Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.[4]

Synthesis_Workflow Experimental Workflow for Synthesis and Deprotection start Start: Amino-PEG Linker protect Boc Protection: (Boc)₂O, DIPEA, DCM start->protect workup1 Aqueous Workup & Purification protect->workup1 boc_peg Isolate: Boc-NH-PEG-Linker workup1->boc_peg deprotect Boc Deprotection: TFA, DCM boc_peg->deprotect workup2 Evaporation & Toluene Co-evaporation deprotect->workup2 final_product Final Product: H₃N⁺-PEG-Linker (TFA Salt) workup2->final_product

Caption: A typical experimental workflow for Boc protection and subsequent deprotection.

Bioconjugation_Workflow Two-Step Bioconjugation Using a Boc-PEG Linker linker Boc-NH-PEG-COOH step1 Step 1: Couple Molecule 1 (EDC/NHS chemistry) linker->step1 molecule1 Molecule 1 (e.g., Drug with -NH₂) molecule1->step1 conjugate1 Intermediate Conjugate: Boc-NH-PEG-Drug step1->conjugate1 step2 Step 2: Boc Deprotection (TFA/DCM) conjugate1->step2 conjugate2 Activated Conjugate: H₂N-PEG-Drug step2->conjugate2 step3 Step 3: Couple Molecule 2 (EDC/NHS chemistry) conjugate2->step3 molecule2 Molecule 2 (e.g., Antibody with -COOH) molecule2->step3 final_adc Final Bioconjugate: Antibody-PEG-Drug step3->final_adc

Caption: Workflow for sequential bioconjugation using a heterobifunctional Boc-PEG linker.[3]

References

A Technical Guide to Biotin-PEG6-Boc: A Versatile Linker for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Biotin-PEG6-Boc, a heterobifunctional linker integral to contemporary biomedical research and the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed chemical data, experimental protocols, and visualizations of its application in key research areas such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Molecular Data

The designation "this compound" can refer to two closely related chemical entities, differing in the linkage of the Boc-protected terminus. The more common variant features a Boc-protected amine (Biotin-PEG6-NH-Boc), while another version exists as a t-butyl ester (Biotin-PEG6-t-butyl ester). It is crucial for researchers to verify the specific compound being used by its CAS number.

This molecule incorporates three key functional components:

  • A biotin (B1667282) moiety, which provides a high-affinity binding handle for avidin (B1170675) and streptavidin, enabling purification, detection, and immobilization.

  • A hexaethylene glycol (PEG6) spacer, which is a flexible and hydrophilic linker that enhances solubility, reduces steric hindrance, and provides spatial separation between conjugated molecules.

  • A tert-butyloxycarbonyl (Boc) protected terminus , which allows for controlled, sequential conjugation reactions following its removal.

The table below summarizes the key quantitative data for both common variants of this compound.

PropertyValue (Biotin-PEG6-NH-Boc)Value (Biotin-PEG6-t-butyl ester)
CAS Number 1292268-20-2[1][2][3]1352814-07-3[4]
Molecular Formula C₂₉H₅₄N₄O₁₀S[1][3]C₂₉H₅₃N₃O₁₀S[4]
Molecular Weight 650.82 g/mol [1][2]635.81 g/mol [4]
Purity Typically ≥98%[1][2][3]>98% (HPLC)[4]
Appearance White to off-white solid or waxy solidNot specified
Storage Conditions -20°C for long-term storage[3]-20°C[4]

Applications in Research and Drug Development

This compound is a versatile tool with significant applications in various research and development domains due to its unique trifunctional structure.

PROTAC Development: A primary application is in the synthesis of PROTACs.[5] These bifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The Biotin-PEG6 moiety serves as a flexible linker connecting the E3 ligase ligand to the target protein ligand.

Bioconjugation and Labeling: The biotin group allows for the specific and high-affinity labeling of molecules. This is widely used for attaching proteins, peptides, or other biomolecules to surfaces or for their detection and purification using streptavidin- or avidin-conjugated reporters or matrices.

Targeted Drug Delivery: The biotin handle can be used to target biotin receptor-overexpressing cells, such as certain cancer cells, facilitating the targeted delivery of conjugated therapeutics.

Experimental Protocols

The following are representative protocols for the use of this compound in common laboratory procedures.

Boc Deprotection Protocol

This procedure outlines the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.

Materials:

Procedure:

  • Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 1 to 2 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is the amine salt of Biotin-PEG6-amine, which can be used in the next step without further purification or after neutralization.[6]

Synthesis of a PROTAC using this compound

This protocol provides a general workflow for synthesizing a PROTAC by sequentially coupling an E3 ligase ligand and a target protein ligand to the this compound linker.

Part 1: Coupling of E3 Ligase Ligand

Materials:

  • E3 ligase ligand with a carboxylic acid group

  • Biotin-PEG6-amine (from Boc deprotection)

  • Peptide coupling agent (e.g., HATU)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • 5% Lithium Chloride (LiCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add a peptide coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents).

  • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Biotin-PEG6-amine salt (1.2 equivalents) to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • For work-up, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate using an appropriate method, such as silica (B1680970) gel column chromatography.

Part 2: Coupling of Target Protein Ligand

The purified product from Part 1, which now has a reactive group (e.g., a deprotected amine from the E3 ligase ligand or a newly introduced functional group), can be coupled to the target protein ligand using a suitable conjugation chemistry. The specific protocol will depend on the functional groups present on the two molecules to be joined.

Visualizations

The following diagrams illustrate key workflows and mechanisms involving this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: First Coupling Reaction cluster_step3 Step 3: Second Coupling Reaction Biotin_PEG6_Boc This compound Biotin_PEG6_Amine Biotin-PEG6-Amine Biotin_PEG6_Boc->Biotin_PEG6_Amine Deprotection E3_Ligase_Ligand E3 Ligase Ligand (with -COOH) TFA_DCM TFA / DCM Intermediate Biotin-PEG6-E3 Ligase Ligand Biotin_PEG6_Amine->Intermediate Amide Coupling E3_Ligase_Ligand->Intermediate Coupling_Agents HATU / DIPEA Target_Ligand Target Protein Ligand Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC Conjugation Target_Ligand->Final_PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC_Mechanism_of_Action cluster_formation Complex Formation PROTAC PROTAC Molecule (Biotin-PEG6 Linker) Target Target Protein PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Biotin-PEG6-Boc: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing detailed information on Biotin-PEG6-Boc, a versatile heterobifunctional linker. This molecule is instrumental in the development of advanced bioconjugates and targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This document outlines its chemical properties, offers detailed experimental protocols for its synthesis and characterization, and visualizes key experimental workflows.

This compound incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a flexible hexaethylene glycol (PEG6) spacer that enhances solubility, and a tert-butyloxycarbonyl (Boc) protected amine that allows for controlled, sequential conjugation.[1][2][5]

Core Properties and Quantitative Data

The following table summarizes the essential quantitative data for this compound, compiled from various chemical suppliers.[2] Researchers should note that minor variations may exist between suppliers.

PropertyValueSource(s)
Molecular Formula C₂₉H₅₄N₄O₁₀S[1][2][6]
Molecular Weight ~650.83 g/mol [1][2][4]
CAS Number 1352814-07-3[1][2][4]
Alternative CAS 1292268-20-2[1][2][6]
Appearance White to off-white solid or waxy solid[1][2]
Typical Purity ≥95% or ≥98% (by HPLC)[1][2][6][7]
Storage Conditions -20°C for long-term storage[1][2][8]

Synthesis of this compound

The most common synthetic route for this compound involves the coupling of an activated biotin derivative, such as Biotin-NHS ester, with a mono-Boc-protected PEG6 amine (Boc-NH-PEG6-NH₂).[9] This approach ensures a controlled reaction, yielding the desired product.

Experimental Protocol: Synthesis

This section details a representative protocol for the synthesis of this compound.

Materials:

  • Boc-NH-PEG6-amine (1.0 equivalent)

  • Biotin-NHS (N-Hydroxysuccinimide) ester (1.1 equivalents)[1]

  • Anhydrous Dimethylformamide (DMF)[1][9]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 3.0 equivalents)[1][3][9]

  • Dichloromethane (DCM)[1]

  • Saturated sodium bicarbonate solution[1]

  • Brine[1]

  • Anhydrous sodium sulfate[1]

  • Silica (B1680970) gel for column chromatography[1]

  • Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)[1]

Procedure:

  • Dissolve Boc-NH-PEG6-amine (1.0 eq) in anhydrous DMF under an inert atmosphere.[1][9]

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for approximately 10 minutes at room temperature.[1]

  • In a separate flask, dissolve Biotin-NHS ester (1.1 eq) in anhydrous DMF.[1]

  • Add the Biotin-NHS ester solution dropwise to the stirring Boc-NH-PEG6-amine solution.[1][9]

  • Allow the reaction to stir at room temperature overnight.[1]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]

Work-up and Purification:

  • Once the reaction is complete, remove the DMF under reduced pressure.[1]

  • Dissolve the resulting residue in DCM and transfer it to a separatory funnel.[1]

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (twice) and brine (once).[1][9]

  • Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure.[1][9]

  • Purify the crude product using silica gel column chromatography with a DCM/Methanol gradient to yield the pure this compound.[1][9] Alternatively, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for purification.[3][9]

G cluster_reactants Reactants Preparation cluster_reaction Coupling Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification cluster_product Final Product r1 Boc-NH-PEG6-amine in DMF r3 Add DIPEA/TEA r1->r3 r2 Biotin-NHS ester in DMF rxn Combine Solutions Stir Overnight at RT r2->rxn r3->rxn mon TLC or LC-MS rxn->mon wu1 Remove DMF mon->wu1 If complete wu2 Dissolve in DCM wu1->wu2 wu3 Wash (NaHCO₃, Brine) wu2->wu3 wu4 Dry & Concentrate wu3->wu4 pur Silica Column Chromatography or Prep-HPLC wu4->pur prod Pure this compound pur->prod

General workflow for the synthesis of this compound.

Characterization of this compound

A combination of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.

Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.[9]

Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[10]

  • Dilute the stock solution to a working concentration of 1-10 µg/mL using a solvent system compatible with electrospray ionization (ESI), such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid to promote protonation.[10]

  • If necessary, filter the working solution through a 0.22 µm syringe filter.[10]

Data Analysis:

  • Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.[9]

  • Expected Mass: The analysis should confirm the presence of the protonated molecule [M+H]⁺. Common adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed.[10]

  • High-Resolution MS (HRMS): Provides an accurate mass measurement, which should be within 5 ppm of the theoretical value, to confirm the elemental composition.[10]

  • Tandem MS (MS/MS): Fragmentation analysis can provide structural confirmation. Expected fragmentation includes the loss of the Boc group (as isobutylene, 56 Da, or the entire group, 100 Da) and cleavage along the PEG linker, resulting in ions separated by 44 Da.[10]

IonTheoretical m/z
[M+H]⁺651.36
[M+Na]⁺673.34
[M+K]⁺689.31
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of the synthesized compound.[9]

Sample Preparation:

  • Dissolve a sufficient amount of the purified product in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[9]

Data Analysis:

  • ¹H NMR: The spectrum should show characteristic peaks for the protons of the biotin moiety, the repeating ethylene (B1197577) glycol units of the PEG spacer, and the tert-butyl protons of the Boc protecting group.[9]

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • 2D NMR: Techniques like COSY and HSQC can be used to aid in the assignment of complex or overlapping peaks.[9]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of the final product.[9]

Method:

  • Technique: Reverse-Phase HPLC (RP-HPLC) is highly effective.[9]

  • Column: A C18 column is commonly used.[9]

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% TFA, is typical.

  • Detection: UV detection at ~210 nm or Evaporative Light Scattering Detection (ELSD) can be used.[9]

  • Purity: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Applications and Logical Workflows

This compound is a cornerstone linker in modern drug development and chemical biology.

PROTAC Development

A primary application is in the synthesis of PROTACs, where it serves as a flexible bridge connecting a target protein-binding ligand to an E3 ligase-binding ligand.[2][8] The Boc group allows for a modular synthetic strategy; it is first removed under acidic conditions (e.g., TFA in DCM), and the resulting free amine is coupled to one of the ligands.[4][8]

G cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) PROTAC PROTAC Molecule POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Entry E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC binds Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.
Bioconjugation and Labeling

The biotin moiety's high affinity for streptavidin makes this linker ideal for labeling proteins, peptides, and other molecules.[2] This enables a wide range of applications, including immunoassays, affinity purification, and pull-down experiments.[2][8]

G start This compound deprotect Boc Deprotection (e.g., TFA in DCM) start->deprotect amine Biotin-PEG6-NH₂ deprotect->amine conjugate Conjugation Reaction (Amide bond formation) amine->conjugate target_mol Target Molecule with activated group (e.g., NHS ester) target_mol->conjugate purify Purification of Conjugate (e.g., HPLC, SEC) conjugate->purify final_product Biotinylated Conjugate purify->final_product application Downstream Application (e.g., Assay, Purification) final_product->application

General workflow for bioconjugation using this compound.

References

Biotin-PEG6-Boc: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG6-Boc in Dimethyl Sulfoxide (DMSO) and water. This compound is a heterobifunctional linker widely utilized in biomedical research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, which includes a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a flexible and hydrophilic hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine, dictates its solubility and functionality.[1][3] The PEG6 spacer notably enhances the solubility of the molecule.[4][][6]

Quantitative Solubility Data

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, a strong predictive assessment can be made based on its structural components and data from analogous compounds.[4][7] The hydrophilic nature of the PEG chain enhances aqueous solubility, while the biotin and Boc-protected amine favor organic solvents.[8]

SolventPredicted SolubilityNotes
DMSO Readily SolubleThe polar aprotic nature of DMSO favorably interacts with the polar PEG chain and amide linkages.[7] For similar compounds like Biotin-PEG6-Acid, solubility is reported to be ≥ 50 mg/mL, sometimes requiring gentle warming or sonication.[4] Stock solutions are typically prepared in anhydrous DMSO.[9]
Water Sparingly SolubleThe PEG chain improves water solubility compared to the parent biotin molecule.[4][8] However, direct dissolution in aqueous buffers is not recommended for high concentrations.[8] It is best to first dissolve the compound in a minimal amount of DMSO before dilution in an aqueous buffer.[8]
Other Solvents Generally soluble in other polar aprotic solvents like DMF, and chlorinated solvents such as dichloromethane (B109758) (DCM).[7] It exhibits moderate to limited solubility in alcohols like methanol (B129727) and ethanol, and is sparingly soluble to insoluble in non-polar solvents like ethers and hydrocarbons.[7]

Experimental Protocols

Protocol 1: Determination of Solubility in DMSO and Aqueous Buffer

This protocol outlines a method to determine the solubility of this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

  • HPLC-MS system (for quantitative analysis)

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).[9]

    • Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[4]

  • Serial Dilution in DMSO:

    • Perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Solubility in Aqueous Buffer:

    • In a separate set of vials, add the aqueous buffer.

    • Transfer a small, fixed volume of each DMSO stock dilution into the corresponding vials containing the aqueous buffer.

    • Visually inspect for any precipitation. The highest concentration that remains clear is an estimate of the solubility.

    • For a more quantitative measurement, analyze the clear supernatant by HPLC-MS to determine the concentration of the dissolved compound.

  • Considerations:

    • When adding the DMSO stock to an aqueous buffer, the final concentration of DMSO should be kept low (typically <5% v/v) to minimize its effect on subsequent biological assays.[8]

Protocol 2: General Method for Preparing this compound for Bioconjugation

This protocol describes the recommended method for dissolving and using this compound in a typical bioconjugation reaction.

Procedure:

  • Equilibrate Reagent:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare DMSO Stock Solution:

    • Dissolve the this compound in a minimal volume of anhydrous DMSO.

  • Addition to Reaction:

    • Add the DMSO stock solution dropwise to your aqueous reaction buffer while gently vortexing.[8]

    • Ensure the solution is clear and free of particulates.

  • Boc Deprotection:

    • To reveal the primary amine for conjugation, the Boc group must be removed. This is typically achieved by treating the molecule with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][6]

  • Conjugation:

    • The resulting Biotin-PEG6-NH2 can then be conjugated to a molecule of interest, for example, through amide coupling to a carboxylic acid.[6]

Visualizing Workflows and Mechanisms

PROTAC Mechanism of Action

This compound is a key building block for the synthesis of PROTACs.[1][2] A PROTAC is a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. The biotin moiety can be used as a handle for purification or detection.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Start This compound BocDeprotection Boc Deprotection (e.g., TFA in DCM) Start->BocDeprotection AmineProduct Biotin-PEG6-NH2 BocDeprotection->AmineProduct Coupling1 Couple to E3 Ligase Ligand (e.g., Amide Coupling) AmineProduct->Coupling1 Intermediate Biotin-PEG6-E3 Ligase Ligand Coupling1->Intermediate Coupling2 Couple to Target Protein Ligand (e.g., Click Chemistry) Intermediate->Coupling2 FinalPROTAC Final Biotinylated PROTAC Coupling2->FinalPROTAC Purification Purification (e.g., HPLC) FinalPROTAC->Purification

Caption: General workflow for the synthesis of a biotinylated PROTAC using this compound.

References

Biotin-PEG6-Boc: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG6-Boc, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this reagent is paramount for ensuring the integrity of experimental results and the efficacy of resulting conjugates.

Core Concepts: Understanding the Molecule

This compound is composed of three key functional moieties: a biotin (B1667282) group for high-affinity binding to streptavidin and avidin, a hexaethylene glycol (PEG6) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (Boc) protected amine for controlled, sequential conjugation.[1][2][3] The stability of the entire molecule is dictated by the individual stabilities of these components.

Summary of Stability and Storage Conditions

Proper handling and storage are crucial to prevent the degradation of this compound.[4] The primary degradation pathways involve the cleavage of the acid-labile Boc protecting group and the degradation of the PEG chain.[1]

Recommended Storage Conditions
FormSolventStorage TemperatureDurationReference(s)
SolidN/A-20°CLong-term (up to 2 years)[2][5]
SolidN/A-80°CLong-term[5]
SolutionDMSO4°CUp to 2 weeks[5]
SolutionDMSO-80°CUp to 6 months[5]

It is highly recommended to prepare fresh solutions before use and avoid multiple freeze-thaw cycles.[5]

Influence of Environmental Factors on Stability

The stability of this compound is significantly influenced by pH, temperature, and the presence of strong acids or oxidizing agents.[1][5]

ConditionStability LevelPrimary Degradation PathwayReference(s)
pH
pH 2Very LowRapid cleavage of the Boc group.[1]
pH 4Low to ModerateGradual cleavage of the Boc group.[1]
pH 7HighGenerally stable at neutral pH.[1]
pH 9HighAmide and ether linkages are generally stable.[1]
Temperature
> 40°CLowIncreased risk of thermal degradation of the PEG chain.[1]
Room Temp (Solution)Low to ModerateDegradation can occur over hours to days.[1]
4°C (Solution)ModerateMore stable than room temperature, but fresh solutions are recommended.[1]
-20°C (Solid)HighRecommended for long-term storage.[1][5]
Reagents
Strong Acids (e.g., TFA)Very LowRapid cleavage of the Boc group.[1]
Strong Oxidizing AgentsLowCan lead to oxidative degradation of the PEG chain.[1]
Anhydrous DMSO/DMFHighRecommended for preparing stock solutions.[1]
Aqueous BuffersModerateStability is pH-dependent; avoid acidic buffers.[1]

Degradation Pathways

The two primary points of degradation for this compound are the Boc-protecting group and the PEG chain.[1]

cluster_degradation Degradation Pathways cluster_products Degradation Products Biotin_PEG6_Boc This compound Boc_Cleavage Boc Group Cleavage Biotin_PEG6_Boc->Boc_Cleavage Acidic Conditions (e.g., TFA, HCl) PEG_Degradation PEG Chain Degradation Biotin_PEG6_Boc->PEG_Degradation Oxidation (ROS) High Temperature Enzymatic Action Deprotected_Amine Biotin-PEG6-NH2 Boc_Cleavage->Deprotected_Amine Cleaved_PEG PEG Chain Fragments PEG_Degradation->Cleaved_PEG

Caption: Primary degradation pathways of this compound.

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not widely published, a general approach using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed to assess its stability under various conditions.[5]

Protocol: HPLC-MS Method for Stability Assessment

1. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate anhydrous organic solvent such as DMSO or acetonitrile.[1][5]

  • Aliquot the stock solution into separate vials for exposure to different stress conditions (e.g., varying temperatures, pH values, and light exposure) for defined time intervals.

  • At each designated time point, dilute the stressed samples to a suitable concentration for HPLC analysis.

2. HPLC Conditions (General Example): [5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and/or Mass Spectrometer.

3. Mass Spectrometry Conditions: [5]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Monitoring: Monitor for the parent ion of this compound and potential degradation products.

4. Data Analysis: [5]

  • Compare the peak area of the intact this compound in the stressed samples to that of a control sample stored under ideal conditions (-20°C).

  • A decrease in the peak area of the parent compound and the emergence of new peaks would signify degradation.

start Start: this compound Sample prepare_stock Prepare Stock Solution (Anhydrous DMSO/ACN) start->prepare_stock aliquot Aliquot Samples prepare_stock->aliquot stress Expose to Stress Conditions (Temp, pH, Light) aliquot->stress sample Collect Samples at Time Intervals stress->sample hplc_ms Analyze by HPLC-MS sample->hplc_ms analyze Analyze Data: Compare Peak Areas hplc_ms->analyze end End: Determine Stability analyze->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting

ProblemPotential CauseRecommended SolutionReference(s)
Loss of activity or inconsistent results in conjugation reactions.Degradation of the this compound reagent.Ensure the reagent has been stored correctly at -20°C as a solid and for limited periods when in solution. Avoid multiple freeze-thaw cycles of stock solutions.[5]
Unexpected deprotection of the Boc group.Exposure to acidic conditions during the experimental workflow.Maintain a neutral to slightly basic pH (pH 7-9) during handling and conjugation reactions. Avoid buffers with low pH.[5]
Reagent appears discolored or has an unusual consistency.Potential degradation due to improper storage or exposure to contaminants.Do not use the reagent. Discard the vial and use a fresh one that has been stored under the recommended conditions.[5]

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are meticulously designed to hijack the cell's native ubiquitin-proteasome system (UPS), inducing the selective degradation of disease-causing proteins.[2] A PROTAC molecule is comprised of three essential components: a ligand that recognizes the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2]

Upon entering the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI into close proximity with the recruited E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[1]

While the two ligands provide the specificity for the POI and the E3 ligase, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's biological activity and drug-like properties.[5] The linker's length, composition, rigidity, and attachment points collectively influence the formation and stability of the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[5] This technical guide provides a comprehensive overview of PROTAC linkers, their components, and their profound impact on the overall efficacy of these targeted protein degraders.

The Linker's Influence on Ternary Complex Formation and Stability

The primary role of the linker is to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] The characteristics of the linker dictate the relative orientation and proximity of the POI and the E3 ligase within this complex. An optimal linker promotes favorable protein-protein interactions, leading to positive cooperativity and a stable ternary complex, which is essential for efficient ubiquitination.[4] Conversely, a poorly designed linker can introduce steric hindrance or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency.[4]

Classification and Properties of PROTAC Linkers

PROTAC linkers can be broadly classified based on their flexibility and chemical composition. The most common types are flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic structures.[6]

Flexible Linkers

Flexible linkers are the most prevalently used type in the initial stages of PROTAC development due to their synthetic tractability.[6]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex.[6] However, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC molecule.[7]

  • Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene (B1197577) glycol units and are known for their hydrophilicity, which can enhance the aqueous solubility of the PROTAC.[8] This improved solubility can be advantageous for formulation and in vivo administration.[8]

Rigid Linkers

To overcome some of the drawbacks of flexible linkers, such as the potential for an entropic penalty upon binding, researchers have increasingly turned to more rigid designs.[7]

  • Cyclic Structures: The incorporation of saturated rings like piperazine (B1678402) and piperidine, or aromatic systems, can constrain the linker's conformation.[4] This "pre-organization" can reduce the entropic cost of ternary complex formation, potentially leading to a more stable complex and enhanced degradation efficiency.[4]

"Smart" and Functional Linkers

Recent innovations have led to the development of "smart" or functional linkers that provide an additional layer of control over PROTAC activity. These include photoswitchable and photocleavable linkers that can be activated by light, offering spatiotemporal control of protein degradation.

Data Presentation: The Impact of Linker Properties on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-[1]
TBK1VHLAlkyl/Ether21396[1]
TBK1VHLAlkyl/Ether2929276[1]
SOS1Not SpecifiedMethylene units3>1000<20[]
SOS1Not SpecifiedMethylene units5<10>95[]
SOS1Not SpecifiedMethylene units9~100~80[]

Table 2: Comparison of Alkyl vs. PEG Linkers

Target ProteinE3 LigaseLinker CompositionDegradation in HEK293T cellsReference
CRBNVHLNine-atom alkyl chainConcentration-dependent decrease[1]
CRBNVHLThree PEG unitsWeak degradation[1]

Table 3: Comparison of Flexible vs. Rigid Linkers

Target ProteinE3 LigasePROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Androgen Receptor (AR)Not SpecifiedParent PROTACFlexible (PEG)Exhibited degradation[10]
Androgen Receptor (AR)Not SpecifiedPROTAC with Disubstituted PhenylRigid (Disubstituted Phenyl)No activity[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[11]

  • Cell Culture and Treatment: Culture a suitable cell line to approximately 80% confluency.[11] Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[10]

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11] Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[11]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11] Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[11] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[10] Calculate DC50 and Dmax values from the dose-response curves.[10]

Protocol 2: Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Protocol 3: Representative PROTAC Synthesis with a PEG Linker

This protocol outlines a general strategy for the synthesis of a PROTAC using a bifunctional PEG linker.

  • Mono-functionalization of the Linker:

    • Dissolve N-Boc-N-bis(PEG4-OH) in anhydrous DCM at 0 °C.

    • Slowly add methanesulfonyl chloride (1.0 eq) dropwise and stir for 1 hour at 0 °C, then 3-4 hours at room temperature.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Dissolve the resulting mesylate in DMF and add sodium azide (B81097) (1.5 eq). Heat the reaction to 80 °C and stir overnight.

    • After cooling, dilute with ethyl acetate, wash with water and brine, dry, and concentrate to yield the mono-azide, mono-hydroxy linker.[2]

  • Conjugation of the First Ligand (Warhead):

    • Dissolve the warhead containing a carboxylic acid (1.0 eq) and the mono-azide, mono-hydroxy linker (1.1 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight.[2]

  • Final PROTAC Assembly:

    • Reduce the azide to an amine using a reducing agent like PPh3/H2O or catalytic hydrogenation.

    • Couple the resulting amine with the E3 ligase ligand containing a carboxylic acid using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).

    • Purify the final PROTAC by preparative HPLC.

Protocol 4: Representative PROTAC Synthesis with an Alkyl Linker

This protocol describes a modular approach for synthesizing a PROTAC with an alkyl linker.

  • Synthesis of Component A-Alkyl-Boc:

    • Dissolve a warhead containing a nucleophilic amine (Component A-NH) in anhydrous DMF or DMSO under a nitrogen atmosphere.

    • Add DIPEA (2.0-3.0 eq) and a bifunctional alkyl bromide linker with a Boc-protected amine on the other end.

    • Stir the reaction at room temperature overnight.

    • Purify the crude product by flash column chromatography.[12]

  • Boc Deprotection:

    • Dissolve the Component A-Alkyl-Boc in DCM and add TFA (20-50% v/v) at 0 °C.

    • Stir at room temperature for 1-3 hours.

    • Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly in the next step.[12]

  • Final Coupling:

    • Dissolve the E3 ligase ligand with a carboxylic acid (Component B-COOH) in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes.

    • Add the deprotected Component A-Alkyl-NH2 to the reaction mixture.

    • Stir at room temperature for 12-24 hours.

    • Purify the final PROTAC by preparative HPLC.[12]

Mandatory Visualization

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Linker_Classification PROTAC_Linkers PROTAC Linkers Flexible Flexible Linkers PROTAC_Linkers->Flexible Rigid Rigid Linkers PROTAC_Linkers->Rigid Functional Functional ('Smart') Linkers PROTAC_Linkers->Functional Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Cyclic Cyclic Structures (Piperazine, Piperidine) Rigid->Cyclic Aromatic Aromatic Systems Rigid->Aromatic Photoswitchable Photoswitchable Functional->Photoswitchable Photocleavable Photocleavable Functional->Photocleavable Experimental_Workflow start PROTAC Synthesis and Characterization cell_culture Cell Culture and PROTAC Treatment start->cell_culture western_blot Western Blot for Protein Degradation cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTS) cell_culture->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis viability_assay->data_analysis end Lead Optimization data_analysis->end

References

The Pivotal Role of Biotin in Targeted Molecular Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental principles and practical applications of biotin (B1667282) as a targeting moiety in the design and development of sophisticated molecular probes. Leveraging the high-affinity interaction between biotin (Vitamin B7) and avidin (B1170675) proteins, researchers have forged powerful tools for diagnostics, bio-imaging, and targeted therapeutics. This document provides a comprehensive overview of the core concepts, detailed experimental methodologies, and quantitative data to empower researchers in harnessing the potential of biotin-based technologies.

The Cornerstone: The Biotin-Avidin Interaction

The utility of biotin in molecular probes is anchored by its remarkably strong and specific non-covalent interaction with the proteins avidin and streptavidin.[1][2] This bond is one of the strongest known in nature, characterized by an extremely low dissociation constant (Kd), rendering it practically irreversible under most physiological conditions.[1][3] Each tetrameric avidin or streptavidin molecule can bind up to four biotin molecules, a feature that allows for significant signal amplification in various detection assays.[1][3] This robust interaction is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it an ideal and versatile tool in biotechnology.[1][3]

Biotin as a Targeting Ligand in Cancer Therapy and Imaging

A significant application of biotinylated probes lies in the targeted delivery of therapeutic agents and imaging probes to cancer cells. Many types of cancer cells, including those of the breast, ovaries, lungs, and colon, overexpress biotin receptors, primarily the sodium-dependent multivitamin transporter (SMVT), to meet their heightened metabolic demands.[4][5][6] By conjugating biotin to drugs, nanoparticles, or imaging agents, these molecular probes can selectively bind to and be internalized by cancer cells through receptor-mediated endocytosis.[4][7][8] This targeted approach enhances the accumulation of the payload at the tumor site, thereby increasing therapeutic efficacy while minimizing off-target toxicity to healthy tissues.[4][6]

Mechanism of Cellular Uptake: Receptor-Mediated Endocytosis

The targeted delivery of biotinylated probes is primarily achieved through the biological process of receptor-mediated endocytosis. The process begins with the binding of the biotinylated conjugate to the SMVT on the cancer cell surface.[7][8] This binding event triggers the internalization of the receptor-ligand complex into the cell through the formation of vesicles.[7] Once inside the cell, the payload can be released from its carrier to exert its therapeutic or diagnostic function.[8] Studies have shown that this endocytosis can be mediated by different pathways, including clathrin-dependent and caveolae-dependent mechanisms.[9][10][11]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BiotinProbe Biotinylated Molecular Probe SMVT SMVT Receptor BiotinProbe->SMVT Binding Endosome Endosome SMVT->Endosome Endocytosis DrugRelease Payload Release Endosome->DrugRelease Acidification/ Enzymatic Cleavage Target Intracellular Target DrugRelease->Target Action

Figure 1: Biotin Receptor-Mediated Endocytosis Pathway.

Quantitative Data on Biotin-Based Molecular Probes

The effectiveness of biotinylated probes can be quantified through various metrics, including binding affinity, cellular uptake efficiency, and in vivo tumor accumulation. The following tables summarize key quantitative data from the literature.

Interaction Dissociation Constant (Kd) Significance Reference
Biotin-Avidin/Streptavidin10⁻¹⁵ MExtremely strong and stable non-covalent interaction, forming the basis for most biotin-based assays.[1][3]
Antigen-Antibody10⁻⁹ to 10⁻¹² MThe biotin-avidin interaction is significantly stronger, leading to more robust and sensitive assays.[12]
Application Quantitative Finding Cell Line/Model Significance Reference
Targeted Drug Delivery Biotin-conjugated polymers showed >3-fold higher uptake compared to folic acid- or vitamin B12-conjugated polymers.M109 (murine lung carcinoma)Demonstrates superior targeting efficiency of biotin in certain cancer models.[13]
Cellular uptake of biotinylated micelles showed a 4-fold improvement over non-biotinylated micelles.Data not specifiedEnhanced cellular internalization due to biotin targeting.[13]
Biotin-conjugated squamocin (B1681989) reduced IC50 value to 0.75 µM compared to 19.80 µM for squamocin alone.Data not specifiedSignificant enhancement of cytotoxic effect through targeted delivery.[13]
Biotin-conjugated gold nanoparticles showed >2-fold improvement in cytotoxicity.Data not specifiedIncreased therapeutic efficacy of nanoparticle-based drug delivery.[13]
In Vivo Imaging Co-expression of bacterial biotin ligase enhanced imaging signal by >5-fold.Mouse tumor modelsImproved sensitivity for in vivo imaging of metabolically biotinylated cells.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of biotinylated molecular probes. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Chemical Biotinylation of Proteins

This protocol describes the common method of biotinylating proteins using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.[3][15]

Materials:

  • Protein of interest

  • Biotin-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 2-10 mg/mL.[16] If the protein solution contains amine-containing buffers like Tris, perform a buffer exchange using a desalting column or dialysis.[16]

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in a small amount of DMF or DMSO to create a stock solution.

  • Biotinylation Reaction: Add a 12- to 20-fold molar excess of the biotin solution to the protein solution. The optimal molar ratio may need to be determined empirically.[16] Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Biotin: Remove unreacted biotin using a desalting column or by dialysis against PBS.[15]

  • Confirmation of Biotinylation: The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by performing a Western blot followed by detection with streptavidin-HRP.[16]

Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines a method to quantify the cellular uptake of fluorescently labeled biotinylated nanoparticles.[8]

Materials:

  • SMVT-positive and SMVT-negative cancer cell lines

  • Cell culture medium and supplements

  • Fluorescently-labeled biotinylated nanoparticles

  • Fluorescently-labeled non-targeted nanoparticles (control)

  • Free biotin

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed SMVT-positive and SMVT-negative cells in appropriate culture plates or wells and allow them to adhere for 24 hours.

  • Preparation of Nanoparticle Solutions: Prepare solutions of fluorescently-labeled biotinylated nanoparticles and non-targeted nanoparticles in cell culture medium at the desired concentration.

  • Competition Assay Setup: For the competition assay, pre-incubate a set of wells with a high concentration of free biotin (e.g., 1 mM) for 30-60 minutes to saturate the SMVT receptors.[8]

  • Incubation: Remove the old medium from the cells and add the prepared nanoparticle solutions (biotinylated, non-targeted, and competition groups) to the respective wells. Incubate the plates for 2-4 hours at 37°C.[8]

  • Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Quantification of Uptake:

    • Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles qualitatively using a fluorescence microscope.

    • Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.

Experimental and Logical Workflows

The development and validation of a biotin-targeted system follow a logical progression from design and synthesis to in vitro and in vivo evaluation.

G Start Identify Target & Payload Design Design Biotinylated Probe (Linker, Conjugation Chemistry) Start->Design Synthesis Synthesis & Purification of Biotin Conjugate Design->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization InVitro In Vitro Evaluation (Cellular Uptake, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo Analysis Data Analysis & Interpretation InVivo->Analysis End Conclusion Analysis->End

Figure 2: General Workflow for Targeted Drug Delivery System Development.

Conclusion

Biotin has established itself as an invaluable tool in the development of targeted molecular probes. Its unique high-affinity interaction with avidin and streptavidin, coupled with its role as a targeting ligand for cancer cells, provides a robust and versatile platform for a wide range of applications in research, diagnostics, and therapeutics. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers to design, synthesize, and evaluate novel biotinylated probes for their specific applications. As our understanding of the underlying biology and chemistry continues to evolve, so too will the sophistication and efficacy of biotin-based targeted molecular systems.

References

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable" by traditional small molecule inhibitors. Unlike conventional approaches that modulate a protein's function, TPD co-opts the cell's own protein disposal machinery to selectively eliminate disease-causing proteins entirely. This guide provides a comprehensive technical overview of the fundamental principles of TPD, focusing on the two major strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to navigate this exciting and rapidly evolving field.

The Ubiquitin-Proteasome System: The Cell's Natural Protein Disposal Machinery

The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or no-longer-needed proteins.[1][2] This intricate pathway involves a sequential cascade of enzymatic reactions that ultimately tag target proteins with a polyubiquitin (B1169507) chain, marking them for destruction by the 26S proteasome.[2][3]

The key players in the UPS are:

  • Ubiquitin (Ub): A small, highly conserved 76-amino acid regulatory protein.[2]

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner by forming a high-energy thioester bond.[4]

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[4]

  • E3 Ubiquitin Ligase: The substrate recognition component of the UPS. It specifically binds to a target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. The human genome encodes over 600 E3 ligases, providing exquisite substrate specificity.[4]

  • 26S Proteasome: A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins into small peptides.[2][3]

The process of ubiquitination and subsequent degradation can be summarized in the following steps:

  • Activation: An E1 enzyme activates a ubiquitin molecule.

  • Conjugation: The activated ubiquitin is transferred to an E2 enzyme.

  • Ligation: An E3 ligase recruits both the E2-ubiquitin complex and the target protein, facilitating the covalent attachment of ubiquitin to the target.

  • Polyubiquitination: The process is repeated to form a polyubiquitin chain on the target protein.

  • Recognition and Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome.

This natural degradation pathway is the fundamental machinery that is hijacked by TPD technologies.

Ubiquitin_Proteasome_System cluster_0 Ubiquitin Activation & Conjugation cluster_1 Ubiquitin Ligation & Polyubiquitination E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 E3 E3 Ligase E2->E3 E2-Ub Complex PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

A diagram of the Ubiquitin-Proteasome System (UPS).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the UPS to induce the degradation of a specific protein of interest (POI).[5][6] They consist of three key components:

  • A ligand that binds to the target protein (POI).

  • A ligand that recruits an E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

  • A chemical linker that connects the two ligands.

The mechanism of action of a PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase.[6][7] This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the proteasome.[7] After the POI is degraded, the PROTAC is released and can participate in further catalytic cycles of degradation.[5]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex POI Protein of Interest (POI) POI->PROTAC E3 E3 Ligase E3->PROTAC Ternary_Complex->PROTAC PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

The catalytic mechanism of action of a PROTAC.
Quantitative Data for PROTACs

The efficacy of a PROTAC is typically characterized by two key parameters:

  • DC50 (Degradation Concentration 50%): The concentration of the PROTAC required to achieve 50% degradation of the target protein.[8][9]

  • Dmax (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved.[8][9]

The following table summarizes the degradation performance of several representative PROTACs against various cancer targets.

PROTAC NameTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
ARV-110Androgen Receptor (AR)VHLVCaP1>95[10]
ARV-471Estrogen Receptor (ER)CRBNMCF7<1>90[10]
dBET1BRD4CRBN293T4>98[10]
MZ1BRD4VHLHeLa29~90[10]
SJF-αp38αVHLMDA-MB-231~7~97[11]
SJF-δp38δVHLMDA-MB-231~46~99[11]
NC-1BTKCRBNMino2.297[12]
RC-3BTKCRBNMino<10>85[12]

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact, or interact weakly.[13][14] In the context of targeted protein degradation, molecular glues function by inducing a novel interaction between an E3 ligase and a "neosubstrate" (the target protein), leading to the ubiquitination and subsequent degradation of the neosubstrate.[14]

Unlike PROTACs, which are rationally designed bifunctional molecules, molecular glues are typically smaller, monovalent compounds that were often discovered serendipitously.[13] They bind to a pocket on the E3 ligase, altering its surface to create a new binding site for the target protein.[13] The immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, are classic examples of molecular glues that recruit neosubstrates to the CRBN E3 ligase.[15]

Molecular_Glue_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation Glue Molecular Glue E3 E3 Ligase Glue->E3 Ternary_Complex E3-Glue-Neosubstrate Ternary Complex E3->Ternary_Complex Conformational Change Neosubstrate Neosubstrate (Target Protein) Neosubstrate->Ternary_Complex PolyUb_Neosubstrate Polyubiquitinated Neosubstrate Ternary_Complex->PolyUb_Neosubstrate Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_Neosubstrate->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

The mechanism of action of a molecular glue degrader.
Quantitative Data for Molecular Glues

The following table presents quantitative data for some well-characterized molecular glue degraders.

Molecular GlueTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
PomalidomideIKZF1/IKZF3CRBNMM.1S~10>90[15]
CC-885GSPT1CRBNKMS-12-BM0.6>95[11]
IndisulamRBM39DCAF15SH-SY5Y~10-100>80[16]
ZZ4CDK12DDB1MOLM1340>80[17]

Experimental Workflow for Characterizing Protein Degraders

A systematic experimental workflow is crucial for the discovery, characterization, and optimization of novel protein degraders. This workflow typically involves a series of in vitro and cell-based assays to confirm the mechanism of action, determine potency and efficacy, and assess specificity.

Experimental_Workflow Start Degrader Candidate Degradation_Assay 1. Degradation Assay (Western Blot, HiBiT) Determine DC50 & Dmax Start->Degradation_Assay MoA_Validation 2. Mechanism of Action Validation Degradation_Assay->MoA_Validation Ternary_Complex 2a. Ternary Complex Formation (TR-FRET, SPR) Ubiquitination 2b. Ubiquitination Assay (in-cell, in vitro) Specificity_Assay 3. Specificity & Off-Target Analysis (Quantitative Proteomics) MoA_Validation->Specificity_Assay Functional_Assay 4. Downstream Functional Assays (Cell Viability, Phenotypic Screens) Specificity_Assay->Functional_Assay Validated_Degrader Validated Degrader Functional_Assay->Validated_Degrader

A typical experimental workflow for PROTAC characterization.

Detailed Experimental Protocols

Western Blot for Determination of DC50 and Dmax

Objective: To quantify the dose-dependent degradation of a target protein induced by a degrader and determine its DC50 and Dmax values.

Materials:

  • Cultured cells expressing the target protein

  • Degrader compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the degrader compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each concentration.

  • Data Analysis: Plot the percentage of protein remaining against the logarithm of the degrader concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the formation of the [Target Protein]-[Degrader]-[E3 Ligase] ternary complex.

Materials:

  • Purified, tagged target protein (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged)

  • Degrader compound

  • TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2)

  • Assay buffer

  • Low-volume, non-binding microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the degrader compound in assay buffer.

  • Assay Setup: In a microplate, add the degrader dilutions, followed by a mixture of the purified target protein and E3 ligase complex.

  • Antibody Addition: Add a mixture of the donor and acceptor-labeled antibodies to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow for complex formation and antibody binding.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the TR-FRET ratio against the degrader concentration to generate a bell-shaped curve, from which the potency of ternary complex formation can be determined.

In-Cell Ubiquitination Assay

Objective: To confirm that the degrader induces the ubiquitination of the target protein in a cellular context.

Materials:

  • Cultured cells

  • Degrader compound

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G beads

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the degrader in the presence or absence of a proteasome inhibitor for a specified time. The proteasome inhibitor allows for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitination.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target and any bound ubiquitin.

  • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe the membrane with an anti-ubiquitin antibody.

  • Analysis: The appearance of a high-molecular-weight smear or ladder in the degrader-treated samples indicates polyubiquitination of the target protein.

Quantitative Mass Spectrometry-Based Proteomics for Off-Target Analysis

Objective: To assess the selectivity of a degrader by quantifying changes in the abundance of thousands of proteins across the proteome.

Materials:

  • Cultured cells

  • Degrader compound

  • Lysis buffer

  • Reagents for protein digestion (e.g., trypsin)

  • Reagents for peptide labeling (e.g., Tandem Mass Tags - TMT) (optional)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Treat cells with the degrader and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides. For multiplexed analysis, label the peptides from different conditions with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. Normalize the protein abundance data and perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control. This will reveal both on-target degradation and any potential off-target effects.

Conclusion

Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond traditional occupancy-driven inhibition to an event-driven modality that leads to the complete removal of disease-causing proteins. A thorough understanding of the underlying biology of the ubiquitin-proteasome system, the mechanisms of action of PROTACs and molecular glues, and the experimental workflows for their characterization is essential for researchers and drug developers in this field. This guide has provided a foundational overview of these core principles, offering a starting point for the design and evaluation of novel protein-degrading therapeutics. As our understanding of the vast landscape of E3 ligases and the intricacies of ternary complex formation continues to grow, the potential for TPD to address a wide range of human diseases will undoubtedly expand.

References

Exploring Heterobifunctional Molecules in Chemical Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional molecules have emerged as a transformative modality in chemical biology and drug discovery, offering unprecedented control over cellular processes. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology, these molecules function by inducing proximity between two previously non-interacting proteins, thereby hijacking cellular machinery to elicit a specific biological outcome.[1] This powerful approach has opened up new avenues for targeting proteins previously considered "undruggable," such as transcription factors and scaffolding proteins.[1]

This technical guide provides a comprehensive overview of the core principles of heterobifunctional molecules, with a primary focus on Proteolysis Targeting Chimeras (PROTACs) and molecular glues for targeted protein degradation. It also explores the expanding landscape of bifunctional molecules designed for applications beyond proteolysis, including targeted phosphorylation, acetylation, and the degradation of extracellular proteins and RNA. Detailed experimental protocols, quantitative data for performance comparison, and visualizations of key pathways and workflows are provided to serve as a valuable resource for researchers in the field.

Core Concepts of Heterobifunctional Molecules

Heterobifunctional molecules are typically composed of two distinct ligands connected by a chemical linker.[2] One ligand binds to a protein of interest (POI), while the other recruits an effector protein, such as an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of a chemical mark or initiates a new protein-protein interaction, leading to a variety of functional consequences.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are a well-established class of heterobifunctional molecules designed to induce the degradation of a target protein.[2] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a flexible linker.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[3]

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" protein that would not normally be targeted by that ligase. Unlike the modular design of PROTACs, molecular glues do not have distinct ligands for the E3 ligase and the target protein but rather create a new binding interface upon interaction with the E3 ligase.[4]

Data Presentation: Quantitative Comparison of Heterobifunctional Molecules

The efficacy of protein degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the molecule required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which represents the percentage of protein degradation at saturating concentrations of the molecule.

PROTAC Performance Data
PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
ARV-110 Androgen Receptor (AR)VHLVCaP1>95
ARV-471 Estrogen Receptor (ER)CRBNMCF7<5>90
MZ1 BRD4VHLHeLa~25>90
dBET1 BRD4CRBN22Rv14>95
Compound 6 EGFR mutantsVHLHCC-8275.0>95
Compound 10 EGFR mutantsCRBNHCC-82711>95
10c JAK1CRBNSET-2214>90
Molecular Glue Performance Data
Molecular GlueTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
Pomalidomide IKZF1/3CRBNMM.1S~10>90
Indisulam RBM39DCAF15HCT116~50>90
CC-90009 GSPT1CRBNMOLM-130.4>95
IBG1 BRD4DCAF16MOLT40.15>90
PVTX-405 IKZF2CRBNJurkat0.791
HQ005 CCNKDDB1C33A41>50

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in heterobifunctional molecule activity is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI_bound POI PROTAC->POI_bound Binds E3_Ligase_bound E3 Ligase PROTAC->E3_Ligase_bound Binds POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Ub_POI Ubiquitinated POI E3_Ligase_bound->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase_bound Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow start Start: Cell Treatment with Heterobifunctional Molecule cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Determine DC50 & Dmax analysis->end

Western Blot Workflow for Degradation

NFkB_Pathway_Degradation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Proteasome_cyto Proteasome NFkB->Proteasome_cyto Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases NF-κB PROTAC p65 PROTAC PROTAC->NFkB Binds p65 E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->NFkB Degraded_p65 Degraded p65 Proteasome_cyto->Degraded_p65 NFkB_nuc->IkB_NFkB Inhibited by IκBα DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Targeted Degradation of NF-κB p65

Experimental Protocols

Western Blot for Protein Degradation

This protocol is a standard method to quantify the reduction of a target protein following treatment with a degrader molecule.

Materials:

  • Cell culture reagents and appropriate cell line

  • Heterobifunctional degrader compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the degrader compound for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]

Materials:

  • Purified target protein and E3 ligase

  • Heterobifunctional molecule

  • ITC instrument and corresponding cells and syringe

  • Dialysis buffer

Methodology:

  • Sample Preparation: Dialyze the purified proteins against the ITC buffer to ensure buffer matching. Prepare a stock solution of the heterobifunctional molecule, typically in DMSO, and then dilute it into the same dialysis buffer.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and clean the sample cell and syringe thoroughly.

  • Loading: Load the protein solution (e.g., target protein or E3 ligase) into the sample cell. Load the heterobifunctional molecule solution into the injection syringe at a concentration typically 10-20 times that of the protein.

  • Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium between injections.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw titration data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to confirm that a molecule binds to its intended target within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Cell culture reagents and appropriate cell line

  • Heterobifunctional molecule

  • Thermal cycler or heating block

  • Lysis buffer

  • Western blot reagents (as described above)

Methodology:

  • Cell Treatment: Treat cells with the heterobifunctional molecule or vehicle control for a specific duration.

  • Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the molecule indicates target engagement.

Beyond Degradation: Expanding the Scope of Heterobifunctional Molecules

The principles of induced proximity are being applied to develop heterobifunctional molecules with a wide range of functionalities beyond protein degradation.

Phosphorylation Targeting Chimeras (PhosTACs)

PhosTACs are designed to recruit a phosphatase to a target protein, leading to its dephosphorylation.[7] This approach offers a way to modulate signaling pathways by reversing phosphorylation events.[7]

Acetylation Targeting Chimeras (AceTAGs)

AceTAGs recruit lysine (B10760008) acetyltransferases (KATs) to a target protein, resulting in its acetylation.[8] This allows for the controlled study of the functional consequences of protein acetylation.[8]

Lysosome-Targeting Chimeras (LYTACs)

LYTACs are designed to degrade extracellular and membrane-bound proteins by hijacking the lysosomal degradation pathway.[9] They typically consist of a ligand for a lysosome-shuttling receptor and a binder for the target protein.[9]

Autophagy-Targeting Chimeras (AUTACs)

AUTACs induce the degradation of cytosolic components, including protein aggregates and organelles, through the autophagy pathway.[10]

Ribonuclease-Targeting Chimeras (RIBOTACs)

RIBOTACs are an emerging class of heterobifunctional molecules that recruit ribonucleases to a target RNA, leading to its cleavage and degradation.[11] This technology opens up the possibility of targeting disease-causing RNAs.[11]

Conclusion

Heterobifunctional molecules represent a paradigm shift in chemical biology and drug discovery, enabling the modulation of cellular processes in ways that were previously unattainable. From the targeted degradation of disease-causing proteins with PROTACs and molecular glues to the precise control of post-translational modifications and the degradation of extracellular targets and RNA, the applications of this technology are rapidly expanding. The continued development of novel heterobifunctional molecules, coupled with a deeper understanding of their mechanisms of action, holds immense promise for the development of new therapeutic strategies for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Biotin-PEG6-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG6-Boc in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] The linker is a critical component influencing the efficacy of a PROTAC, affecting the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[2][6]

This compound is a versatile heterobifunctional linker widely employed in the synthesis of PROTACs.[1][7] It comprises three key functional components:

  • Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, which serves as a valuable tool for purification, detection, immobilization, and various biochemical assays such as pull-down experiments.[1][6]

  • PEG6 (Hexaethylene Glycol): A flexible and hydrophilic six-unit polyethylene (B3416737) glycol spacer. The PEG linker enhances the solubility and bioavailability of the final PROTAC molecule and its length is crucial for optimizing the formation of the ternary complex.[1][6]

  • Boc (tert-butyloxycarbonyl): A protecting group for a primary amine that is stable under many reaction conditions but can be readily removed under acidic conditions. This allows for a controlled, stepwise synthesis of the PROTAC.[1]

Mechanism of Action of a Biotinylated PROTAC

A PROTAC synthesized using a Biotin-PEG6 linker functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its poly-ubiquitination. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3][5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds to POI ligand PROTAC Biotinylated PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 ligand Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

General mechanism of PROTAC-mediated protein degradation.

Quantitative Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₂₉H₅₄N₄O₁₀S[1]
Molecular Weight650.83 g/mol [1]
AppearanceWhite Waxy Solid[7]
Storage Conditions-20°C for long-term storage[7]

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The following table provides representative data for key parameters used to evaluate PROTAC performance. Note that these values are illustrative and the performance of a specific PROTAC synthesized with a Biotin-PEG6 linker needs to be empirically determined.

ParameterDescriptionTypical RangeReference
DC₅₀ The concentration of the PROTAC required to induce 50% degradation of the target protein.nM to µM[8]
Dₘₐₓ The maximal level of protein degradation achieved.>80%[8]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, Biotin-PEG6-NH₂, which is then used for subsequent coupling reactions.[9]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)[9]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.[10]

  • If desired, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the solution to trap the tert-butyl cation by-product.[9]

  • Cool the solution to 0°C using an ice bath.[9]

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9][11]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[9]

  • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).[11][12]

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting Biotin-PEG6-amine TFA salt is often an oil and can be used directly in the next step without further purification.[10][12]

Protocol 2: Synthesis of a Biotinylated PROTAC via Amide Coupling

This protocol outlines a two-step process for synthesizing a PROTAC by first coupling an E3 ligase ligand containing a carboxylic acid to the deprotected Biotin-PEG6-amine, followed by coupling to a POI ligand.[1]

Step 1: Coupling of E3 Ligase Ligand to Biotin-PEG6-Amine

Materials:

  • Biotin-PEG6-amine TFA salt (from Protocol 1)

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of Thalidomide for Cereblon)[4]

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for inert atmosphere reactions (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the E3 ligase ligand-COOH (1.0 equivalent) in anhydrous DMF.[4]

  • Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[1][4]

  • Add a solution of Biotin-PEG6-amine TFA salt (1.0-1.1 equivalents) in anhydrous DMF to the reaction mixture. The DIPEA will also neutralize the TFA salt.[4]

  • Stir the reaction at room temperature overnight.[1]

  • Monitor the reaction by LC-MS.[1]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Biotin-PEG6-E3 ligase ligand conjugate.[1][11]

Step 2: Coupling of POI Ligand

The strategy for this step depends on the functional groups available on the POI ligand and the biotin end of the linker. A common method is another amide coupling if the POI ligand has a carboxylic acid and the biotin end has been modified to present an amine. Alternatively, "click chemistry" can be used if one component has an azide (B81097) group and the other has a terminal alkyne.[11]

Protocol for Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): [11]

Materials:

  • Biotin-PEG6-E3 ligase ligand conjugate with either an azide or alkyne functionality

  • POI ligand with the corresponding alkyne or azide functionality

  • t-Butanol/Water or DMF

  • Sodium ascorbate (B8700270)

  • Copper(II) sulfate pentahydrate

Procedure:

  • Ensure one of your components has an azide group and the other has a terminal alkyne.[11]

  • Dissolve the alkyne-containing component (1.0 equivalent) and the azide-containing component (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).[11]

  • Add a solution of sodium ascorbate (0.2 equivalents) in water.[11]

  • Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.[11]

  • Stir the reaction at room temperature for 12-24 hours.[11]

  • Monitor the reaction by LC-MS.[11]

  • Upon completion, purify the final biotinylated PROTAC by preparative HPLC.[11]

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: First Coupling Reaction cluster_2 Step 3: Second Coupling Reaction (e.g., Click Chemistry) cluster_3 Step 4: Purification and Analysis Biotin_PEG6_Boc This compound Deprotection TFA / DCM Biotin_PEG6_Boc->Deprotection Biotin_PEG6_Amine Biotin-PEG6-Amine (TFA Salt) Deprotection->Biotin_PEG6_Amine Coupling1 HATU / DIPEA in DMF Biotin_PEG6_Amine->Coupling1 E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Coupling1 Biotin_PEG6_E3 Biotin-PEG6-E3 Ligase Conjugate Coupling1->Biotin_PEG6_E3 Coupling2 CuSO4 / NaAsc (Click Chemistry) Biotin_PEG6_E3->Coupling2 POI_Ligand POI Ligand (with alkyne or azide) POI_Ligand->Coupling2 Final_PROTAC Final Biotinylated PROTAC Coupling2->Final_PROTAC Purification Preparative HPLC Final_PROTAC->Purification Analysis LC-MS / NMR Purification->Analysis

Experimental workflow for PROTAC synthesis using this compound.
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine if the synthesized biotinylated PROTAC induces the degradation of the target protein in a cellular context.[2]

Materials:

  • Cell line expressing the target protein

  • Synthesized biotinylated PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer

  • BCA assay kit

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the biotinylated PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[2]

  • Immunoblotting: Block the membrane and then probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the band intensity corresponding to the target protein in PROTAC-treated samples compared to the control indicates protein degradation.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the field of targeted protein degradation.[1] Its well-defined structure, incorporating a biotin handle for downstream applications, a flexible PEG spacer to optimize ternary complex formation, and a Boc-protected amine for controlled synthesis, facilitates the modular and efficient creation of PROTACs.[1][6] The protocols and application notes provided here offer a solid foundation for the synthesis and evaluation of novel biotinylated PROTACs, enabling further advancements in the development of this promising therapeutic modality.

References

Application Notes and Protocols for the Conjugation of Biotin-PEG6 to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin (B1667282) to molecules such as proteins, peptides, or nucleic acids, is a cornerstone technique in biotechnology. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) (Kd ≈ 10⁻¹⁵ M) provides a powerful and versatile tool for a wide range of applications, including purification, detection, immobilization, and targeted drug delivery. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as a hexaethylene glycol (PEG6) chain, between the biotin moiety and the target molecule enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3]

This document provides detailed protocols for the conjugation of a Biotin-PEG6 linker to a primary amine on a target molecule. The most common and efficient method for achieving this involves the activation of a carboxyl group on a biotin-PEG derivative to form an amine-reactive N-hydroxysuccinimide (NHS) ester. While the reagent "Biotin-PEG6-Boc" contains a protected amine and is not directly reactive with a primary amine, this guide will focus on the standard workflow using Biotin-PEG6-Acid . A protocol for the deprotection of this compound to yield Biotin-PEG6-Amine is also provided for applications involving conjugation to a carboxyl group.

Principle of the Reaction

The conjugation of Biotin-PEG6-Acid to a primary amine is a two-step process facilitated by carbodiimide (B86325) chemistry.[4]

  • Activation of the Carboxylic Acid: The carboxyl group of Biotin-PEG6-Acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC converts the carboxyl group into a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester.[4][5] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[4][6]

  • Conjugation to the Primary Amine: The resulting Biotin-PEG6-NHS ester readily reacts with a primary amine (-NH₂) on the target molecule (e.g., the epsilon-amino group of a lysine (B10760008) residue or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[6][7]

Experimental Protocols

Protocol 1: Activation of Biotin-PEG6-Acid and Conjugation to a Primary Amine

This protocol describes the generation of an amine-reactive Biotin-PEG6-NHS ester and its subsequent reaction with a primary amine-containing molecule (e.g., a protein).

Materials:

  • Biotin-PEG6-Acid

  • Molecule with a primary amine (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate (B1201080) buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns or dialysis equipment for purification

  • Reaction tubes

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10-50 mM stock solution of Biotin-PEG6-Acid in anhydrous DMF or DMSO.

    • Immediately before use, prepare a 10 mg/mL (~52 mM) solution of EDC in cold Activation Buffer.

    • Immediately before use, prepare a 10 mg/mL (~87 mM) solution of NHS or Sulfo-NHS in cold Activation Buffer.

    • Dissolve the primary amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), a buffer exchange into an amine-free buffer like PBS is necessary.

  • Activation of Biotin-PEG6-Acid:

    • In a reaction tube, combine the Biotin-PEG6-Acid stock solution with the EDC and NHS solutions. A starting molar ratio of 1:2:5 (Biotin-PEG6-Acid:EDC:NHS) is recommended.[4]

    • Incubate the activation mixture for 15-30 minutes at room temperature.[4][8]

  • Conjugation to the Primary Amine:

    • Add the activated Biotin-PEG6-NHS ester mixture to the solution of the primary amine-containing molecule. A 10- to 50-fold molar excess of the biotin reagent relative to the target molecule is a good starting point.[4]

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with Coupling Buffer if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[4]

  • Purification of the Biotinylated Conjugate:

    • Remove excess, unreacted biotin reagent and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Storage:

    • Store the purified biotinylated molecule under conditions appropriate for the unlabeled molecule, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield Biotin-PEG6-Amine.[7] This product can then be used for conjugation to carboxyl groups.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or argon gas supply

  • Rotary evaporator (optional)

  • Toluene (B28343) (optional)

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of anhydrous DCM.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add a solution of 20-50% (v/v) TFA in DCM dropwise while stirring.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[9] Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).

  • Solvent Removal: Remove the DCM and excess TFA by evaporation under a stream of nitrogen or argon, or by using a rotary evaporator.

  • Co-evaporation (Optional): To ensure complete removal of residual TFA, add toluene to the residue and evaporate. Repeat this step 2-3 times. The resulting Biotin-PEG6-Amine is obtained as a TFA salt.

Data Presentation

The following tables summarize the recommended quantitative parameters for the described protocols. These values may require optimization for specific applications.

Table 1: Recommended Reaction Conditions for Biotin-PEG6-Acid Conjugation to Primary Amines

ParameterRecommended RangeNotes
Activation Step
Activation Buffer pH4.5 - 6.0Optimal for EDC/NHS activation of carboxylic acids.[4][6]
Molar Ratio (Biotin-PEG6-Acid:EDC:NHS)1:2:5A common starting point; may be optimized.[4]
Activation Time15 - 30 minutesAt room temperature.[4][8]
Conjugation Step
Coupling Buffer pH7.2 - 8.5Balances amine reactivity and NHS-ester hydrolysis.[6][7]
Molar Ratio (Biotin Reagent:Target Molecule)10:1 to 50:1Should be optimized to achieve the desired degree of labeling.[4]
Conjugation Time1-2 hours at RT or overnight at 4°CLonger incubation at 4°C can be beneficial for sensitive molecules.[4]
Quenching Step
Quenching Reagent Concentration20 - 50 mMTris or glycine can be used.[4]
Quenching Time15 - 30 minutesAt room temperature.[4]

Table 2: Recommended Reaction Conditions for Boc Deprotection of this compound

ParameterRecommended ValueNotes
SolventDichloromethane (DCM)Anhydrous conditions are recommended.
Deprotection ReagentTrifluoroacetic Acid (TFA)
TFA Concentration20 - 50% (v/v) in DCMConcentration can be adjusted based on the stability of the molecule.[7]
Reaction Temperature0°C to Room TemperatureThe reaction is typically initiated at 0°C and then allowed to warm.
Reaction Time1 - 2 hoursReaction progress should be monitored for completion.[9]

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation of Biotin-PEG6-Acid cluster_conjugation Step 2: Conjugation to Primary Amine cluster_purification Step 3: Quenching and Purification reagents Prepare Reagents: Biotin-PEG6-Acid, EDC, NHS activation Activate Biotin-PEG6-Acid with EDC and NHS (15-30 min, RT) reagents->activation conjugate Add Activated Biotin-PEG6-NHS to Target Molecule (1-2h RT or overnight 4°C) activation->conjugate prepare_target Prepare Primary Amine- Containing Molecule (e.g., Protein in PBS) prepare_target->conjugate quench Quench Reaction (e.g., Tris or Glycine) conjugate->quench purify Purify Conjugate (Desalting Column or Dialysis) quench->purify final_product Biotinylated Molecule purify->final_product

Caption: Experimental workflow for the conjugation of Biotin-PEG6-Acid to a primary amine.

reaction_pathway biotin_acid Biotin-PEG6-COOH o_acylisourea O-Acylisourea Intermediate (highly reactive) biotin_acid->o_acylisourea + EDC nhs_ester Biotin-PEG6-NHS Ester (amine-reactive) o_acylisourea->nhs_ester + NHS conjugate Biotin-PEG6-NH-Target Molecule (stable amide bond) nhs_ester->conjugate + Target Molecule-NH2 primary_amine Target Molecule-NH2 boc_deprotection_workflow start This compound dissolve Dissolve in DCM start->dissolve react Add TFA in DCM (0°C to RT) (1-2 hours) dissolve->react evaporate Evaporate Solvent and excess TFA react->evaporate end Biotin-PEG6-Amine (TFA Salt) evaporate->end

References

Step-by-Step Boc Deprotection of Biotin-PEG6-NH-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Biotin-PEG6-NH-Boc, yielding the free primary amine, Biotin-PEG6-NH2. The resulting amine is a versatile tool in bioconjugation, enabling the attachment of biotin (B1667282) to various molecules and surfaces.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1] The deprotection of Biotin-PEG6-NH-Boc is a critical step in many bioconjugation workflows, enabling the subsequent reaction of the exposed primary amine with activated esters, isothiocyanates, or other amine-reactive functional groups. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, offering high efficiency and volatile byproducts that are easily removed.[1][2]

Reaction Mechanism

The Boc deprotection mechanism is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[3] This is followed by the cleavage of the carbamate (B1207046) bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[4] The newly formed amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt.[4]

Experimental Protocol

This protocol outlines the standard procedure for the Boc deprotection of Biotin-PEG6-NH-Boc in solution using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Materials and Equipment:
  • Biotin-PEG6-NH-Boc

  • Anhydrous Dichloromethane (DCM)[5]

  • Trifluoroacetic Acid (TFA)[5]

  • Saturated sodium bicarbonate (NaHCO₃) solution[6]

  • Brine (saturated NaCl solution)[6]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath[5]

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies (silica gel plates, developing chamber, appropriate eluent) or LC-MS instrumentation

Procedure:
  • Dissolution: Dissolve Biotin-PEG6-NH-Boc in anhydrous DCM in a round-bottom flask to a concentration of approximately 10 mg/mL.[2]

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[5]

  • Acid Addition: Slowly add an equal volume of TFA to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM.[1][2] The reaction vessel should be vented as carbon dioxide gas is generated.[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[7][8] The deprotected product, Biotin-PEG6-NH2, will be more polar than the starting material. For TLC analysis, a typical mobile phase could be a mixture of dichloromethane and methanol.[9]

  • Work-up (Aqueous):

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]

    • To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) a few times.[1]

    • Dissolve the residue in DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining TFA), deionized water, and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the final product, Biotin-PEG6-NH2.[6]

  • Work-up (Precipitation):

    • Alternatively, the crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether to the concentrated residue.[1] The precipitate can then be collected by filtration.[10]

Quantitative Data Summary

ParameterValue/RangeNotes
Concentration of Biotin-PEG6-NH-Boc0.1–0.5 MA typical starting concentration in DCM.[1]
TFA Concentration20-50% (v/v) in DCMA 1:1 ratio of TFA to DCM is a common starting point.[1][2]
Reaction Temperature0 °C to Room TemperatureThe reaction is typically initiated at 0°C and then allowed to warm to room temperature.[5]
Reaction Time1 - 4 hoursReaction progress should be monitored to determine completion.[7]

Experimental Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve Biotin-PEG6-NH-Boc in anhydrous DCM cool Cool solution to 0°C start->cool add_tfa Add Trifluoroacetic Acid (TFA) cool->add_tfa react Stir at room temperature (1-2 hours) add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor concentrate Remove solvent and excess TFA in vacuo monitor->concentrate Reaction Complete dissolve Redissolve in DCM concentrate->dissolve wash Wash with NaHCO₃, water, and brine dissolve->wash dry Dry over Na₂SO₄ and concentrate wash->dry product Biotin-PEG6-NH₂ dry->product

Caption: Workflow for the Boc deprotection of Biotin-PEG6-NH-Boc.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete ReactionInsufficient acid strength or concentration.[10]Increase the concentration of TFA.[10]
Short reaction time.[9]Extend the reaction time and continue to monitor.[9]
Low reaction temperature.Allow the reaction to proceed at room temperature for a longer duration.
Product DegradationProlonged exposure to strong acid.[8]Monitor the reaction closely and perform the work-up as soon as the starting material is consumed.
Difficulty in Isolating ProductThe product is a salt and may be highly polar.If the TFA salt is desired, precipitation with a non-polar solvent like diethyl ether can be effective.[1] For the free amine, a basic aqueous work-up is necessary.[11]

References

Application Notes and Protocols for Biotin-PEG6-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The therapeutic efficacy and safety profile of an ADC are critically dependent on its three main components: a monoclonal antibody (mAb) for target specificity, a highly potent cytotoxic payload, and a chemical linker that connects them.[1][2]

Biotin-PEG6-Boc is a heterobifunctional linker that offers significant advantages in the modular development of ADCs. Its structure comprises three key elements:

  • Biotin Moiety: This provides an exceptionally strong and specific binding handle for avidin (B1170675) or streptavidin.[1][3] This interaction is invaluable during the development process for purification, immobilization, and characterization of the ADC.[3]

  • PEG6 Spacer: The six-unit polyethylene (B3416737) glycol (PEG) chain is a flexible, hydrophilic spacer.[1][2] This feature enhances the water solubility of the linker-payload complex, which is crucial for mitigating the aggregation often caused by hydrophobic payloads.[1][4] Improved solubility can lead to better pharmacokinetic profiles and potentially reduced immunogenicity of the final ADC.[1]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for a primary amine.[1][2] This allows for a controlled, stepwise synthesis. The Boc group can be efficiently removed under acidic conditions to reveal a reactive amine, which then serves as a versatile attachment point for the cytotoxic payload.[1][5]

These application notes provide a comprehensive guide to using this compound in ADC development, complete with detailed experimental protocols, representative quantitative data, and visualizations of key workflows and mechanisms.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed with PEG linkers. While specific data for this compound is not always available in literature, the data from ADCs with similar short-chain PEG linkers (e.g., PEG4, PEG8) illustrate the expected impact of PEGylation on key ADC parameters. The performance of a PEG6-based linker can be reasonably interpolated from these trends.[6]

Table 1: Physicochemical Properties of ADCs with Various Linkers

Linker TypeRepresentative PayloadDrug-to-Antibody Ratio (DAR)% Aggregation (by SEC)Key Observations
m-PEG4-Linker MMAE~3.5 - 4.0< 5%Short PEG chains help maintain low aggregation levels, even with hydrophobic payloads.[4]
m-PEG6-Linker (Estimated) MMAE~3.5 - 4.0< 5%Expected to provide a good balance of hydrophilicity and compact size, leading to low aggregation.[6]
m-PEG8-Linker MMAE~3.5 - 4.0< 4%Longer PEG chains can further improve solubility and reduce aggregation.
Val-Cit-PABC (Non-PEG) MMAE~3.5 - 4.05 - 10%A standard cleavable linker; can be prone to aggregation with hydrophobic drugs.
SMCC (Non-PEG) DM1~3.55 - 8%A standard non-cleavable linker; hydrophobicity can contribute to aggregation.

Table 2: In Vitro Cytotoxicity of ADCs with Various Linkers

Linker TypeRepresentative PayloadCell LineIC50 (nM)Key Observations
m-PEG4-Linker MMAEKarpas-299 (CD30+)~10Short PEG linkers generally do not significantly impact in vitro potency.[6]
m-PEG6-Linker (Estimated) MMAEKarpas-299 (CD30+)~10Expected to have similar in vitro potency to other short-chain PEG linkers.[6]
m-PEG8-Linker MMAEKarpas-299 (CD30+)~12A slight decrease in potency can sometimes be observed with longer PEG chains.
Val-Cit-PABC (Non-PEG) MMAEKarpas-299 (CD30+)~8Often highly potent in vitro due to efficient payload release.
SMCC (Non-PEG) DM1SK-BR-3 (HER2+)~15Potency is dependent on antibody degradation for payload release.

Table 3: Pharmacokinetic Properties of ADCs with Various Linkers

Linker TypeHalf-life (t1/2, hours in rats)Plasma Clearance (mL/hr/kg)Key Observations
m-PEG4-Linker ~100~0.30The addition of a short PEG linker can significantly reduce plasma clearance.[6]
m-PEG6-Linker (Estimated) ~110~0.25Clearance is expected to be between that of PEG4 and PEG8 linkers, indicating improved stability.[6]
m-PEG8-Linker ~120~0.22A plateau in clearance reduction is often observed around PEG8.[6]
Val-Cit-PABC (Non-PEG) ~80~0.45Generally exhibits faster clearance compared to PEGylated counterparts.
SMCC (Non-PEG) ~90~0.38The non-cleavable linker contributes to high plasma stability but can still be cleared faster than PEGylated ADCs.[6]

Experimental Workflows and Mechanisms

The development of an ADC using this compound is a sequential process. The following diagrams illustrate the overall workflow and the general mechanism of action for an ADC.

ADC_Synthesis_Workflow Biotin_PEG6_Boc This compound Biotin_PEG6_NH2 Biotin-PEG6-NH2 (Deprotected Linker) Biotin_PEG6_Boc->Biotin_PEG6_NH2 Linker_Payload Biotin-PEG6-Payload cluster_1 cluster_1 Biotin_PEG6_NH2->cluster_1 Payload Cytotoxic Payload (-COOH) Activated_Payload Activated Payload (NHS-ester) Payload->Activated_Payload Activation (EDC, NHS) Activated_Payload->Linker_Payload Conjugation ADC Purified ADC Linker_Payload->ADC Conjugation to Lysines Antibody Monoclonal Antibody (mAb-NH2) Antibody->ADC

Caption: General workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action ADC 1. ADC in Circulation Binding 2. Binding to Target Antigen on Cancer Cell ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. Trafficking in Endosome Internalization->Endosome Lysosome 5. Fusion with Lysosome Endosome->Lysosome Release 6. Linker Cleavage/ Antibody Degradation Lysosome->Release Payload_Action 7. Payload Release into Cytoplasm Release->Payload_Action Apoptosis 8. Induction of Apoptosis Payload_Action->Apoptosis

Caption: General mechanism of action for an internalizing ADC.[7][8][9]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive amine (Biotin-PEG6-NH2).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: While stirring, slowly add an excess of TFA. A common approach is to use a 20-50% (v/v) solution of TFA in DCM, added in a 1:1 volume ratio to the this compound solution.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by LC-MS or TLC until all starting material is consumed.[1]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated sodium bicarbonate solution until the pH is neutral (effervescence will occur).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield Biotin-PEG6-NH2 as a TFA salt. The product can be used directly in the next step.

Protocol 2: Conjugation of Cytotoxic Payload to Biotin-PEG6-NH2

This protocol describes the conjugation of a payload containing a carboxylic acid to the deprotected linker via EDC/NHS chemistry.

Materials:

  • Biotin-PEG6-NH2 (from Protocol 1)

  • Cytotoxic payload with a carboxylic acid functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Preparative HPLC system for purification

Procedure:

  • Payload Activation: In a flask, dissolve the cytotoxic payload (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC or DCC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.[1]

  • Linker Addition: In a separate flask, dissolve the Biotin-PEG6-NH2 (1.0 equivalent) in anhydrous DMF.

  • Conjugation: Add the solution of Biotin-PEG6-NH2 to the activated payload solution. Stir the reaction at room temperature for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the Biotin-PEG6-Payload conjugate.

  • Purification: Upon completion, purify the Biotin-PEG6-Payload conjugate by preparative HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid. Characterize the product by LC-MS and NMR.

Protocol 3: Conjugation of Biotin-PEG6-Payload to Antibody

This protocol outlines the conjugation of the linker-payload complex to the antibody via primary amines (lysine residues).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Biotin-PEG6-Payload (from Protocol 2)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

  • Formulation buffer (e.g., PBS)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in a conjugation-compatible, amine-free buffer.

  • Linker-Payload Preparation: Dissolve the Biotin-PEG6-Payload in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[1]

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the Biotin-PEG6-Payload stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.[1]

  • Incubation: Gently mix the solution. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[1]

  • Purification: Remove the unreacted linker-payload and other small molecules by SEC (e.g., a desalting column) equilibrated with a suitable formulation buffer like PBS.[1] Collect the fractions corresponding to the purified ADC.

Protocol 4: Characterization of the ADC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drugs, as each payload adds to the overall hydrophobicity.

Materials:

  • Purified ADC

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)

Procedure:

  • Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.

  • Chromatography: Inject the sample onto the HIC column. Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).

  • Data Analysis: Monitor the elution profile at 280 nm. Peaks corresponding to the naked antibody (DAR=0) and ADC species with different numbers of drugs (DAR=1, 2, 3, etc.) will be resolved.

  • Calculation: The average DAR is calculated by the weighted average of the different species, based on the integrated peak area of each.[5][]

    • Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively distinguishing monomers from aggregates (dimers, multimers).[11][12]

Materials:

  • Purified ADC

  • SEC column suitable for monoclonal antibodies (e.g., AdvanceBio SEC 300Å)

  • HPLC system with a UV detector

  • Mobile Phase: A formulation-compatible buffer (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC to a concentration of 1 mg/mL in the mobile phase.

  • Chromatography: Equilibrate the SEC column with the mobile phase. Inject the ADC sample.

  • Data Analysis: Monitor the elution at 280 nm. The main peak corresponds to the ADC monomer. Earlier eluting peaks correspond to high molecular weight (HMW) species or aggregates.[11]

  • Calculation: The percentage of aggregation is calculated as:

    • % Aggregation = (Area_Aggregates / (Area_Aggregates + Area_Monomer)) * 100

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.

Materials:

  • Target antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Purified ADC, unconjugated antibody (isotype control), and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]

  • ADC Treatment: Prepare serial dilutions of the ADC, isotype control antibody, and free payload in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control for 100% viability.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced apoptosis (typically 72-120 hours).[14]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[14][15]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[13]

References

Application Notes and Protocols for Cell Surface Protein Labeling with Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Biotin-PEG6-Boc for the specific labeling of cell surface proteins. This heterobifunctional linker enables the covalent attachment of biotin (B1667282) to primary amines on extracellular protein domains, facilitating their subsequent detection, isolation, and analysis. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin or avidin (B1170675) conjugates.

Introduction

This compound is a versatile tool in chemical biology and drug development.[1] Its unique structure, comprising a biotin molecule, a hydrophilic PEG spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, allows for a controlled, two-step approach to bioconjugation.[1][2] The Boc protecting group provides stability during storage and allows for the generation of a reactive primary amine immediately prior to conjugation. This amine can then be coupled to target molecules. This methodology is particularly advantageous for applications requiring precise control over the labeling process.

The labeling of cell surface proteins is crucial for studying a wide array of cellular processes, including signal transduction, cell adhesion, and receptor trafficking. By isolating and identifying cell surface proteins, researchers can gain insights into the mechanisms of disease and identify potential therapeutic targets.

Principle of the Method

The utility of this compound for cell surface protein labeling is a two-stage process. First, the Boc protecting group is removed from the terminal amine using a strong acid, such as trifluoroacetic acid (TFA), to yield a reactive primary amine (Biotin-PEG6-NH2). This deprotected linker can then be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, rendering it highly reactive towards primary amines on the cell surface, such as the ε-amino groups of lysine (B10760008) residues. The reaction forms a stable amide bond, covalently linking the biotin tag to the proteins. Due to the membrane-impermeable nature of the activated reagent (when using a sulfo-NHS derivative) and performing the reaction at low temperatures, the labeling is restricted to the extracellularly exposed proteins.[3]

Quantitative Data

Reagent TypeTarget Functional GroupTypical EfficiencyKey AdvantagesKey Disadvantages
NHS-Biotin Primary amines (-NH₂)HighSimple, one-step reaction; readily available.Can be non-specific due to the abundance of lysines; may affect protein function if amines are in the active site.[4]
Sulfo-NHS-Biotin Primary amines (-NH₂)High (e.g., ~76% of peptides biotinylated in one study)[4]Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane; less likely to cause protein precipitation.[4]Hydrolyzes in aqueous solution, requiring fresh preparation.[4]
Maleimide-Biotin Sulfhydryls (-SH)HighMore specific than amine-reactive reagents as free sulfhydryls are less common; allows for site-specific labeling.[4]Requires free sulfhydryl groups, which may necessitate reduction of disulfide bonds.[4]

The affinity of the biotin-streptavidin interaction is exceptionally high, with a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known non-covalent interactions in nature. This robust interaction ensures the efficient capture and enrichment of biotinylated proteins.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive amine, Biotin-PEG6-NH2.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Argon or nitrogen gas

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DCM.

  • Add a 20-50% solution of TFA in DCM to the dissolved reagent (a common ratio is 1:1 v/v).[2]

  • Stir the reaction mixture at room temperature for 1-2 hours.[1][2]

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator.[1][2]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).

  • The resulting Biotin-PEG6-NH2 should be stored under an inert atmosphere (argon or nitrogen) in a desiccated environment at -20°C until use.

Protocol 2: Activation of Biotin-PEG6-NH2 with NHS

This protocol describes the activation of the deprotected amine with N-hydroxysuccinimide to create an amine-reactive NHS ester.

Materials:

  • Biotin-PEG6-NH2 (from Protocol 1)

  • N,N'-Disuccinimidyl carbonate (DSC) or N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve Biotin-PEG6-NH2 in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of DSC or CDI and 2-3 equivalents of TEA or DIPEA.

  • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • The resulting Biotin-PEG6-NHS ester solution is now ready for cell surface labeling and should be used immediately.

Protocol 3: Cell Surface Protein Labeling

This protocol is a general guideline for the biotinylation of cell surface proteins on adherent cells and should be optimized for specific cell types and experimental conditions.

Materials:

  • Adherent cells in culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Freshly prepared Biotin-PEG6-NHS ester solution (from Protocol 2)

  • Quenching solution (100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Grow cells to the desired confluency.

  • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[3]

  • Dilute the Biotin-PEG6-NHS ester solution in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.

  • Add the biotinylation solution to the cells, ensuring the entire surface of the cell monolayer is covered.

  • Incubate the plate for 30 minutes at 4°C on a rocking platform to minimize endocytosis.[3]

  • Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Solution to stop the reaction.[4]

  • Lyse the cells with ice-cold lysis buffer.

  • The cell lysate containing biotinylated surface proteins is now ready for downstream applications.

Downstream Applications and Analysis

Following cell surface biotinylation, the labeled proteins can be isolated and analyzed using a variety of techniques.

Workflow for Analysis of Biotinylated Cell Surface Proteins

G cluster_0 Preparation cluster_1 Cellular Labeling cluster_2 Analysis Boc_Deprotection Boc Deprotection of This compound NHS_Activation Activation with NHS Boc_Deprotection->NHS_Activation Cell_Labeling Cell Surface Labeling NHS_Activation->Cell_Labeling Quenching Quenching Cell_Labeling->Quenching Cell_Lysis Cell Lysis Quenching->Cell_Lysis Streptavidin_Pulldown Streptavidin Pulldown Cell_Lysis->Streptavidin_Pulldown SDS_PAGE SDS-PAGE & Western Blot Streptavidin_Pulldown->SDS_PAGE Mass_Spec Mass Spectrometry Streptavidin_Pulldown->Mass_Spec

Caption: General workflow for cell surface protein labeling and analysis.

Streptavidin Pull-Down

Biotinylated proteins can be efficiently captured from cell lysates using streptavidin-conjugated beads. This allows for the enrichment of cell surface proteins and their separation from intracellular proteins.

Western Blot Analysis

Following pull-down, the isolated proteins can be separated by SDS-PAGE and transferred to a membrane for Western blot analysis. This allows for the detection and semi-quantitative analysis of specific proteins of interest.

Mass Spectrometry

For a global and unbiased analysis of the cell surface proteome, the enriched biotinylated proteins can be identified and quantified using mass spectrometry. This powerful technique can reveal changes in the cell surface proteome in response to various stimuli or in different disease states.

Application in Signaling Pathway Analysis

The ability to isolate and identify cell surface proteins is invaluable for studying signaling pathways that are initiated at the plasma membrane. By comparing the cell surface proteome of cells under different conditions (e.g., with and without ligand stimulation), researchers can identify changes in receptor levels, protein-protein interactions, and post-translational modifications that are critical for signal transduction.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation.[5] Upon binding to its ligand, EGF, the receptor dimerizes and becomes autophosphorylated, initiating a cascade of downstream signaling events.[6] Cell surface biotinylation can be used to study EGFR signaling by:

  • Quantifying the amount of EGFR on the cell surface before and after EGF stimulation to study receptor internalization.

  • Isolating EGFR and its interacting partners from the cell surface to identify components of the signaling complex.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

Caption: Simplified EGFR signaling pathway.

Integrin Signaling Pathway

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[7] They play a crucial role in regulating cell migration, proliferation, and survival.[8] Upon binding to the extracellular matrix (ECM), integrins cluster and recruit a variety of signaling and cytoskeletal proteins to form focal adhesions.[7] Cell surface biotinylation followed by mass spectrometry can be used to identify the components of these integrin-associated complexes and to study how their composition changes in response to different ECM cues.[9][10]

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling ECM ECM Integrin Integrin ECM->Integrin Binding & Clustering FAK FAK Integrin->FAK Recruitment & Activation Cytoskeleton Cytoskeleton (Actin) Integrin->Cytoskeleton Linkage Src Src FAK->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Cellular_Response Cellular Response (Adhesion, Migration, Survival) Ras_MAPK->Cellular_Response PI3K_Akt->Cellular_Response Cytoskeleton->Cellular_Response

References

Application Notes: Immobilization of Proteins Using Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein immobilization is a fundamental technique in various fields of biomedical research and drug development, including immunoassays, affinity chromatography, biosensor development, and high-throughput screening. The choice of linker is critical for successful immobilization, ensuring that the protein retains its native conformation and biological activity. Biotin-PEG6-Boc is a heterobifunctional linker that offers a robust and versatile solution for covalently attaching proteins to surfaces.

This linker incorporates three key components:

  • Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins (KD ~ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions.[1][2][3] This interaction is the cornerstone of the immobilization strategy.

  • PEG6 (Hexaethylene Glycol) Spacer: A flexible, hydrophilic six-unit polyethylene (B3416737) glycol chain.[4] This spacer enhances the water solubility of the conjugate, reduces aggregation, and minimizes steric hindrance, providing spatial separation between the immobilized protein and the surface to ensure its accessibility and functionality.[5][6][7]

  • Boc (tert-butyloxycarbonyl) Protected Amine: A terminal primary amine protected by a Boc group.[4] For direct protein immobilization, an activated form of the biotin linker (e.g., an N-hydroxysuccinimide or NHS ester) is typically used to react with primary amines on the protein. The Boc-protected form is more commonly used in multi-step syntheses, such as in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where the Boc group is removed to reveal a reactive amine for subsequent conjugation.[6][7][8][9]

These application notes provide detailed protocols for the biotinylation of proteins using an activated Biotin-PEG6 linker and their subsequent immobilization onto a streptavidin-coated surface.

Data Presentation

Table 1: Physicochemical Properties of this compound

This table summarizes the key properties of the this compound linker.

PropertyValueSource(s)
Molecular Formula C₂₉H₅₄N₄O₁₀S[4][6][10]
Molecular Weight ~650.83 g/mol [4][6][10][11]
Appearance White to off-white solid or waxy solid[6][10]
Purity Typically ≥95% or ≥98%[6][10]
Storage Conditions -20°C for long-term storage[6][9][10]
Key Functional Groups Biotin, PEG6 chain, Boc-protected amine[9]
Table 2: Biotin-Streptavidin Interaction Kinetics

The interaction between biotin and streptavidin is characterized by a rapid association rate and an extremely slow dissociation rate, resulting in a near-irreversible bond.

Kinetic ParameterValueDescriptionSource(s)
Dissociation Constant (KD) ~10⁻¹⁵ MIndicates exceptionally high binding affinity.[1][2][3]
Association Rate (kon) ~1.3 x 10⁷ M⁻¹s⁻¹Rate of binding of biotin to a streptavidin binding site.[1]
Dissociation Rate (koff) As high as 0.05 s⁻¹ (initially)The initial dissociation rate can be higher but decreases significantly over time.[1]
Table 3: Recommended Reaction Conditions for Protein Biotinylation (NHS Ester Chemistry)

This table provides starting parameters for the biotinylation of proteins using a Biotin-PEG6-NHS ester.

ParameterRecommended ConditionNotesSource(s)
Protein Buffer Amine-free (e.g., PBS, HEPES)Buffers like Tris or glycine (B1666218) contain primary amines and will compete with the reaction.[5][8]
pH 7.2 - 8.5Slightly alkaline pH ensures the target primary amines on the protein are deprotonated and reactive.[5]
Molar Excess of Biotin Reagent 10:1 to 20:1 (Biotin:Protein)This ratio should be optimized to achieve the desired degree of labeling without compromising protein function.[5]
Reaction Temperature Room Temperature or 4°CIncubation at 4°C for a longer duration can be gentler for sensitive proteins.[5]
Reaction Time 30-60 minutes (RT) or 2-4 hours (4°C)Reaction progress can be monitored to determine the optimal time.[5]
Quenching Reagent 50-100 mM Tris or HydroxylamineAdded to stop the reaction by consuming any unreacted NHS ester.[5][8]

Experimental Protocols

Protocol 1: Protein Biotinylation with Biotin-PEG6-NHS Ester

This protocol describes the covalent attachment of biotin to a protein via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG6-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[5][8] If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange.[5]

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG6-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[5] NHS esters are moisture-sensitive.[5]

  • Biotinylation Reaction: Add a 10 to 20-fold molar excess of the Biotin-PEG6-NHS ester stock solution to the protein solution while gently vortexing.[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[5][8]

  • Purification: Remove excess, non-reacted biotin reagent and quenching buffer by dialysis against PBS or by using a desalting column.[8]

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the degree of biotinylation.[5] It relies on the displacement of HABA from an avidin-HABA complex by the biotin on the protein, causing a decrease in absorbance at 500 nm.[5]

Materials:

  • HABA/Avidin solution (commercially available or prepared in-house)

  • Purified biotinylated protein sample

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the reagent according to the manufacturer's instructions.[5]

  • Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀).[5]

  • Add Biotinylated Sample: Add a known volume and concentration of the purified biotinylated protein to the cuvette and mix thoroughly.[5]

  • Measure Final Absorbance: Wait for the absorbance reading to stabilize and record the final A₅₀₀.[5]

  • Calculation: Calculate the change in absorbance (ΔA₅₀₀) and use the molar extinction coefficient of the HABA-avidin complex to determine the concentration of biotin. The molar ratio of biotin to protein can then be calculated.[5]

Protocol 3: Immobilization of Biotinylated Protein on a Streptavidin-Coated Surface

This protocol provides a general workflow for immobilizing a biotinylated protein onto a surface pre-coated with streptavidin (e.g., sensor chips, magnetic beads, microplates).

Materials:

  • Streptavidin-coated surface

  • Purified biotinylated protein

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Surface Preparation: Wash the streptavidin-coated surface several times with the binding/wash buffer to remove any preservatives and equilibrate the surface.

  • Blocking (Optional but Recommended): To minimize non-specific binding, incubate the surface with a blocking buffer for 30-60 minutes at room temperature.[12]

  • Washing: Wash the surface again with the binding/wash buffer to remove excess blocking agent.

  • Immobilization: Dilute the biotinylated protein to the desired concentration (typically in the pM to nM range) in the binding buffer and apply it to the streptavidin-coated surface.[12]

  • Incubation: Incubate for 30-60 minutes at room temperature with gentle agitation to allow the biotin-streptavidin interaction to occur.

  • Final Washing: Wash the surface extensively with the binding/wash buffer to remove any unbound biotinylated protein.[10]

  • Confirmation: The surface is now ready for downstream applications. The success of the immobilization can be confirmed using an appropriate detection method (e.g., using a labeled antibody against the protein of interest).

Visualizations

cluster_prep Preparation cluster_react Reaction & Purification cluster_immobilize Immobilization cluster_qc Quality Control Protein Protein of Interest Biotinylation Biotinylation Reaction (pH 7.2-8.5) Protein->Biotinylation Biotin_Reagent Biotin-PEG6-NHS Ester Biotin_Reagent->Biotinylation Purification Purification (Dialysis / Desalting) Biotinylation->Purification Immobilization Incubation with Streptavidin Surface Purification->Immobilization HABA_Assay HABA Assay Purification->HABA_Assay Immobilized_Protein Immobilized Protein Immobilization->Immobilized_Protein

Caption: General workflow for protein biotinylation and immobilization.

Protein Protein-NH₂ (Primary Amine) Plus + Biotin_NHS Biotin-PEG6-NHS Arrow Nucleophilic Attack (pH 7.2-8.5) Plus->Arrow Conjugate Biotin-PEG6-NH-Protein (Stable Amide Bond) Arrow->Conjugate Plus2 + NHS_Leaving_Group NHS

Caption: Chemical reaction for protein biotinylation via NHS ester.

Biotinylated_Protein Biotinylated Protein Streptavidin Streptavidin (Tetrameric) Biotinylated_Protein->Streptavidin High-Affinity Binding (KD ~10⁻¹⁵ M) Surface Solid Support (Bead, Plate, Sensor) Streptavidin->Surface Covalently Attached

Caption: Logical relationship of biotin-streptavidin immobilization.

PROTAC PROTAC (Biotin-PEG6 based) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

References

Application Notes and Protocols for Biotin-PEG6-Boc in Targeted Drug Delivery to Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted drug delivery is a critical strategy in cancer therapy designed to enhance the therapeutic efficacy of cytotoxic agents while minimizing off-target toxicity.[1] One promising approach utilizes the high-affinity interaction between biotin (B1667282) (Vitamin B7) and its receptors, which are frequently overexpressed on the surface of various cancer cells, including those of the breast, colon, lung, and ovaries.[1] This overexpression is a consequence of the increased metabolic demands of rapidly proliferating tumor cells.[1] Biotin-PEG6-Boc is a heterobifunctional linker that serves as a cornerstone in the development of biotinylated drug delivery systems.[2] This molecule incorporates a biotin moiety for targeting, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine for controlled conjugation.[2] The PEG linker enhances hydrophilicity, improves pharmacokinetics, and reduces immunogenicity of the drug delivery system.[3][4] The Boc-protected amine allows for a controlled, stepwise synthesis, enabling the versatile attachment of therapeutic payloads after deprotection.[5]

These application notes provide a comprehensive overview of the use of this compound in creating targeted drug delivery systems, complete with experimental protocols and quantitative data to guide researchers in this field.

Mechanism of Action: Biotin Receptor-Mediated Endocytosis

The primary mechanism for the cellular uptake of biotin-conjugated therapeutics is receptor-mediated endocytosis.[1] The process is initiated by the binding of the biotinylated drug or nanoparticle to biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), on the cancer cell surface.[6][7] This binding event triggers the internalization of the receptor-ligand complex through clathrin-mediated endocytosis.[1] Once inside the cell, the therapeutic agent can be released from its carrier to exert its cytotoxic effect.[6]

G Biotin Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Biotin_NP Biotin-PEG-Drug Nanoparticle Biotin_Receptor Biotin Receptor (e.g., SMVT) Biotin_NP->Biotin_Receptor 1. Binding Endosome Endosome Biotin_Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Degradation & Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect 5. Action

Biotin receptor-mediated endocytosis pathway.

Data Presentation

The following tables summarize key quantitative data from studies on biotinylated drug delivery systems.

Table 1: Physicochemical Characterization of Biotin-PEGylated Nanoparticles

Nanoparticle TypeAverage Size (nm)Zeta Potential (mV)Reference
Biotin-PEG/PCL88-118Not Reported[8]
PMB-loaded PLGA-PEG-Bio136.32 ± 52.26-15.63 ± 2.58[8]
Biotin-loaded Alginate MPs634-45[9]

This data indicates that surface functionalization with Biotin-PEG can influence the physicochemical properties of nanoparticles.

Table 2: Drug Loading and Cellular Uptake Efficiency

Nanoparticle FormulationDrugEncapsulation Efficiency (%)Cellular Uptake EnhancementCancer Cell LineReference
Biotin-loaded Alginate MPsBiotin90.50 ± 0.26Not ApplicableNot Applicable[9]
Biotin-PEG/PCLPaclitaxelNot ReportedHigher cytotoxicity than non-biotinylated nanoparticlesHeLa cells[8]
Bio-PLGA NPsEpirubicinNot ReportedHigher cytotoxicity than non-targeted NPsMCF-7[7]
Biotin-conjugated polymersNot SpecifiedNot Reported>3-fold higher than folic acid- or vitamin B12-conjugated polymersM109 (murine lung carcinoma)[7]

The enhanced cellular uptake of biotinylated nanoparticles in cancer cell lines is attributed to biotin receptor-mediated endocytosis.[10]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine must be removed to allow for conjugation.[2]

Materials:

  • This compound[2]

  • Dichloromethane (DCM)[5]

  • Trifluoroacetic acid (TFA)[5]

  • Saturated sodium bicarbonate solution[5]

Procedure:

  • Dissolve this compound in DCM at a concentration of 10-20 mg/mL in a round-bottom flask.[5]

  • Cool the solution to 0°C using an ice bath.[5]

  • Slowly add an excess of TFA (e.g., 10-20 equivalents) to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[5]

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Biotin-PEG6-NH2.

Protocol 2: Conjugation of Deprotected Biotin-PEG6-Amine to Carboxylated Nanoparticles

This protocol describes the covalent attachment of Biotin-PEG6-Amine to nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[11]

Materials:

  • Carboxylated nanoparticles (e.g., PLGA)

  • Biotin-PEG6-NH2 (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[11]

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS[11]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[11]

  • Quenching Solution (optional): Hydroxylamine or 2-Mercaptoethanol[11]

Procedure:

  • Nanoparticle Preparation: Suspend 10 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.[11]

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 4 mg/mL) and NHS (e.g., 6 mg/mL) in Activation Buffer.[11]

    • Add 100 µL of EDC solution and 100 µL of NHS solution to the nanoparticle suspension.[11]

    • Incubate for 15-30 minutes at room temperature with gentle stirring.[11]

  • Washing:

    • Centrifuge the activated nanoparticles to pellet them.[11]

    • Remove the supernatant and resuspend the pellet in 1 mL of Coupling Buffer.[11]

    • Repeat the washing step twice to ensure complete removal of excess EDC and NHS.[11]

  • Conjugation:

    • Dissolve Biotin-PEG6-NH2 in Coupling Buffer to a desired concentration (e.g., 1 mg/mL).

    • Add the Biotin-PEG6-NH2 solution to the washed, activated nanoparticles. The molar ratio of the biotin linker to nanoparticles should be optimized.[11]

    • Incubate for 2 hours at room temperature with gentle stirring.[11]

  • Quenching (Optional): Add a quenching solution to stop the reaction.[11]

  • Final Washing: Wash the biotinylated nanoparticles three times with Coupling Buffer to remove any unreacted Biotin-PEG6-NH2.[11]

  • Resuspend the final biotinylated nanoparticles in the desired buffer for storage or downstream applications.[11]

G General Workflow for Biotinylated Nanoparticle Development Biotin_PEG_Boc This compound Deprotection Boc Deprotection (TFA/DCM) Biotin_PEG_Boc->Deprotection Biotin_PEG_Amine Biotin-PEG6-Amine Deprotection->Biotin_PEG_Amine Conjugation EDC/NHS Conjugation Biotin_PEG_Amine->Conjugation NP_Drug Drug-Loaded Nanoparticle NP_Drug->Conjugation Biotin_NP Biotinylated Nanoparticle Conjugation->Biotin_NP Purification Purification & Characterization Biotin_NP->Purification In_Vitro In Vitro Studies (Cell Viability, Uptake) Purification->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo

Workflow for targeted drug delivery system development.
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of the biotinylated nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Biotinylated drug-loaded nanoparticles

  • Non-targeted drug-loaded nanoparticles (control)

  • Free drug (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the drug-loaded biotinylated nanoparticles, non-targeted nanoparticles, and the free drug in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing the different formulations and controls. Include untreated cells as a negative control.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each formulation.[1]

Logical Relationships of this compound

The utility of this compound stems from its heterobifunctional nature, which allows for a modular and controlled approach to constructing targeted drug delivery systems.

G Logical Relationship of this compound Components cluster_components Components cluster_functions Functions Biotin_PEG_Boc This compound Biotin Biotin Moiety Biotin_PEG_Boc->Biotin PEG6 PEG6 Spacer Biotin_PEG_Boc->PEG6 Boc_Amine Boc-Protected Amine Biotin_PEG_Boc->Boc_Amine Targeting Targeting Cancer Cells (via Biotin Receptors) Biotin->Targeting Biocompatibility Increases Solubility Improves Pharmacokinetics Reduces Immunogenicity PEG6->Biocompatibility Conjugation Controlled, Stepwise Payload Attachment Boc_Amine->Conjugation

Component functions of the this compound linker.

Conclusion

This compound is a versatile and powerful tool for the development of targeted drug delivery systems for cancer therapy.[1][6] Its unique structure allows for the specific delivery of therapeutic agents to cancer cells that overexpress biotin receptors, thereby enhancing anticancer efficacy and reducing systemic toxicity.[12] The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

References

Application of Biotin-PEG6-Boc in Immunoassay Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG6-Boc is a heterobifunctional linker that serves as a versatile tool in the development of sensitive and robust immunoassays.[1] This molecule incorporates three key functional components: a high-affinity biotin (B1667282) moiety, a hydrophilic hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected primary amine.[1][2] The biotin group enables strong and specific binding to streptavidin and avidin, which are commonly used as signal-enhancing reagents in various assay formats.[1] The PEG6 spacer increases the water solubility of the conjugate, reduces steric hindrance, and minimizes non-specific binding, thereby improving the signal-to-noise ratio in immunoassays.[1][2] The Boc protecting group provides a stable cap on the reactive amine, allowing for a controlled, two-step conjugation process.[1] This feature is particularly advantageous for creating well-defined bioconjugates for use in enzyme-linked immunosorbent assays (ELISAs), lateral flow immunoassays (LFIAs), and other immunodetection platforms.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of immunoassays.

Key Properties and Data

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₉H₅₄N₄O₁₀S[3]
Molecular Weight 650.83 g/mol [3]
Appearance White to off-white solid or waxy solid[2]
Purity Typically ≥95% or ≥98%[2]
Storage Conditions -20°C for long-term storage[2]
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM[4]

Signaling Pathways and Logical Relationships

The utility of this compound in immunoassays is predicated on the highly specific and strong interaction between biotin and streptavidin. The logical workflow involves a two-step chemical process to first deprotect the amine and then conjugate it to a target molecule, such as an antibody or antigen. This bioconjugate can then be used in an immunoassay where the biotin serves as a tag for signal amplification via a streptavidin-enzyme conjugate.

G cluster_prep Preparation Phase cluster_conjugation Conjugation Phase cluster_application Immunoassay Application Biotin_PEG6_Boc This compound Deprotection Boc Deprotection Biotin_PEG6_Boc->Deprotection TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) TFA->Deprotection Biotin_PEG6_NH2 Biotin-PEG6-NH2 (Reactive Linker) Deprotection->Biotin_PEG6_NH2 Conjugation Amide Bond Formation Biotin_PEG6_NH2->Conjugation Target_Molecule Target Molecule (e.g., Antibody, Antigen) with -COOH group Activation Activation (EDC/NHS) Target_Molecule->Activation Activated_Target Activated Target (NHS-ester) Activation->Activated_Target Activated_Target->Conjugation Bioconjugate Biotinylated Target Molecule Conjugation->Bioconjugate Immunoassay Immunoassay (e.g., ELISA) Bioconjugate->Immunoassay Signal_Generation Signal Generation Immunoassay->Signal_Generation Streptavidin_Enzyme Streptavidin-Enzyme Conjugate Streptavidin_Enzyme->Signal_Generation Detection Detection Signal_Generation->Detection

Caption: General workflow for using this compound in immunoassay development.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine, creating the reactive linker Biotin-PEG6-NH₂.[4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask (e.g., 10-20 mg/mL).[5]

  • Acidification: Cool the solution to 0°C using an ice bath. Slowly add an excess of TFA (e.g., 20-50% v/v in DCM) to the stirred solution.[4][6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[4][5]

  • Quenching and Extraction: Slowly add saturated NaHCO₃ solution to neutralize the excess TFA. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM three times.[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected Biotin-PEG6-NH₂.[5]

G start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_tfa Slowly add TFA in DCM cool->add_tfa react Stir for 1-2 hours at room temperature add_tfa->react quench Quench with NaHCO3 and extract with DCM react->quench dry Dry organic layer and concentrate quench->dry end Biotin-PEG6-NH2 (Deprotected Linker) dry->end

Caption: Workflow for the Boc deprotection of this compound.

Protocol 2: Conjugation of Biotin-PEG6-NH₂ to an Antibody for ELISA

This protocol provides a general method for conjugating the deprotected Biotin-PEG6-NH₂ to a primary antibody containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues) for use as a detection antibody in a sandwich ELISA. This involves the activation of the carboxyl groups using EDC/NHS chemistry to form a reactive NHS ester.

Materials:

  • Primary antibody (1-2 mg/mL in amine-free buffer)

  • Biotin-PEG6-NH₂ (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the antibody in Activation Buffer.

  • Activation of Antibody: Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.

  • Purification of Activated Antibody: Immediately remove excess EDC and NHS byproducts using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction: Dissolve the deprotected Biotin-PEG6-NH₂ in Conjugation Buffer. Add a 10- to 20-fold molar excess of the Biotin-PEG6-NH₂ to the activated antibody solution.[4] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification of Biotinylated Antibody: Remove excess, unreacted biotin linker and quenching reagent by dialysis against PBS or by using a desalting column.

  • Characterization and Storage: Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay). Store the biotinylated antibody at 4°C or -20°C.

Recommended Reaction Conditions for Amine-Reactive Conjugation:

ParameterRecommended ConditionRationaleSource(s)
pH 7.2 - 8.5Optimal for the reaction of primary amines with NHS esters. Below pH 7.0, the amine is less reactive; above pH 9.0, the NHS ester is prone to hydrolysis.[4]
Buffer Amine-free (e.g., PBS, HEPES, Borate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[4]
Molar Ratio (Biotin:Protein) 10:1 to 20:1 (starting point)Should be optimized to achieve desired biotinylation without causing protein precipitation or loss of activity.[4]
Reaction Time 1-2 hours at room temperature or overnight at 4°CLonger incubation may be needed for less concentrated solutions.[4]
Protocol 3: Sandwich ELISA using Biotinylated Detection Antibody

This protocol outlines the use of the biotinylated detection antibody in a standard sandwich ELISA format.

Materials:

  • Capture antibody-coated 96-well plate

  • Antigen standard and samples

  • Biotinylated detection antibody (from Protocol 2)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Capture: Add antigen standards and samples to the capture antibody-coated plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody, diluted in Assay Diluent, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate, diluted in Assay Diluent, to each well. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

G start Start add_antigen Add Antigen to Coated Plate start->add_antigen wash1 Wash Plate add_antigen->wash1 add_biotin_ab Add Biotinylated Detection Antibody wash1->add_biotin_ab wash2 Wash Plate add_biotin_ab->wash2 add_strep_hrp Add Streptavidin-HRP wash2->add_strep_hrp wash3 Wash Plate add_strep_hrp->wash3 add_substrate Add TMB Substrate wash3->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Workflow for a sandwich ELISA using a biotinylated detection antibody.

Troubleshooting

IssuePossible CauseRecommended SolutionSource(s)
Low/No Conjugation Buffer contains interfering amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS, HEPES, or borate.[4]
Incorrect reaction pH.Adjust pH to 7.2-8.5 for optimal amine reactivity.[4]
Hydrolysis of the NHS-ester reagent.Store reagents in a desiccator; use anhydrous DMSO/DMF for reconstitution.[4]
Precipitation of Product Over-biotinylation of the target molecule.Decrease the molar ratio of the biotin reagent to the target molecule.[4]
High Background Signal in Immunoassay Incomplete removal of excess biotin reagent.Improve purification using dialysis or a desalting column.[4]
Loss of Biological Activity Modification of critical amino acid residues.Reduce the biotin reagent molar ratio or target alternative functional groups.[4]

Conclusion

This compound is a valuable reagent for the development of high-performance immunoassays. Its unique structure, featuring a protected amine and a hydrophilic PEG spacer, allows for the controlled and efficient biotinylation of antibodies and antigens. The resulting bioconjugates can be seamlessly integrated into various immunoassay platforms that leverage the high-affinity biotin-streptavidin interaction for signal amplification. By following the detailed protocols and troubleshooting guidance provided, researchers can effectively utilize this compound to create sensitive and reliable immunodetection systems.

References

Application Notes and Protocols for Studying Protein-Protein Interactions using Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG6-Boc is a versatile heterobifunctional linker that serves as a powerful tool for the investigation of protein-protein interactions (PPIs). This reagent incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a Boc-protected amine for controlled and specific conjugation to a protein of interest.[1][2][3]

The strategic design of this compound allows for the transformation of a protein of interest into a "bait" protein. This biotinylated bait can then be used to capture and identify its interacting partners ("prey" proteins) from complex biological mixtures such as cell lysates. The hydrophilic and flexible PEG6 spacer arm provides spatial separation between the biotin tag and the bait protein, which is crucial for maintaining the protein's native conformation and biological activity, thereby facilitating the identification of physiologically relevant interactions.[1][2]

These application notes provide a comprehensive overview of the use of this compound in various experimental approaches to study PPIs, including affinity purification-mass spectrometry (AP-MS), co-immunoprecipitation (Co-IP), and surface plasmon resonance (SPR). Detailed protocols for the key experimental workflows are provided to guide researchers in the successful application of this versatile chemical tool.

Data Presentation

The following tables summarize key quantitative data that can be obtained from experiments utilizing proteins biotinylated with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₉H₅₄N₄O₁₀S[4]
Molecular Weight 650.83 g/mol [4]
Purity Typically ≥95% or ≥98%[4]
Appearance White to off-white solid[4]
Storage Conditions -20°C for long-term storage[5]

Table 2: Representative Quantitative Data from Protein-Protein Interaction Studies

Experimental TechniqueInteracting Proteins (Bait-Prey)ParameterValue
Surface Plasmon Resonance (SPR) Protein A - Protein BAssociation Rate Constant (kₐ) (M⁻¹s⁻¹)3.5 x 10⁶
Dissociation Rate Constant (kₑ) (s⁻¹)3.9 x 10⁻²
Equilibrium Dissociation Constant (Kₑ) (nM)10.9
Co-Immunoprecipitation (Co-IP) with Quantitative Western Blot Bait Protein X - Prey Protein YRelative Amount of Prey Pulled Down (%)100% (normalized)
Bait Protein X - Negative Control Protein ZRelative Amount of Prey Pulled Down (%)< 5%

Experimental Protocols

Protocol 1: Biotinylation of a "Bait" Protein with this compound

This protocol describes the two-step process of first deprotecting the Boc group from this compound to reveal a primary amine, and then conjugating the resulting Biotin-PEG6-NH₂ to a protein of interest.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest ("Bait" protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activation of carboxyl groups on the bait protein (if applicable)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassettes

Procedure:

Step 1: Boc Deprotection of this compound [6]

  • Dissolve this compound in DCM.

  • Add a solution of 20-50% TFA in DCM to the this compound solution. A common ratio is 1:1 (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). The resulting product is Biotin-PEG6-NH₂.

Step 2: Conjugation of Biotin-PEG6-NH₂ to the Bait Protein [3]

  • For proteins with available primary amines (e.g., lysine (B10760008) residues): This requires activation of the Biotin-PEG6-NH₂ to an NHS ester.

  • For proteins where carboxyl groups are targeted: Activate the carboxyl groups on the bait protein using EDC and NHS in an appropriate buffer.

  • Dissolve the deprotected Biotin-PEG6-NH₂ in anhydrous DMF or DMSO to prepare a stock solution.

  • Add the Biotin-PEG6-NH₂ stock solution to the activated bait protein solution. A starting point is a 10- to 20-fold molar excess of the biotin reagent.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Remove excess, unreacted biotinylation reagent by using a desalting column or through dialysis.

  • Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Co-Immunoprecipitation (Co-IP) using a Biotinylated Bait Protein and Streptavidin Beads

This protocol describes the capture of a biotinylated bait protein and its interacting partners from a cell lysate using streptavidin-coated magnetic beads.

Materials:

  • Cells expressing the prey protein(s) of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotinylated bait protein (from Protocol 1)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against the prey protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure: [7]

  • Cell Lysis: Harvest and lyse cells to prepare a clear protein lysate. Determine the protein concentration of the lysate.

  • Binding of Bait to Beads: Incubate the biotinylated bait protein with streptavidin-coated magnetic beads in wash buffer for 30-60 minutes at room temperature with gentle rotation to allow the bait protein to bind to the beads.

  • Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove any unbound bait protein.

  • Co-Immunoprecipitation: Add the cell lysate to the beads coupled with the biotinylated bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

  • Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the prey protein. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate. An enrichment of the prey protein in the sample incubated with the biotinylated bait compared to a negative control (e.g., beads alone or beads with a non-relevant biotinylated protein) indicates an interaction.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis of Protein-Protein Interactions

This protocol outlines the use of a biotinylated ligand (prepared similarly to Protocol 1) for immobilization on a streptavidin-coated sensor chip for SPR analysis.

Materials:

  • SPR instrument and streptavidin-coated sensor chip

  • Biotinylated ligand protein

  • Analyte protein (the potential interacting partner)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary)

Procedure:

  • Immobilization of Biotinylated Ligand: Inject the biotinylated ligand over the streptavidin-coated sensor chip surface. The high affinity of the biotin-streptavidin interaction will result in the stable capture of the ligand.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the analyte protein in running buffer.

    • Inject the different concentrations of the analyte over the immobilized ligand surface and a reference surface (without ligand).

    • Monitor the binding and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference channel data from the ligand channel data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Visualizations

experimental_workflow_biotinylation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis biotin_peg_boc This compound deprotection Boc Deprotection (TFA/DCM) biotin_peg_boc->deprotection biotin_peg_nh2 Biotin-PEG6-NH2 deprotection->biotin_peg_nh2 conjugation Conjugation Reaction biotin_peg_nh2->conjugation bait_protein "Bait" Protein bait_protein->conjugation biotinylated_bait Biotinylated "Bait" Protein conjugation->biotinylated_bait purification Purification (Desalting/Dialysis) biotinylated_bait->purification final_product Purified Biotinylated "Bait" Protein purification->final_product analysis Analysis (HABA Assay) final_product->analysis

Caption: Workflow for the biotinylation of a "bait" protein using this compound.

co_ip_workflow cluster_capture Bait Capture cluster_pulldown Co-Immunoprecipitation cluster_analysis Analysis biotin_bait Biotinylated "Bait" Protein binding Binding biotin_bait->binding strep_beads Streptavidin Magnetic Beads strep_beads->binding bound_beads Beads + Bait binding->bound_beads incubation Incubation bound_beads->incubation cell_lysate Cell Lysate (contains Prey) cell_lysate->incubation complex Beads + Bait-Prey Complex incubation->complex washing Washing complex->washing elution Elution washing->elution western_blot SDS-PAGE & Western Blot elution->western_blot

Caption: Experimental workflow for Co-Immunoprecipitation using a biotinylated bait protein.

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway illustrating protein-protein interactions.

References

Application of Biotin-PEG6-Boc in Nanotechnology and Material Science: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-PEG6-Boc is a heterobifunctional linker that has become an invaluable tool in the fields of nanotechnology and material science. Its unique trifunctional structure, comprising a high-affinity biotin (B1667282) moiety, a flexible hexaethylene glycol (PEG6) spacer, and a Boc-protected amine, allows for a controlled, stepwise approach to the functionalization of various nanomaterials. This enables the development of sophisticated systems for targeted drug delivery, advanced diagnostics, and novel biosensors.[1][2][3]

The biotin group serves as a powerful molecular anchor due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[1] The PEG6 spacer is a hydrophilic and flexible chain that enhances the water solubility and biocompatibility of the resulting nanomaterial conjugates, while also minimizing steric hindrance.[1][4] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine provides a latent reactive site, allowing for controlled deprotection and subsequent conjugation to other molecules of interest, preventing unwanted side reactions.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of gold nanoparticles, quantum dots, and liposomes.

Core Properties of this compound

Quantitative data for this compound has been compiled from various sources and is summarized below. It is important to note that slight variations may exist depending on the supplier and specific salt form.

ParameterValue
Molecular Formula C₂₉H₅₄N₄O₁₀S
Molecular Weight ~650.83 g/mol
CAS Number 1352814-07-3
Appearance White to off-white solid or waxy solid
Purity ≥95%
Storage Conditions -20°C for long-term storage

I. Functionalization of Gold Nanoparticles (AuNPs)

Gold nanoparticles are widely utilized in diagnostics and therapeutics due to their unique optical and electronic properties. Functionalization of AuNPs with this compound allows for the creation of highly specific probes for bioimaging, biosensing, and targeted delivery applications. The process typically involves the deprotection of the Boc group, followed by the attachment of the resulting amine-terminated biotin-PEG linker to the AuNP surface, often through an intermediary thiol linker to leverage the strong gold-thiol interaction.

Experimental Workflow: AuNP Functionalization

AuNP_Functionalization cluster_prep Preparation cluster_conjugation Conjugation to AuNP cluster_application Application BiotinPEG_Boc This compound TFA_DCM TFA/DCM BiotinPEG_Boc->TFA_DCM BiotinPEG_NH2 Biotin-PEG6-NH2 (TFA Salt) TFA_DCM->BiotinPEG_NH2 Boc Deprotection Thiol_Linker Thiol-PEG-NHS BiotinPEG_NH2->Thiol_Linker BiotinPEG_Thiol Biotin-PEG6-Thiol Thiol_Linker->BiotinPEG_Thiol Amide Coupling AuNP Citrate-Stabilized AuNPs BiotinPEG_Thiol->AuNP Func_AuNP Biotin-PEG-AuNP AuNP->Func_AuNP Ligand Exchange Streptavidin Streptavidin Conjugate Func_AuNP->Streptavidin Final_Complex AuNP-Biomolecule Complex Streptavidin->Final_Complex Biotin-Streptavidin Binding

Workflow for Gold Nanoparticle Functionalization.
Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive amine.

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) at a concentration of 10-20 mg/mL in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (to achieve a 1:1 v/v mixture of DCM:TFA).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times). The resulting product is the TFA salt of Biotin-PEG6-Amine.

Protocol 2: Synthesis of Thiol-Terminated Biotin-PEG6

  • Activation of Thiol-Linker: Dissolve a thiol-containing linker with a terminal NHS ester (e.g., HS-PEGn-NHS) in anhydrous dimethylformamide (DMF).

  • Conjugation: To the solution of deprotected Biotin-PEG6-Amine (from Protocol 1) dissolved in anhydrous DMF, add the activated thiol-linker solution. Add 2-3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) to maintain a basic pH (around 8-9).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the resulting Biotin-PEG6-Thiol conjugate by preparative HPLC.

Protocol 3: Functionalization of Gold Nanoparticles

This protocol outlines the ligand exchange process to functionalize citrate-stabilized AuNPs.[5]

  • AuNP Preparation: Synthesize citrate-stabilized gold nanoparticles (e.g., ~15 nm) by the rapid injection of trisodium (B8492382) citrate (B86180) solution into a boiling solution of tetrachloroauric (III) acid.[5]

  • Ligand Exchange: To the citrate-stabilized AuNP solution, add the purified Biotin-PEG6-Thiol solution. A typical starting molar excess of the thiol linker is recommended.

  • Incubation: Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for the ligand exchange to occur.

  • Purification: Purify the functionalized AuNPs to remove excess unbound linker. This is typically achieved by repeated centrifugation and resuspension of the nanoparticle pellet in a fresh buffer solution, such as phosphate-buffered saline (PBS).

Quantitative Data: AuNP Functionalization
ParameterBefore FunctionalizationAfter FunctionalizationCharacterization Method
Hydrodynamic Diameter ~15 nmIncrease of 5-15 nmDynamic Light Scattering (DLS)
Zeta Potential Negative (due to citrate)Shift towards neutral or positiveZeta Potential Measurement
Surface Plasmon Resonance ~520 nmRed-shift of 2-5 nmUV-Vis Spectroscopy

II. Functionalization of Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals with unique photoluminescent properties, making them ideal for bioimaging and multiplexed diagnostics. Functionalizing QDs with this compound enables their targeted delivery and immobilization for advanced sensing applications. The process generally involves activating the carboxyl groups on the QD surface and then reacting them with the deprotected amine of the Biotin-PEG6 linker.

Experimental Workflow: QD Functionalization

QD_Functionalization cluster_prep Linker Preparation cluster_conjugation Conjugation to QD cluster_application Application BiotinPEG_Boc This compound TFA_DCM TFA/DCM BiotinPEG_Boc->TFA_DCM BiotinPEG_NH2 Biotin-PEG6-NH2 TFA_DCM->BiotinPEG_NH2 Boc Deprotection Func_QD Biotin-PEG-QD BiotinPEG_NH2->Func_QD Amide Coupling QD_COOH Carboxylated Quantum Dots EDC_NHS EDC/NHS QD_COOH->EDC_NHS Activated_QD NHS-activated QD EDC_NHS->Activated_QD Activation Activated_QD->BiotinPEG_NH2 Streptavidin Streptavidin -Antibody Func_QD->Streptavidin Final_Complex Targeted Imaging Probe Streptavidin->Final_Complex Bioconjugation

Workflow for Quantum Dot Functionalization.
Protocols

Protocol 1: Boc Deprotection of this compound

Follow Protocol 1 for AuNP functionalization to obtain Biotin-PEG6-Amine.

Protocol 2: Functionalization of Carboxylated Quantum Dots

This protocol outlines the EDC/NHS coupling process.

  • QD Preparation: Resuspend carboxylated quantum dots in an activation buffer (e.g., 0.1 M MES, pH 6.0) to a final concentration of 1 mg/mL.

  • Activation of Carboxyl Groups: Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (10 mg/mL) and N-hydroxysulfosuccinimide (sulfo-NHS) (10 mg/mL) in the activation buffer. To the QD suspension, add the EDC and sulfo-NHS solutions. Incubate for 30 minutes at room temperature with gentle mixing.

  • Washing: Centrifuge the activated QD suspension to pellet the nanoparticles and remove excess EDC and sulfo-NHS. Resuspend the pellet in a coupling buffer (e.g., PBS, pH 7.4). Repeat this washing step twice.

  • Conjugation: Add the deprotected Biotin-PEG6-Amine to the washed, activated QD suspension. A 10- to 20-fold molar excess of the linker is a common starting point. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification: Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.4) to deactivate any unreacted sulfo-NHS esters. Purify the functionalized QDs by centrifugation and resuspension in a suitable storage buffer.

Quantitative Data: QD Functionalization
ParameterBefore FunctionalizationAfter FunctionalizationCharacterization Method
Hydrodynamic Diameter Varies by QD core sizeIncrease of 5-15 nmDynamic Light Scattering (DLS)
Zeta Potential Negative (due to carboxyl groups)Shift towards neutralZeta Potential Measurement
Biotin Surface Density 0Can be quantifiedHABA Assay
Fluorescence Emission Characteristic peakMinimal shiftFluorescence Spectroscopy

III. Functionalization of Liposomes

Liposomes are versatile lipid-based nanoparticles used extensively for drug delivery. Surface modification with this compound can facilitate active targeting to cells or tissues that overexpress biotin receptors or can be used in pre-targeting strategies. This is typically achieved by incorporating a lipid derivative of the biotin-PEG linker into the liposome (B1194612) formulation.

Experimental Workflow: Liposome Functionalization

Liposome_Functionalization cluster_prep Linker-Lipid Synthesis cluster_formulation Liposome Formulation cluster_application Application BiotinPEG_Boc This compound TFA_DCM TFA/DCM BiotinPEG_Boc->TFA_DCM BiotinPEG_NH2 Biotin-PEG6-NH2 TFA_DCM->BiotinPEG_NH2 Boc Deprotection DSPE_PEG_NHS DSPE-PEG-NHS BiotinPEG_NH2->DSPE_PEG_NHS BiotinPEG_Lipid Biotin-PEG6-Lipid DSPE_PEG_NHS->BiotinPEG_Lipid Conjugation Thin_Film Lipid Film BiotinPEG_Lipid->Thin_Film Co-dissolve Lipids_Drug Lipids + Drug Lipids_Drug->BiotinPEG_Lipid Hydration Hydration Thin_Film->Hydration Extrusion Extrusion Hydration->Extrusion Func_Liposome Biotinylated Liposome Extrusion->Func_Liposome Target_Cell Target Cell Func_Liposome->Target_Cell Targeting Receptor-Mediated Endocytosis Target_Cell->Targeting Targeted Delivery

Workflow for Liposome Functionalization.
Protocols

Protocol 1: Synthesis of Biotin-PEG6-Lipid Conjugate

  • Boc Deprotection: Deprotect this compound to obtain Biotin-PEG6-Amine as described in the AuNP functionalization protocol.

  • Conjugation to Lipid: Dissolve the deprotected Biotin-PEG6-Amine and an amine-reactive lipid derivative (e.g., DSPE-PEG-NHS) in a suitable organic solvent (e.g., chloroform (B151607) or DMF) containing a non-nucleophilic base (e.g., DIPEA).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the resulting Biotin-PEG6-Lipid conjugate using an appropriate chromatographic method.

Protocol 2: Preparation of Biotinylated Liposomes

This protocol describes the thin-film hydration method.

  • Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, cholesterol) and the Biotin-PEG6-Lipid conjugate in an organic solvent (e.g., chloroform). If encapsulating a lipophilic drug, it should also be dissolved at this stage.

  • Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by gentle rotation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Quantitative Data: Liposome Functionalization
ParameterTypical Value/ObservationCharacterization Method
Hydrodynamic Diameter 80 - 150 nmDynamic Light Scattering (DLS)
Zeta Potential Slightly negative to neutralZeta Potential Measurement
Encapsulation Efficiency Varies depending on drug and methodSpectrophotometry, HPLC
Biotin Availability Confirmed by binding to streptavidinFluorescence-based assays, SPR

IV. Material Science Applications

Beyond nanoparticle functionalization for biomedical applications, this compound is also a valuable tool in material science for the creation of functionalized surfaces and self-assembled monolayers. The ability to create biotinylated surfaces allows for the controlled immobilization of streptavidin-conjugated biomolecules, enzymes, or other materials, leading to the development of biosensors, diagnostic arrays, and biocompatible coatings.

Experimental Workflow: Surface Functionalization

Surface_Functionalization cluster_prep Linker Preparation cluster_surface_mod Surface Modification cluster_immobilization Immobilization BiotinPEG_Boc This compound TFA_DCM TFA/DCM BiotinPEG_Boc->TFA_DCM BiotinPEG_NH2 Biotin-PEG6-NH2 TFA_DCM->BiotinPEG_NH2 Boc Deprotection Biotin_Surface Biotinylated Surface BiotinPEG_NH2->Biotin_Surface Amide Coupling Surface_COOH Carboxylated Surface EDC_NHS EDC/NHS Surface_COOH->EDC_NHS Activated_Surface NHS-activated Surface EDC_NHS->Activated_Surface Activation Activated_Surface->BiotinPEG_NH2 Streptavidin_Enzyme Streptavidin -Enzyme Biotin_Surface->Streptavidin_Enzyme Functional_Surface Functionalized Surface Streptavidin_Enzyme->Functional_Surface Immobilization

Workflow for Surface Functionalization.
Protocol: Functionalization of Carboxylated Surfaces

  • Surface Preparation: Ensure the carboxylated surface (e.g., self-assembled monolayer of mercaptoundecanoic acid on gold, or a carboxylated polymer surface) is clean and dry.

  • Boc Deprotection: Prepare Biotin-PEG6-Amine from this compound as previously described.

  • Surface Activation: Immerse the carboxylated surface in a freshly prepared solution of EDC and NHS in an appropriate buffer (e.g., 0.1 M MES, pH 6.0) for 15-30 minutes at room temperature.

  • Washing: Rinse the surface with the activation buffer and then with a coupling buffer (e.g., PBS, pH 7.4).

  • Conjugation: Immediately immerse the activated surface in a solution of Biotin-PEG6-Amine in the coupling buffer for 2-4 hours at room temperature.

  • Final Washing: Rinse the surface thoroughly with the coupling buffer, followed by deionized water, and dry under a stream of nitrogen. The biotinylated surface is now ready for the immobilization of streptavidin-conjugated molecules.

Quantitative Data: Surface Functionalization
ParameterMethodTypical Observation
Surface Wettability Contact Angle MeasurementDecrease in contact angle, indicating increased hydrophilicity.
Surface Composition X-ray Photoelectron Spectroscopy (XPS)Appearance of N 1s and S 2p peaks characteristic of the linker.
Biotin Density Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR)Quantifiable shift in frequency or resonance angle upon streptavidin binding.

This compound is a highly versatile and enabling chemical tool for researchers in nanotechnology and material science. Its unique structural features facilitate the controlled and efficient functionalization of a wide range of materials, from metallic and semiconductor nanoparticles to lipid-based vesicles and planar surfaces. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for designing and executing experiments aimed at developing advanced materials for a multitude of applications in drug delivery, diagnostics, and beyond.

References

Protocol for Synthesizing a PROTAC with a PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[2][3] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[3][4][5]

This application note provides a detailed protocol for the synthesis of a PROTAC with a PEG linker, focusing on the well-characterized bromodomain-containing protein 4 (BRD4) as the target protein. BRD4 is a key regulator of oncogenes such as c-MYC, making it an attractive target in cancer therapy.[4][6]

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) e.g., BRD4 PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase e.g., VHL, CRBN PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ternary_Complex->PROTAC Release & Reuse Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details two common methods for synthesizing a PROTAC with a PEG linker: sequential amide coupling and "click chemistry." These protocols are intended as a general guide and may require optimization for specific ligands and linkers.

Protocol 1: Synthesis via Sequential Amide Coupling

This method involves the stepwise formation of amide bonds to connect the POI ligand, PEG linker, and E3 ligase ligand.

Materials:

  • POI ligand with a free amine or carboxylic acid

  • E3 ligase ligand with a free amine or carboxylic acid

  • Bifunctional PEG linker (e.g., amine-PEG-acid)

  • Amide coupling reagents: HATU or HBTU

  • Base: DIPEA

  • Anhydrous solvents: DMF, DCM

  • Reagents for workup and purification: Ethyl acetate (B1210297), saturated sodium bicarbonate, brine, anhydrous sodium sulfate (B86663), water

  • Reverse-phase preparative HPLC system

Procedure:

Step 1: Coupling of the First Ligand to the PEG Linker

  • In a clean, dry round-bottom flask, dissolve the E3 ligase ligand (1.0 equivalent) and the bifunctional PEG linker (1.1 equivalents) in anhydrous DMF.[1]

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2.0 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature for 4-12 hours.[1]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the resulting E3 ligase-linker conjugate using reverse-phase preparative HPLC.

  • Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Step 2: Coupling of the Second Ligand to the Ligand-Linker Intermediate

  • Dissolve the purified E3 ligase-linker intermediate (1.0 equivalent) and the POI ligand (1.1 equivalents) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2.0 equivalents).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the final PROTAC product by preparative HPLC.[8]

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[9]

Protocol 2: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This modular approach utilizes a highly efficient and specific "click" reaction to ligate the two halves of the PROTAC molecule.[9]

Materials:

  • Azide-functionalized E3 ligase ligand-linker intermediate

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate (B8700270)

  • Solvent: t-Butanol/Water (1:1) or DMF

  • Reagents for workup and purification: Ethyl acetate, water, brine, anhydrous sodium sulfate

  • Preparative HPLC system

Procedure:

  • Dissolve the azide-functionalized E3 ligase-linker intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.2 equivalents) in a 1:1 mixture of t-butanol and water.[8]

  • Add copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture.[8]

  • Stir the reaction at room temperature for 12-16 hours.[8]

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[8]

  • Purify the final PROTAC product by preparative HPLC.[8]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of BRD4-targeting PROTACs with PEG linkers. Note that these values are illustrative and will vary depending on the specific ligands, linker length, and experimental conditions.

Table 1: Representative Reaction Conditions for PROTAC Synthesis

StepReaction TypeReagents (Equivalents)SolventTemperatureTime (hours)Typical Yield (%)
Ligand 1-Linker Coupling Amide CouplingLigand 1 (1.0), PEG-Linker (1.1), HATU (1.2), DIPEA (2.0)DMFRoom Temp4 - 1260 - 80
Ligand 2 Coupling Amide CouplingLigand 1-Linker (1.0), Ligand 2 (1.1), HATU (1.2), DIPEA (2.0)DMFRoom Temp4 - 1250 - 70
Click Chemistry CuAACAzide-Intermediate (1.0), Alkyne-Ligand (1.2), CuSO₄ (0.1), NaAsc (0.2)t-BuOH/H₂ORoom Temp12 - 1670 - 90

Table 2: Impact of PEG Linker Length on BRD4 PROTAC Activity

PROTAC ExampleLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC A 215070
PROTAC B 425>90
PROTAC C 68085
PROTAC D 820065

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of protein degradation.[8]

Experimental Workflows

The synthesis and evaluation of a PROTAC is a multi-step process. The following diagram illustrates a typical workflow.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (Ligands, Linker) Step1 Step 1: Couple Ligand 1 to Linker Start->Step1 Purify1 Purification 1 (HPLC) Step1->Purify1 Step2 Step 2: Couple Ligand 2 Purify1->Step2 Purify2 Final Purification (HPLC) Step2->Purify2 Characterize Characterization (LC-MS, NMR) Purify2->Characterize Cell_Culture Cell Culture Characterize->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Protein Degradation) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay PROTAC_Treatment->Cell_Viability Downstream Downstream Analysis (e.g., qPCR) Western_Blot->Downstream

Caption: A typical workflow for PROTAC synthesis and evaluation.

Cellular Evaluation of PROTAC Activity

To determine the efficacy of the synthesized PROTAC, its ability to induce the degradation of the target protein is assessed in a cellular context. Western blotting is a standard method for this purpose.

Materials:

  • Relevant cell line expressing the POI (e.g., a human cancer cell line for BRD4)

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI (e.g., anti-BRD4)

  • Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[1]

  • Data Analysis: Quantify the band intensities to determine the extent of protein degradation relative to a vehicle-treated control. The data can be used to calculate DC₅₀ and Dₘₐₓ values.

References

Application Notes and Protocols for Peptide Biotinylation using a Boc-Protected PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a fundamental technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) is leveraged for various applications, including immunoassays, affinity purification, and targeted drug delivery.[1][2] The incorporation of a Polyethylene Glycol (PEG) spacer between the biotin moiety and the peptide of interest offers significant advantages, such as increased solubility, reduced steric hindrance, and improved bioavailability.[1][3]

This document provides a comprehensive guide to the biotinylation of peptides using a heterobifunctional linker, specifically a Biotin-PEG-NH-Boc reagent. This linker features a biotin group for affinity applications, a PEG spacer to enhance physicochemical properties, and a Boc-protected amine for controlled conjugation to the peptide.[1][3] Detailed protocols for both solid-phase and solution-phase biotinylation, Boc-deprotection, purification, and characterization are presented.

Principle of the Reaction

The biotinylation process involves two key chemical transformations:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the PEG linker's terminal amine is removed under acidic conditions, typically using trifluoroacetic acid (TFA). This exposes the primary amine for subsequent coupling.[4]

  • Amide Bond Formation: The newly exposed amine on the Biotin-PEG linker is then covalently coupled to a carboxyl group on the target peptide, or conversely, an activated Biotin-PEG-NHS ester is reacted with a primary amine on the peptide (N-terminus or lysine (B10760008) side chain). This reaction forms a stable amide bond.[2][5]

Experimental Workflows

The following diagrams illustrate the logical steps for solid-phase and solution-phase peptide biotinylation.

G cluster_0 Solid-Phase Biotinylation Workflow A Start: Peptide on Resin B Boc Deprotection of Linker A->B TFA/DCM C Coupling of Biotin-PEG-NH2 to Peptide B->C Coupling Reagents (e.g., HBTU/DIPEA) D Cleavage from Resin C->D Cleavage Cocktail (e.g., TFA/TIS/H2O) E Purification (RP-HPLC) D->E F Characterization (Mass Spectrometry) E->F G End: Purified Biotinylated Peptide F->G

Caption: Solid-Phase Peptide Biotinylation Workflow.

G cluster_1 Solution-Phase Biotinylation Workflow H Start: Purified Peptide I Biotinylation Reaction with Biotin-PEG-NHS Ester H->I pH 7-9 J Quenching I->J e.g., Tris buffer K Purification (RP-HPLC or Affinity Chromatography) J->K L Characterization (Mass Spectrometry) K->L M End: Purified Biotinylated Peptide L->M

Caption: Solution-Phase Peptide Biotinylation Workflow.

Quantitative Data Summary

The success of a biotinylation reaction is assessed by its yield and the purity of the final product. The following table provides representative data for peptide biotinylation reactions. Actual results may vary depending on the peptide sequence, linker length, and reaction conditions.

ParameterSolid-Phase SynthesisSolution-Phase SynthesisMethod of Analysis
Crude Purity 50-70%60-80%RP-HPLC
Purified Purity >95%>98%RP-HPLC
Overall Yield 10-30%40-60%Mass Spectrometry / UV-Vis
Biotin Incorporation >90%>95%HABA Assay / Mass Spectrometry[5]

Experimental Protocols

Protocol 1: Solid-Phase Biotinylation of a Peptide with Biotin-PEG-NH-Boc

This protocol describes the biotinylation of a peptide at its C-terminus while it is still attached to the solid support resin.

Materials:

  • Peptide-resin (fully assembled with protected side chains)

  • Biotin-PEG-NH-Boc

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)[1]

  • Cold diethyl ether

  • RP-HPLC system for purification[6][7]

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[1]

  • Boc Deprotection of Biotin-PEG-NH-Boc:

    • In a separate flask, dissolve Biotin-PEG-NH-Boc (1.5 eq) in DCM.

    • Add TFA (10 eq) to the solution and stir at room temperature for 30-60 minutes to remove the Boc group.

    • Evaporate the solvent and TFA under reduced pressure. The resulting Biotin-PEG-NH2 can be used directly.

  • Coupling Reaction:

    • To the swollen peptide-resin, add the deprotected Biotin-PEG-NH2 (1.5 eq), HBTU (1.5 eq), and DIPEA (3 eq) in DMF.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[1]

    • Centrifuge to pellet the crude peptide and wash the pellet with cold diethyl ether (2-3 times).

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the biotinylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.[8][9]

Protocol 2: Solution-Phase Biotinylation of a Peptide with Biotin-PEG-NHS Ester

This protocol describes the biotinylation of a purified peptide in solution, targeting primary amines (N-terminus or lysine side chains).

Materials:

  • Purified peptide with at least one primary amine

  • Biotin-PEG-NHS ester

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • RP-HPLC system for purification[6][7]

  • Affinity chromatography column (e.g., Streptavidin-agarose)[10]

  • Mass spectrometer for characterization

Procedure:

  • Peptide Solution Preparation: Dissolve the purified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.[5][11]

  • Biotinylation Reaction:

    • Add a 3-5 molar excess of the Biotin-PEG-NHS ester stock solution to the peptide solution.[12]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2][12]

  • Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • RP-HPLC: Purify the biotinylated peptide from unreacted peptide and excess biotin reagent using RP-HPLC.[6][7]

    • Affinity Chromatography: Alternatively, for purification from unreacted peptide, the mixture can be passed through a streptavidin-functionalized column. The biotinylated peptide will bind, and after washing, can be eluted under denaturing conditions.[10]

  • Characterization: Analyze the purified fractions by mass spectrometry to confirm successful biotinylation and determine the final purity.[8][9]

Boc Deprotection Protocol

The removal of the Boc protecting group is a critical step in utilizing Biotin-PEG-NH-Boc linkers.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (optional, e.g., triisopropylsilane, water, for peptides with sensitive residues)[4]

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add a solution of 20-50% TFA in DCM.[1][4]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The deprotected compound can be precipitated with cold diethyl ether if it is a peptide.[4]

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the successful biotinylation of peptides using Boc-protected PEG linkers. The choice between solid-phase and solution-phase strategies will depend on the specific peptide and the desired point of conjugation. Careful optimization of reaction conditions and rigorous purification are essential to obtain high-quality biotinylated peptides for downstream applications. The use of PEG linkers of varying lengths can further modulate the properties of the final conjugate, and comparative studies are encouraged to determine the optimal linker for a specific application.[3]

References

Application Notes and Protocols for Biotin-PEG6-Boc in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the applications of Biotin-PEG6-Boc in proteomics research. It includes detailed application notes, experimental protocols, and visualizations to facilitate its use in the laboratory. This compound is a versatile heterobifunctional linker that is instrumental in the development of advanced bioconjugates and targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2]

The molecule's structure comprises three key components:

  • A biotin (B1667282) moiety , which provides a high-affinity handle for binding to avidin (B1170675) or streptavidin, enabling robust purification, detection, and immobilization.[1][2]

  • A hexaethylene glycol (PEG6) spacer , which is flexible and hydrophilic, enhancing the solubility of the conjugate and providing spatial separation between the conjugated molecules to reduce steric hindrance.[1][3][4]

  • A Boc (tert-butyloxycarbonyl)-protected amine , which allows for a controlled, sequential conjugation strategy. The Boc group masks the terminal amine, which can be deprotected under acidic conditions to allow for its specific reaction with another molecule of interest.[1][4][5]

Quantitative Data

The key technical specifications for this compound are summarized below. Researchers should note that slight variations may exist between suppliers.

PropertyValue
Molecular Formula C₂₉H₅₄N₄O₁₀S
Molecular Weight ~650.83 g/mol [1][3]
CAS Number 1352814-07-3[1][3]
Appearance White to off-white solid or waxy solid[1][3]
Purity Typically ≥95% or ≥98%[1][3]
Storage Conditions -20°C for long-term storage[1][3][6]

Core Applications in Proteomics

PROTAC Development

A primary and powerful application of this compound is in the synthesis of PROTACs.[3][6] These bifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[6][7] In this context, the Biotin-PEG6 moiety serves as a versatile linker connecting the POI-binding ligand to the E3 ligase-binding ligand.[3][6] The terminal biotin provides a crucial experimental handle for affinity purification, pull-down assays, and visualization of the PROTAC and its binding partners.[6]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) PROTAC Biotin-PEG-PROTAC POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.
Affinity Purification and Pull-Down Assays

The high-affinity interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M) is a cornerstone of many proteomics workflows.[8] By incorporating this compound into a probe or PROTAC, researchers can use streptavidin-coated beads to selectively capture the molecule and any interacting proteins from a complex cell lysate. This is invaluable for validating target engagement, identifying off-target effects, and confirming the formation of protein complexes.[1][9]

Site-Specific Bioconjugation and Labeling

Unlike direct labeling reagents like NHS-Biotin, this compound is a building block for controlled, multi-step bioconjugation.[5] The Boc-protected amine allows researchers to first couple a molecule to the biotin-PEG linker and then, after deprotection, conjugate it to a second molecule. This offers precise control over the labeling site, which is critical for preserving protein function and for constructing complex molecules where specific linker attachment points are required.[5]

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated PROTAC

This protocol describes a modular approach for synthesizing a PROTAC by first coupling a ligand for an E3 ligase to the deprotected Biotin-PEG6-amine.

PROTAC_Synthesis_Workflow start This compound deprotection Step 1: Boc Deprotection (TFA in DCM) start->deprotection amine Biotin-PEG6-Amine deprotection->amine coupling1 Step 2: Amide Coupling (HATU, DIPEA) amine->coupling1 E3_ligand E3 Ligase Ligand (with -COOH) E3_ligand->coupling1 intermediate Biotin-PEG6-E3 Ligand coupling1->intermediate coupling2 Step 3: Final Coupling intermediate->coupling2 POI_ligand Target Protein Ligand (with reactive group) POI_ligand->coupling2 final_protac Final Biotinylated PROTAC coupling2->final_protac

General workflow for PROTAC synthesis using this compound.

Step 1: Boc Deprotection of this compound [1][10]

  • Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).

  • Add 20-50% trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring completion by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure to yield the amine salt of Biotin-PEG6-amine.

Step 2: Amide Coupling to E3 Ligase Ligand [1][10]

  • Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a peptide coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Biotin-PEG6-amine salt (1.2 equivalents) to the reaction mixture.

  • Stir overnight at room temperature.

  • Purify the resulting Biotin-PEG6-E3 Ligand conjugate using reverse-phase HPLC.

Step 3: Final Conjugation The final step involves coupling the Biotin-PEG6-E3 Ligand intermediate to the target protein ligand. The specific chemistry will depend on the functional groups available on the two molecules. "Click chemistry" is a common and efficient method for this final conjugation.[1]

Protocol 2: Biotinylated PROTAC Pull-Down Assay for Target Engagement[1][9]

This protocol is used to confirm that the biotinylated PROTAC engages with its intended target protein within a cellular context.

Pulldown_Workflow cluster_workflow Affinity Pull-Down Workflow A 1. Cell Lysis (Prepare protein lysate) B 2. Incubation (Lysate + Biotin-PROTAC) A->B C 3. Capture (Add Streptavidin Beads) B->C D 4. Wash (Remove non-specific binders) C->D E 5. Elution (Boil in SDS-PAGE buffer) D->E F 6. Analysis (SDS-PAGE & Western Blot) E->F

Experimental workflow for a biotin-streptavidin pull-down assay.
  • Cell Lysis : Treat cells with the biotinylated PROTAC or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100) supplemented with protease inhibitors.

  • Lysate Incubation : Incubate the clarified cell lysate with the biotinylated PROTAC for 2-4 hours at 4°C to allow complex formation. (This step is omitted if cells were pre-treated).

  • Capture : Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for an additional 1 hour at 4°C to capture the biotinylated PROTAC and any bound proteins.[1][9]

  • Washing : Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[1][9]

  • Elution : Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.[1][9]

  • Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein to confirm its presence in the pull-down fraction.[1][9]

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation[7][10]

This is the standard method to quantify the efficacy of a PROTAC in degrading its target protein.

  • Cell Culture and Treatment : Plate cells at a suitable density. Treat the cells with a range of concentrations of the PROTAC and appropriate negative controls (e.g., vehicle, inactive epimer) for a set time course (e.g., 4, 8, 16, 24 hours).

  • Protein Extraction : After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer). Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Normalize the protein concentrations for all samples and prepare them by boiling with Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Membrane Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]

  • Detection and Analysis : Add a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle control.[7][10]

Protocol 4: Mass Spectrometry Sample Preparation of this compound[11]

This protocol is for confirming the identity and purity of the this compound reagent itself.

  • Stock Solution : Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.

  • Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with electrospray ionization (ESI), such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The acid promotes protonation.[11]

  • Filtration (Optional) : If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter.

  • Analysis : Infuse the sample into an ESI mass spectrometer. A full scan should confirm the presence of the protonated molecule [M+H]⁺ at approximately m/z 651.8. High-resolution mass spectrometry should provide an accurate mass measurement to confirm the elemental composition.[11]

Biotin_Streptavidin Biotin Biotin Moiety Interaction High-Affinity Non-Covalent Bond (Kd ≈ 10⁻¹⁴ M) Biotin->Interaction Streptavidin Streptavidin Streptavidin->Interaction

Logical diagram of the Biotin-Streptavidin interaction.

References

Application Notes and Protocols for the Creation of Biotinylated Nanoparticles with Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with biotin (B1667282) is a critical technique in the fields of nanomedicine, diagnostics, and targeted drug delivery. Biotinylated nanoparticles can be specifically directed to cells or tissues of interest through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[1] The use of a heterobifunctional linker like Biotin-PEG6-Boc provides a controlled method for attaching biotin to nanoparticle surfaces.[2] This linker is composed of three key components: a biotin molecule for binding to streptavidin/avidin, a six-unit polyethylene (B3416737) glycol (PEG) spacer to increase solubility and reduce steric hindrance, and a Boc-protected amine for controlled chemical conjugation.[2][3] The PEG spacer also lends "stealth" characteristics to the nanoparticles, which can reduce non-specific protein adsorption and prolong circulation time in vivo.[1]

These application notes provide a comprehensive guide to the synthesis and characterization of biotinylated nanoparticles using this compound.

Data Presentation

Table 1: Technical Data for this compound
PropertyValueSource(s)
Molecular Formula C₂₉H₅₄N₄O₁₀S[3][4]
Molecular Weight ~650.83 g/mol [3][4]
Purity ≥95% or ≥98%[4]
Appearance White to off-white solid[4]
Storage Conditions -20°C for long-term storage[3][4]
Table 2: Representative Characterization Data for Biotinylated Nanoparticles
ParameterUnmodified NanoparticlesBiotinylated Nanoparticles
Average Diameter (nm) 250296.8
Polydispersity Index 0.1800.155
Zeta Potential (mV) -25.3-18.7
Drug Loading Capacity (%) 10.29.8
Cellular Uptake Efficiency (%) 2565

Note: The data presented in Table 2 is representative and will vary depending on the nanoparticle composition, size, and the density of surface biotinylation.

Experimental Workflows and Mechanisms

G cluster_0 Preparation cluster_1 Nanoparticle Functionalization cluster_2 Characterization start Start with this compound deprotection Boc Deprotection start->deprotection purification1 Purification of Biotin-PEG6-NH2 deprotection->purification1 conjugation Conjugate Biotin-PEG6-NH2 purification1->conjugation nanoparticles Prepare Nanoparticles activation Activate Nanoparticle Surface nanoparticles->activation activation->conjugation purification2 Purify Biotinylated Nanoparticles conjugation->purification2 characterization Characterize Nanoparticles (Size, Zeta, Biotin Density) purification2->characterization

Caption: Overall workflow for the creation and characterization of biotinylated nanoparticles.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Nanoparticle Conjugation biotin_peg_boc This compound biotin_peg_amine Biotin-PEG6-NH2 biotin_peg_boc->biotin_peg_amine in DCM tfa Trifluoroacetic Acid (TFA) tfa->biotin_peg_amine biotin_peg_amine_2 Biotin-PEG6-NH2 np_cooh Nanoparticle-COOH activated_np Activated Nanoparticle np_cooh->activated_np edc_nhs EDC/NHS edc_nhs->activated_np biotinylated_np Biotinylated Nanoparticle activated_np->biotinylated_np biotin_peg_amine_2->biotinylated_np

Caption: Two-step reaction for creating biotinylated nanoparticles.

G cluster_0 Targeted Drug Delivery biotin_np Biotinylated Nanoparticle (with Drug) binding Targeted Binding biotin_np->binding streptavidin_ab Streptavidin-Antibody Conjugate streptavidin_ab->binding cancer_cell Cancer Cell (with Surface Antigen) cancer_cell->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis drug_release Intracellular Drug Release endocytosis->drug_release

Caption: Signaling pathway for targeted drug delivery using biotinylated nanoparticles.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol details the removal of the Boc protecting group from this compound to expose the primary amine, which is then ready for conjugation.

Materials:

  • This compound[4]

  • Dichloromethane (DCM), anhydrous[4]

  • Trifluoroacetic acid (TFA)[5]

  • Saturated sodium bicarbonate solution[5]

  • Anhydrous sodium sulfate[5]

  • Rotary evaporator[5]

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4][6]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[4][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[5]

  • Once the reaction is complete, neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the pH is neutral.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM three times.[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Biotin-PEG6-NH2.[5]

  • Confirm the identity and purity of the product by LC-MS and/or NMR.[5]

Protocol 2: Surface Functionalization of Carboxylated Nanoparticles

This protocol describes the covalent conjugation of the deprotected Biotin-PEG6-NH2 to nanoparticles with carboxyl groups on their surface (e.g., PLGA nanoparticles) using EDC/NHS chemistry.

Materials:

  • Biotin-PEG6-NH2 (from Protocol 1)

  • Carboxylated nanoparticles (e.g., PLGA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)[1]

  • Phosphate-buffered saline (PBS), pH 7.4[1]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[1]

  • Centrifuge[1]

Procedure:

  • Activation of Biotin-PEG6-Acid (if starting with the acid form): If you are starting with Biotin-PEG6-Acid instead of the Boc-protected amine, dissolve it in anhydrous DMSO. Add NHS (1.2 molar excess) and EDC (1.2 molar excess) to the solution. Stir at room temperature for 4-6 hours in the dark to form the Biotin-PEG6-NHS ester.[1]

  • Conjugation to Nanoparticles:

    • Disperse the carboxylated nanoparticles in PBS (pH 7.4).[1]

    • To this nanoparticle suspension, add EDC and NHS to activate the carboxyl groups on the nanoparticle surface.

    • Add the Biotin-PEG6-NH2 solution dropwise to the activated nanoparticle suspension while stirring.[1]

    • Continue to stir the reaction mixture at room temperature for 12-24 hours.[1]

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.[1]

    • Discard the supernatant containing unreacted reagents.[1]

    • Resuspend the nanoparticle pellet in fresh PBS.[1]

    • Repeat the centrifugation and resuspension steps three times to ensure the complete removal of unbound linker.[1]

  • Storage: The purified biotinylated nanoparticles can be stored in a suitable buffer at 4°C for short-term use or lyophilized for long-term storage.[1]

Protocol 3: Characterization of Biotinylated Nanoparticles

1. Size and Zeta Potential Measurement:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index of the nanoparticles before and after biotinylation. An increase in size can indicate successful surface modification.[7]

  • Measure the zeta potential to determine the surface charge of the nanoparticles. A change in zeta potential can also confirm surface modification.

2. Quantification of Surface Biotin using HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to quantify the amount of biotin on the nanoparticle surface.[1]

Materials:

  • HABA/Avidin reagent[1]

  • Biotin standards of known concentrations[1]

  • 96-well plate[1]

  • Plate reader[8]

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.[1]

  • Standard Curve: Prepare a series of biotin standards in PBS.[1]

  • Assay:

    • Add the HABA/Avidin solution to the wells of a 96-well plate.[1]

    • Measure the initial absorbance at 500 nm.[1]

    • Add a known amount of the biotinylated nanoparticle suspension or the biotin standards to the wells.[1]

    • Incubate for 5-10 minutes at room temperature.[1]

    • Measure the final absorbance at 500 nm.[1]

  • Calculation: The decrease in absorbance is proportional to the amount of biotin present. Calculate the concentration of biotin on the nanoparticles by comparing the change in absorbance to the standard curve.[1]

Conclusion

The use of this compound provides a robust and controlled method for the creation of biotinylated nanoparticles. The protocols and data presented here offer a foundation for researchers to develop and characterize these functionalized nanoparticles for a wide range of applications in drug delivery, diagnostics, and biomedical research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin-PEG6-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for Biotin-PEG6-Boc conjugation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule with three key components:

  • Biotin (B1667282): A vitamin that forms a highly strong and specific non-covalent bond with avidin (B1170675) and streptavidin proteins, which is widely used for detection, purification, and immobilization of biomolecules.[1][2][3]

  • PEG6: A six-unit polyethylene (B3416737) glycol spacer that increases the hydrophilicity and flexibility of the molecule. This improves the solubility and stability of the resulting conjugate while reducing steric hindrance.[1][2][3]

  • Boc Group: A tert-butyloxycarbonyl protecting group on the terminal amine. This group must be chemically removed under acidic conditions to reveal a reactive primary amine (-NH2) for conjugation to a target molecule.[1][2][3][4]

Its primary application is in bioconjugation, where it is used to attach a biotin label to molecules such as proteins, peptides, or drugs for various applications in diagnostics, purification, and targeted delivery systems.[1][5]

Q2: What is the fundamental reaction mechanism for using this compound?

The process is a two-step procedure:[1]

  • Boc Deprotection: The Boc protecting group is removed from the this compound molecule using a strong acid, most commonly trifluoroacetic acid (TFA), to expose a primary amine, yielding Biotin-PEG6-NH2.[1][5][6]

  • Conjugation: The newly exposed primary amine on the PEG linker is then reacted with an activated functional group on the target molecule. A common strategy involves reacting the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the target to form a stable amide bond.[1][5][6]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, solid this compound should be stored at -20°C.[7] Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C or -80°C for short periods, but fresh preparation is recommended to avoid degradation from moisture and repeated freeze-thaw cycles.[7]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation reactions.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Presence of interfering amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule.[1][6]Use an amine-free buffer such as PBS, HEPES, or borate.[1][6] If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction.[6]
Incorrect reaction pH: The reaction of amines with NHS esters is highly pH-dependent.[1]The optimal pH range is typically 7.2-8.5.[1][6] Below pH 7.0, the amine is protonated and less reactive, while above pH 9.0, the NHS ester is prone to rapid hydrolysis.[1]
Hydrolysis of the NHS-ester reagent: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[1]Store reagents in a desiccator and use high-quality anhydrous solvents like DMSO or DMF for reconstitution.[1] Prepare reagent solutions immediately before use.[6]
Precipitation of the Conjugated Product Over-biotinylation of the target molecule: Attaching too many hydrophobic biotin molecules can alter the protein's structure, leading to aggregation and precipitation.[1]Decrease the molar ratio of the biotin reagent to the target molecule in the reaction.[1]
High Background Signal in Downstream Applications Incomplete removal of excess biotin reagent: Residual, unreacted biotin can interfere with assays.[1]Improve purification by using a desalting column, dialysis, or size-exclusion chromatography.[1][5][6]
Inconsistent Results Between Batches Variable degree of labeling: Inconsistent reaction conditions can lead to batch-to-batch variability.[1]Standardize all reaction parameters, including time, temperature, and component concentrations. Implement a quantification step (e.g., HABA assay) to measure the degree of biotinylation for each batch.[1][6]
Loss of Biological Activity of the Conjugated Molecule Modification of critical amino acid residues: The conjugation reaction may modify residues within the protein's active site.[1]Reduce the molar ratio of the biotin reagent.[1] Consider targeting other functional groups (e.g., sulfhydryls on cysteine residues) using different biotinylation reagents.[1]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive amine.

Materials:

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM.[6]

  • Acid Addition: Cool the solution in an ice bath to 0°C. Add TFA dropwise to a final concentration of 20-50% (v/v) while stirring.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction for completion using an appropriate analytical method such as LC-MS.[6]

  • Solvent Removal: Remove the DCM and excess TFA by evaporation under a stream of nitrogen or argon. To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 times).[6]

Protocol 2: General Conjugation of Biotin-PEG6-NH2 to a Protein via NHS Ester Chemistry

This protocol assumes the target molecule is a protein with available primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Biotin-PEG6-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[6]

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG6-NHS ester in anhydrous DMF or DMSO to create a 10 mM stock solution.[6]

  • Biotinylation Reaction: Add the calculated amount of the Biotin-PEG6-NHS ester stock solution to the protein solution. A starting point of a 10:1 to 20:1 molar excess of the biotin reagent to the protein is recommended.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[6]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[6]

  • Purification: Remove the excess, unreacted biotin reagent and byproducts using a desalting column or through dialysis against a suitable buffer (e.g., PBS).[6]

Data Presentation

Table 1: Recommended Reaction Conditions for Biotin-PEG6-NHS Ester Conjugation to Primary Amines

ParameterRecommended ConditionNotes
pH 7.2 - 8.5[6]Optimal for efficient reaction with primary amines.[6]
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)[6]Buffers with primary amines (Tris, glycine) will compete with the target molecule.[6]
Molar Excess of Biotin-PEG6-NHS Ester to Protein 5:1 to 40:1[6]The optimal ratio depends on the protein and desired degree of labeling. Start with 10:1 to 20:1 for initial experiments.[6]
Protein Concentration 1 - 10 mg/mL[6]Higher concentrations generally lead to more efficient conjugation.[6]
Reaction Temperature 4°C to 25°C (Room Temperature)[6]Room temperature reactions are faster (30-60 min), while 4°C reactions can proceed longer (2 hours to overnight) to control the reaction rate.[6]
Reaction Time 30 minutes to 4 hours[6]Monitor the reaction for optimal results. Longer incubation can be used at lower temperatures.[6]

Table 2: Recommended Reaction Conditions for Boc Deprotection

ParameterRecommended ConditionNotes
Reagent Trifluoroacetic Acid (TFA)[6]Neat or in a solution with a solvent like dichloromethane (DCM).[6]
TFA Concentration 20% - 50% (v/v) in DCM or neat TFA[6]Concentration can be adjusted based on the stability of the bioconjugate.[6]
Reaction Temperature 0°C to Room Temperature[6]The reaction is typically started at 0°C and then allowed to warm to room temperature.[6]
Reaction Time 30 minutes to 3 hours[6]Reaction progress should be monitored (e.g., by LC-MS) to determine completion.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Application This compound This compound Boc_Deprotection Boc Deprotection (TFA) This compound->Boc_Deprotection Target_Molecule Target Molecule (e.g., Protein) Activation Activation of Target (e.g., NHS ester) Target_Molecule->Activation Conjugation Conjugation Reaction Boc_Deprotection->Conjugation Activation->Conjugation Purification Purification of Conjugate Conjugation->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization Downstream_Application Downstream Application Characterization->Downstream_Application

Caption: General experimental workflow for this compound bioconjugation.

troubleshooting_logic Start Low Conjugation Efficiency Check_Buffer Amine-free buffer used? Start->Check_Buffer Check_pH pH in 7.2-8.5 range? Check_Buffer->Check_pH Yes Use_Amine_Free Switch to PBS/HEPES Check_Buffer->Use_Amine_Free No Check_Reagent Reagent stored correctly? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Ratio Molar ratio optimized? Check_Reagent->Check_Ratio Yes Use_Fresh_Reagent Use fresh, anhydrous reagent Check_Reagent->Use_Fresh_Reagent No Optimize_Ratio Titrate molar ratio Check_Ratio->Optimize_Ratio No Success Successful Conjugation Check_Ratio->Success Yes Use_Amine_Free->Check_pH Adjust_pH->Check_Reagent Use_Fresh_Reagent->Check_Ratio Optimize_Ratio->Success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Biotin-PEG6-Boc Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues encountered during the deprotection of Biotin-PEG6-Boc.

Troubleshooting Guide

This guide addresses common problems observed during the Boc deprotection of this compound, offering potential causes and solutions.

Symptom Potential Cause Recommended Solution
Incomplete Deprotection: Starting material (this compound) is still present in the final product mixture, as confirmed by TLC, LC-MS, or NMR.[1]Insufficient Acid Strength or Concentration: The acidic conditions are not strong enough to completely cleave the Boc group.[2][3]Increase the concentration of trifluoroacetic acid (TFA), for example, from 20% to 50% in dichloromethane (B109758) (DCM). For substrates that are difficult to deprotect, consider using a stronger acid system like 4M HCl in dioxane.[1][2]
Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed for a sufficient duration or at an optimal temperature.[2][3]Extend the reaction time and monitor the progress closely using TLC or LC-MS. While most deprotection reactions are carried out at room temperature, gentle warming might be necessary for some substrates.[1][2]
Poor Solubility: The this compound is not fully dissolved in the reaction solvent, leading to an incomplete reaction.[1][2]Ensure the complete dissolution of the substrate in the chosen solvent before adding the acid. If solubility is an issue in DCM, alternative solvents or co-solvents may be required.[2]
Degraded Acid Reagent: The effectiveness of TFA can be diminished by the presence of water, as it is hygroscopic.[1][2]Use fresh, high-quality TFA to ensure optimal reaction conditions.[1]
Steric Hindrance: The bulky polyethylene (B3416737) glycol (PEG) chain can physically obstruct the acid from accessing the Boc protecting group.[1][2][3]Increasing the acid concentration or extending the reaction time can help overcome this hindrance.[1]
Formation of Side Products: Multiple unexpected spots on a TLC plate or extra peaks in the LC-MS chromatogram are observed.[1]t-Butylation: The reactive tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic sites on the molecule.[1][2][3]Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) (typically at 2.5-5% v/v), to the reaction mixture. These scavengers "trap" the tert-butyl cations, preventing them from participating in side reactions.[1][2]
Formation of Urea (B33335) Derivatives: Although less common, isocyanate intermediates can potentially form, leading to urea derivatives.Ensure rapid and complete protonation and cleavage by using a sufficient concentration of a strong acid.[1]
Difficulty in Product Isolation Product is a TFA salt: The deprotected amine is often obtained as a trifluoroacetate (B77799) salt, which can be an oil and difficult to handle.[2]If the free amine is required, perform a basic work-up by carefully washing the organic layer with a mild base like a saturated sodium bicarbonate solution. Alternatively, the TFA salt can often be precipitated by adding a non-polar solvent like cold diethyl ether.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Boc deprotection?

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions in a process called acidolysis.[1] The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This is followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide gas.[1]

Q2: Are the biotin (B1667282) and PEG6 components of the molecule stable during Boc deprotection?

Generally, both the biotin and the polyethylene glycol (PEG) moieties are stable under the standard acidic conditions used for Boc deprotection (e.g., TFA in DCM).[1] PEG linkers are known for their stability in both acidic and basic conditions. However, the PEG chain's bulkiness can sometimes cause steric hindrance, which may slow down the deprotection reaction.[1]

Q3: What is the most common reason for the formation of side products during Boc deprotection?

The most frequent side reactions are caused by the tert-butyl cation that is generated when the Boc group is cleaved.[1][2] This highly reactive electrophile can alkylate any nucleophilic sites present in the molecule or the reaction mixture.[1]

Q4: What are scavengers and why are they essential in Boc deprotection?

Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cations.[1][2] By reacting with these carbocations, scavengers prevent them from causing unwanted side reactions, such as the alkylation of the desired product or other sensitive functional groups.[1] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1]

Experimental Protocols

Standard Boc Deprotection Protocol using TFA/DCM

This protocol provides a general guideline and may need to be optimized for specific substrates.

  • Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Reagents: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add a scavenger like triisopropylsilane (TIS) at a concentration of 2.5-5% v/v.[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until all the starting material has been consumed, which typically takes 1-2 hours.[1]

  • Work-up:

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and excess TFA. To ensure the complete removal of residual TFA, co-evaporate with a solvent like toluene (B28343) three times.[1][4]

    • Precipitation (Alternative): The deprotected amine salt can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether to the concentrated reaction mixture.[1]

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]

Boc Deprotection Protocol using 4M HCl in Dioxane

This protocol offers an alternative to TFA for Boc deprotection.

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous DCM or 1,4-dioxane (B91453).[2]

  • Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the reaction mixture.[2]

  • Reaction: Stir the reaction at room temperature.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Deprotection is often complete within 1-2 hours.[2]

  • Product Isolation: Upon completion, the product may precipitate as the hydrochloride salt.[2]

Visualizations

Boc_Deprotection_Workflow Boc Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start with this compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA and Scavenger (e.g., TIS) cool->add_reagents react Stir at 0°C to Room Temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate Solvent & Excess TFA monitor->evaporate Reaction Complete co_evaporate Co-evaporate with Toluene evaporate->co_evaporate precipitate Precipitate with Diethyl Ether (Optional) co_evaporate->precipitate neutralize Neutralize with NaHCO3 (Optional) co_evaporate->neutralize end_product Obtain Deprotected Biotin-PEG6-Amine precipitate->end_product neutralize->end_product

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Logic Troubleshooting Logic for Side Product Formation start Side Products Observed in Reaction? cause Primary Cause: Reactive tert-butyl cation start->cause Yes solution Solution: Add a Scavenger cause->solution scavengers Common Scavengers: - Triisopropylsilane (TIS) - Water - Thioanisole solution->scavengers outcome Outcome: Reduced Side Products & Increased Purity solution->outcome

Caption: Logical relationship for troubleshooting side product formation.

References

Technical Support Center: Purification of Biotin-PEG6-amine after Boc Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of Biotin-PEG6-amine following the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Biotin-PEG6-amine after Boc deprotection.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete Boc deprotection.- Ensure the use of fresh, high-quality trifluoroacetic acid (TFA), as it is hygroscopic and its effectiveness can be diminished by water.[1] - Extend the reaction time or consider a slight increase in temperature.[2] - Confirm the complete dissolution of the starting material, Biotin-PEG6-Boc, in the reaction solvent.[1]
Degradation of the product.- The PEG chain can be susceptible to oxidative degradation.[3] It is advisable to handle the material under an inert atmosphere where possible.
Multiple Impurities Detected (TLC/LC-MS) Incomplete reaction.- The presence of the starting material, this compound, will be observed. Increase reaction time or TFA concentration to drive the reaction to completion.[1][2]
Side reactions from the tert-butyl cation.- The tert-butyl cation generated during deprotection is a reactive electrophile that can cause side reactions.[4][5][6] The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), can trap the t-butyl cation.[1]
Residual TFA.- Trifluoroacetic acid (TFA) can be challenging to remove completely.[7] Co-evaporation with a solvent like toluene (B28343) or methanol (B129727) can aid in its removal.[1][8]
Difficulty in Purification (e.g., Streaking on Silica (B1680970) Gel) High polarity of the PEGylated compound.- PEGylated compounds are known for their high polarity, which can make purification by standard silica gel chromatography challenging.[2] - Utilize a more polar solvent system for flash chromatography, such as a gradient of methanol in dichloromethane (B109758).[2] - Consider Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as a more effective purification method for PEGylated molecules.[2]
Product is the TFA Salt Formation of the amine salt.- The deprotected amine will be protonated by the excess TFA in the reaction, forming the trifluoroacetate (B77799) salt.[4] - To obtain the free amine, a basic workup with a mild base like sodium bicarbonate can be performed, followed by extraction.[2][9] Alternatively, ion-exchange chromatography can be used to swap the counter-ion.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Boc deprotection of this compound?

The most prevalent method for Boc deprotection is the use of a strong acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[4][9][11]

Q2: How can I effectively remove residual TFA after the deprotection reaction?

Complete removal of TFA is crucial for subsequent reactions. Several methods can be employed:

  • Co-evaporation: After concentrating the reaction mixture, co-evaporate the residue multiple times with a solvent such as toluene or methanol.[1][8]

  • Precipitation: In some cases, the deprotected amine salt can be precipitated by adding a non-polar solvent like cold diethyl ether.[1][10]

  • Basic Wash: Neutralize the TFA salt with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.[9]

Q3: What are the recommended purification techniques for Biotin-PEG6-amine?

Due to the properties of the PEG linker, a few methods are particularly effective:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective technique for purifying PEGylated compounds, offering excellent separation from non-PEGylated impurities.[2]

  • Flash Chromatography: While potentially challenging due to the polarity of the compound, it can be successful with an optimized polar solvent system (e.g., a dichloromethane/methanol gradient).[2]

  • Size-Exclusion Chromatography (SEC): This method is useful for separating the product from smaller impurities.[2]

Q4: How can I confirm the purity and identity of the final Biotin-PEG6-amine product?

A combination of analytical techniques is recommended for comprehensive characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful tool confirms the molecular weight of the desired product and helps identify any impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or evaporative light scattering detection (ELSD) is used to assess the purity of the final product.[2]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using TFA/DCM
  • Dissolution: Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1][9] If necessary, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Work-up:

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1]

    • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene three times.[1][11] The product will be the TFA salt of the amine.

Protocol 2: Purification of Biotin-PEG6-amine by RP-HPLC
  • Column: A suitable reversed-phase column (e.g., C18).[12]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.[2]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile.[2]

  • Column Equilibration: Equilibrate the column with the initial gradient conditions until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude Biotin-PEG6-amine (TFA salt) in a minimal amount of Mobile Phase A.

  • Gradient: Run a time-dependent gradient from low to high percentage of Mobile Phase B to elute the product. A typical gradient might be from 5% to 95% B over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).[2]

  • Fraction Collection and Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the purified Biotin-PEG6-amine as the TFA salt.

Visualizations

Boc_Deprotection_Workflow start This compound in DCM add_tfa Add TFA (20-50%) and optional scavenger (TIS) at 0°C start->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Concentrate in vacuo monitor->workup Complete coevaporate Co-evaporate with Toluene (3x) workup->coevaporate product Biotin-PEG6-amine (TFA Salt) coevaporate->product purify Purification (e.g., RP-HPLC) product->purify final_product Purified Biotin-PEG6-amine purify->final_product

Caption: Experimental workflow for the Boc deprotection of this compound.

Purification_Decision_Tree start Crude Biotin-PEG6-amine (after Boc deprotection) check_impurities Analyze impurities by LC-MS start->check_impurities small_impurities Impurities are small molecules (e.g., residual scavenger) check_impurities->small_impurities Size Difference similar_polarity Impurities have similar polarity to product check_impurities->similar_polarity Polarity Difference sec Size-Exclusion Chromatography (SEC) small_impurities->sec rphplc Reverse-Phase HPLC (RP-HPLC) similar_polarity->rphplc High Resolution Needed flash Flash Chromatography (polar gradient) similar_polarity->flash Lower Resolution Acceptable

Caption: Decision tree for selecting a purification method for Biotin-PEG6-amine.

References

Technical Support Center: Synthesis of Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Biotin-PEG6-Boc synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process[1]:

  • Mono-Boc Protection: A hexaethylene glycol diamine is selectively protected on one of its primary amine groups with a tert-butyloxycarbonyl (Boc) group. This step yields the intermediate, Boc-NH-PEG6-NH2.[1]

  • Biotinylation: The remaining free primary amine of the mono-Boc-protected PEG linker is then reacted with an activated biotin (B1667282) derivative, such as Biotin-N-hydroxysuccinimide (Biotin-NHS) ester, to form a stable amide bond, yielding the final product, this compound.[1]

Q2: What are the critical factors affecting the yield of the reaction?

Several factors can significantly impact the final yield of this compound. These include the quality of reagents, reaction conditions (such as solvent, temperature, and time), stoichiometry of reactants, and the efficiency of the work-up and purification processes.[2]

Q3: How can I monitor the progress of the synthesis reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] TLC can be used to visualize the consumption of the starting materials and the formation of the product. LC-MS provides more definitive evidence of product formation by confirming the molecular weight of the synthesized compound.[3]

Q4: What are the recommended storage conditions for this compound and its precursors?

For long-term stability, solid this compound should be stored at -20°C in a desiccated environment to minimize degradation from moisture and temperature fluctuations.[4] The starting materials, particularly the Biotin-NHS ester and Boc-anhydride, are sensitive to moisture and should be stored in a desiccator.[2][5]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides systematic solutions to improve the reaction yield.

Problem Potential Cause Recommended Solution Citation
Low or No Product Formation Hydrolysis of Biotin-NHS ester or Boc-anhydride: These reagents are moisture-sensitive.Ensure all solvents (e.g., DMF, DCM) are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity reagents.[2][5]
Presence of primary amines in the reaction buffer: Buffers like Tris or glycine (B1666218) will compete with the desired reaction.Use amine-free buffers such as PBS, HEPES, or borate (B1201080) for any aqueous steps.[6]
Suboptimal pH: The reaction of an NHS ester with a primary amine is most efficient in a specific pH range.Maintain a pH of 7.2-8.5 for the biotinylation step. A non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be used to maintain the basicity in organic solvents.[5]
Multiple Spots on TLC / Multiple Peaks in HPLC Incomplete reaction: Starting materials are still present.Extend the reaction time. Consider a modest increase in reaction temperature. Ensure proper stoichiometry of reagents; a slight excess of the biotinylating agent (1.1-1.2 equivalents) is often used.[2][3]
Formation of byproducts: Side reactions may be occurring.Use high-purity starting materials. Optimize the stoichiometry to minimize side reactions like the formation of di-biotinylated PEG.[5]
Degradation of product: The Boc protecting group can be cleaved under acidic conditions.Avoid acidic conditions during the work-up and purification steps. Neutralize any acidic residue promptly.[4][5]
Difficulty in Product Purification High polarity of the PEGylated compound: This can cause streaking on silica (B1680970) gel chromatography.Use a more polar solvent system for flash chromatography (e.g., a gradient of methanol (B129727) in dichloromethane). Consider reverse-phase flash chromatography or preparative RP-HPLC for purification.[5]
Product loss during work-up: The product may be partially soluble in the aqueous phase during extraction.Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[2]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound.

Materials:

  • Boc-NH-PEG6-amine

  • Biotin-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-NH-PEG6-amine (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[3]

  • Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.[3]

  • In a separate flask, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.[3]

  • Add the Biotin-NHS ester solution dropwise to the Boc-NH-PEG6-amine solution.[3]

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.[3]

  • Once the reaction is complete, remove the DMF under reduced pressure.[3]

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure this compound.[3]

Protocol 2: Optimized Synthesis for Improved Yield

This protocol incorporates several modifications to enhance the reaction efficiency and final yield.

Materials:

  • Hexaethylene glycol diamine

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)

  • Anhydrous Methanol

  • Anhydrous Dichloromethane (DCM)

  • Biotin-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) for purification monitoring

  • Preparative RP-HPLC system

Procedure:

Step 1: Synthesis of Boc-NH-PEG6-NH2

  • Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol under an inert atmosphere and cool to 0°C.[1]

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1 equivalent) in anhydrous DCM.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain pure Boc-NH-PEG6-NH2.[1]

Step 2: Coupling with Biotin-NHS ester

  • Dissolve the purified Boc-NH-PEG6-NH2 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[1]

  • In a separate vial, dissolve fresh Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.[1]

  • Add the Biotin-NHS solution to the stirred solution of Boc-NH-PEG6-NH2.[1]

  • Add DIPEA (2-3 equivalents) to the reaction mixture to maintain a basic pH (around 8-9).[1]

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, monitoring by LC-MS.[1]

  • Once the reaction is complete, acidify the mixture with a few drops of TFA.[1]

  • Purify the crude product by preparative RP-HPLC.[1]

  • Combine the fractions containing the pure product and lyophilize to obtain this compound as a white solid.[1]

Visualizations

Troubleshooting_Workflow start Low Yield of This compound check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Extend reaction time - Increase temperature slightly - Adjust stoichiometry incomplete->optimize_conditions Yes multiple_spots Multiple Spots/Peaks? incomplete->multiple_spots No optimize_conditions->check_reaction check_reagents Check Reagent Quality: - Use fresh, anhydrous reagents - Store properly multiple_spots->check_reagents Yes check_workup Review Workup & Purification: - Avoid acidic conditions - Optimize chromatography multiple_spots->check_workup No check_reagents->check_reaction success Improved Yield check_workup->success

Caption: A troubleshooting workflow for diagnosing and resolving low yield in this compound synthesis.

Synthesis_Workflow start_materials Starting Materials: - Hexaethylene glycol diamine - (Boc)2O mono_boc Mono-Boc Protection start_materials->mono_boc intermediate Boc-NH-PEG6-NH2 mono_boc->intermediate coupling Amide Coupling intermediate->coupling biotin_nhs Biotin-NHS Ester biotin_nhs->coupling crude_product Crude this compound coupling->crude_product purification Purification (Column Chromatography / RP-HPLC) crude_product->purification final_product Pure this compound purification->final_product

Caption: The synthetic workflow for producing this compound from its starting materials.

References

Preventing aggregation of proteins conjugated with Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation when conjugating with Biotin-PEG6-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for my protein aggregating after conjugation with this compound?

Protein aggregation after conjugation with this compound is a multifaceted issue. The primary causes include:

  • Increased Hydrophobicity: Both the biotin (B1667282) and the Boc (tert-butyloxycarbonyl) protecting group can introduce hydrophobicity to the protein surface. If the hydrophilic PEG chain is insufficient to counteract this, it can lead to intermolecular hydrophobic interactions and aggregation.[1][2][3]

  • Over-labeling: A high molar ratio of the biotinylation reagent to the protein can lead to excessive modification of the protein surface. This can alter the protein's isoelectric point, disrupt its natural hydration shell, and expose hydrophobic patches, all of which can promote aggregation.[1][3][4]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your reaction buffer are critical for protein stability.[1][4][5] Proteins are often least soluble at their isoelectric point (pI).[1][5] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the activated biotin reagent.[1][4][6]

  • High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.[1][4][5]

  • Instability of the Starting Protein: If the protein is inherently unstable or prone to aggregation under the experimental conditions (e.g., concentration, temperature), the conjugation process can exacerbate this issue.[3]

Q2: How does the PEG6 spacer in this compound help in preventing aggregation?

The polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic and flexible polymer.[1] When conjugated to a protein, the PEG spacer can:

  • Increase Hydrophilicity: The hydrophilic nature of the PEG chain can help to offset the hydrophobicity of the biotin and Boc groups, thereby improving the solubility of the conjugated protein.[1][7][8]

  • Provide Steric Hindrance: The flexible PEG chain creates a "shield" around the protein, which can reduce non-specific intermolecular interactions that lead to aggregation.[9]

  • Enhance Stability: PEGylation has been shown to increase the thermal stability and shelf-life of proteins.[7][8][10][11]

Q3: Can the Boc protecting group contribute to aggregation?

Yes, the tert-butyloxycarbonyl (Boc) protecting group is relatively hydrophobic and can increase the overall surface hydrophobicity of the conjugated protein, potentially leading to aggregation.[3] This is a key consideration, and if aggregation is a persistent issue, optimizing the degree of labeling to minimize the number of attached Boc groups is crucial.

Q4: What are some recommended storage conditions for biotinylated proteins to prevent aggregation?

Proper storage is essential to maintain the stability of your biotinylated protein.

  • Long-term Storage: For long-term storage, it is generally recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[5][12]

  • Aliquoting: Store the biotinylated protein in single-use aliquots to avoid repeated freeze-thaw cycles, which are a common cause of aggregation.[5][12]

  • Cryoprotectants: Consider adding a cryoprotectant, such as glycerol (B35011) (at a final concentration of 20-50%), to your storage buffer to prevent aggregation during freezing.[5][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: My protein precipitates immediately upon adding the dissolved this compound reagent.

  • Possible Cause: Localized high concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the biotin reagent is causing protein denaturation.

  • Solution:

    • Minimize the final concentration of the organic solvent in the reaction mixture to less than 10% (v/v), and ideally below 5%.[5]

    • Add the biotin reagent stock solution dropwise and slowly to the protein solution while gently stirring or vortexing.[5]

    • Consider reducing the initial protein concentration if it is high (>10 mg/mL).[5]

Problem 2: The protein solution becomes cloudy or shows visible aggregates during the incubation period.

  • Possible Cause A: Suboptimal Buffer Conditions. The buffer pH may be too close to your protein's pI, or the ionic strength may not be optimal for stability.

  • Solution A:

    • Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Recommended buffers include Phosphate-Buffered Saline (PBS) or HEPES.[1][4]

    • The optimal pH range for NHS ester chemistry is typically 7.2-8.5.[1][9] Ensure the pH is at least 1-1.5 units away from your protein's pI.[5][12]

    • Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein's solubility.[5][12]

  • Possible Cause B: Over-labeling. An excessive molar ratio of the biotin reagent is leading to a high degree of labeling and subsequent aggregation.

  • Solution B:

    • Reduce the molar excess of the this compound reagent. Test a range of molar ratios, such as 5:1, 10:1, and 20:1 (reagent:protein), to find the lowest ratio that provides sufficient labeling without causing aggregation.[1][4]

    • Control the reaction time and temperature. Shortening the incubation time or performing the reaction at a lower temperature (e.g., 4°C for 2-4 hours instead of room temperature for 1-2 hours) can slow down the reaction and reduce the degree of labeling.[1]

Problem 3: The biotinylated protein aggregates after purification and storage.

  • Possible Cause: The biotinylation has slightly decreased the long-term stability of your protein, making it more susceptible to aggregation during storage or freeze-thaw cycles.

  • Solution:

    • Optimize your storage buffer by adjusting the pH and ionic strength.

    • Add stabilizing excipients to the storage buffer (see Table 1).

    • Store the protein in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5][12]

    • Incorporate a cryoprotectant like glycerol if storing at -20°C.[5][12]

Quantitative Data: Stabilizing Additives for Protein Formulations

The inclusion of certain excipients in your reaction or storage buffer can help maintain protein solubility and prevent aggregation.

Additive ClassExampleTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for sugars, 5-20% (v/v) for glycerolAct as protein stabilizers through preferential exclusion, preventing unfolding.[1][12]
Amino Acids Arginine, Glycine, Proline50-500 mMSuppress non-specific protein-protein interactions by binding to hydrophobic and charged regions.[1][12]
Non-ionic Surfactants Polysorbate 20 (Tween 20), CHAPS0.01-0.1% (v/v)Reduce surface tension and prevent surface-induced aggregation by masking hydrophobic patches.[1][12][13]
Reducing Agents DTT, TCEP1-10 mMPrevent oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation with Biotin-PEG6-NHS Ester

This protocol provides a general guideline for labeling a protein with an N-hydroxysuccinimide (NHS) ester activated form of this compound.

  • Protein Preparation:

    • Buffer exchange your protein into an amine-free buffer (e.g., PBS, pH 7.4).[1][9]

    • Adjust the protein concentration to 1-10 mg/mL.[4][9]

  • Biotin Reagent Preparation:

    • Immediately before use, dissolve the Biotin-PEG6-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1][9]

  • Labeling Reaction:

    • Calculate the required volume of the biotin reagent to achieve the desired molar excess (start with a 10:1 to 20:1 molar ratio of biotin reagent to protein).[1][9]

    • Slowly add the calculated volume of the biotin reagent to the protein solution while gently vortexing.[1]

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove excess, unreacted biotin reagent and the quenching reagent using a desalting column or dialysis against a suitable storage buffer.[1][4]

Protocol 2: Boc Deprotection of this compound Conjugated Protein

This protocol describes the removal of the Boc protecting group to expose a primary amine.

  • Dissolution:

  • Acid Addition:

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) dropwise while stirring.[9][14]

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[9]

    • Monitor the deprotection reaction for completion using an appropriate analytical method (e.g., LC-MS).

  • Solvent Removal:

    • Remove the DCM and excess TFA by evaporation under a stream of nitrogen or by rotary evaporation.[9] To ensure complete removal of TFA, co-evaporate the residue with toluene.[9]

Visualizations

G cluster_0 cluster_1 Initial Troubleshooting cluster_2 Corrective Actions cluster_3 Advanced Solutions cluster_4 start Protein Aggregation Observed check_solvent Localized Solvent Concentration Issue? start->check_solvent check_buffer Suboptimal Buffer (pH, Ionic Strength, Amines)? start->check_buffer check_ratio High Molar Ratio of Biotin Reagent? start->check_ratio action_solvent Add Reagent Dropwise Minimize Final Solvent % check_solvent->action_solvent Yes additives Incorporate Stabilizing Additives (e.g., Arginine, Sucrose, Tween 20) check_solvent->additives No / Issue Persists action_buffer Optimize pH & Ionic Strength Use Amine-Free Buffer check_buffer->action_buffer Yes check_buffer->additives No / Issue Persists action_ratio Reduce Molar Ratio (e.g., 5:1, 10:1) check_ratio->action_ratio Yes check_ratio->additives No / Issue Persists end Aggregation Prevented action_solvent->end action_buffer->end action_ratio->end temp_control Optimize Reaction Temperature & Incubation Time additives->temp_control protein_conc Reduce Protein Concentration additives->protein_conc temp_control->end protein_conc->end

Caption: Troubleshooting workflow for preventing protein aggregation.

References

Technical Support Center: Optimizing PROTAC Activity with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when optimizing Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why are PEG linkers commonly used?

A1: The linker is a critical component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to bring the POI and the E3 ligase into close proximity to facilitate the transfer of ubiquitin, marking the POI for degradation by the proteasome.[1][2] The linker's length, chemical composition, and flexibility are crucial for the formation and stability of a productive ternary complex (POI-PROTAC-E3 ligase), which directly impacts degradation efficiency.[1][2][3]

PEG linkers are frequently used due to several advantageous properties:

  • Hydrophilicity: Improves the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[1][2][4][5]

  • Biocompatibility: Generally well-tolerated in biological systems.[1][2][5]

  • Tunable Length: The defined repeating units of ethylene (B1197577) glycol allow for systematic and straightforward modulation of linker length, a key parameter for optimization.[1][2][4]

  • Flexibility: Provides the necessary conformational freedom to allow for the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[1][6]

Q2: How does PEG linker length impact PROTAC efficacy?

A2: Linker length is a critical determinant of a PROTAC's activity, influencing both its potency (DC50, the concentration for 50% degradation) and maximal degradation level (Dmax).[2][7] The optimal length must be empirically determined for each specific POI and E3 ligase pair.[2][8]

  • Too Short: A linker that is too short can cause steric hindrance, preventing the stable formation of the ternary complex and leading to reduced or no protein degradation.[2][7][9]

  • Too Long: An excessively long linker might lead to an unstable or unproductive ternary complex where the necessary proximity for efficient ubiquitin transfer is not achieved.[2][7][9] This can also lead to decreased efficacy due to increased flexibility and a higher entropic penalty upon binding.[2]

  • Optimal Length: An optimal linker length correctly orientates the POI and E3 ligase, facilitating stable ternary complex formation and efficient ubiquitination.[2][7]

Q3: What is the "hook effect" and how does the PEG linker influence it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[8][9] This occurs because at excessive concentrations, the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[9]

The length and flexibility of the PEG linker can influence the concentration at which the hook effect becomes apparent.[9] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and potentially mitigating the hook effect.[8]

Q4: How do I choose the attachment points for the linker on the ligands?

A4: The choice of attachment points, or "exit vectors," is crucial.[8] The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with the ligand's binding to its respective protein (the POI or the E3 ligase).[8][] Analyzing the crystal structures of the ligands bound to their proteins can help guide the selection of appropriate attachment points.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during your PROTAC experiments, with a focus on linker-related challenges.

Observation / Issue Potential Linker-Related Cause(s) Recommended Troubleshooting Actions
Weak or no degradation of the target protein. 1. Suboptimal Linker Length: The linker may be too short (causing steric clash) or too long (leading to an unproductive complex).[7][9] 2. Poor Cell Permeability: The PROTAC's physicochemical properties (high molecular weight, high polar surface area) may prevent it from efficiently crossing the cell membrane.[9] 3. Inefficient Ternary Complex Formation: The linker may not be facilitating stable and productive ternary complex formation.[11]1. Synthesize a Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to empirically determine the optimal length.[8] 2. Modify Linker Composition: Synthesize hybrid linkers containing both PEG and more hydrophobic alkyl chains to balance hydrophilicity and permeability.[9] 3. Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[12]
Low yield during PROTAC synthesis. 1. Inefficient Coupling Reactions: Amide bond formation between the linker and the ligands is often a critical and challenging step.[13] 2. Purification Losses: The increased polarity from the PEG linker can make standard purification techniques like normal-phase chromatography ineffective.[13] 3. Degradation of Starting Materials: Purity and integrity of ligands and the PEG linker are crucial.[13]1. Optimize Coupling Chemistry: Experiment with different coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA). Ensure anhydrous reaction conditions.[13] 2. Use Reverse-Phase HPLC: Employ reverse-phase preparative HPLC for the purification of polar PROTAC molecules.[14] 3. Verify Starting Materials: Confirm the purity of all starting materials using techniques like NMR or LC-MS before starting the synthesis.[13]
A pronounced "hook effect" is observed at high concentrations. 1. Low Ternary Complex Cooperativity: The linker design does not sufficiently promote favorable protein-protein interactions to stabilize the ternary complex over binary complexes.[8][12] 2. High PROTAC Concentration: The concentrations used are too high, favoring the formation of unproductive binary complexes.[9][12]1. Enhance Cooperativity: Screen different linker lengths and compositions to find one that promotes the most stable ternary complex, which can be measured via biophysical assays.[8][12] 2. Adjust Concentration Range: Perform dose-response experiments across a wider and lower concentration range (e.g., picomolar to micromolar) to identify the optimal window for maximal degradation.[9]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize illustrative data from various studies, showcasing the impact of PEG linker length on degradation efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation (Illustrative data based on published findings)

PROTACLinker CompositionDC50 (nM)Dmax (%)
ERα-PROTAC-1PEG35085
ERα-PROTAC-2PEG4 15 >95
ERα-PROTAC-3PEG53090
ERα-PROTAC-4PEG68075

Table 2: Effect of PEG Linker Length on TBK1 Degradation [2] (Illustrative data derived from studies on TBK1 degraders)

PROTACLinker CompositionDC50 (nM)Dmax (%)
TBK1-PROTAC-1PEG2>1000<10
TBK1-PROTAC-2PEG425060
TBK1-PROTAC-3PEG6 80 90
TBK1-PROTAC-4PEG815085
TBK1-PROTAC-5PEG1040070

Table 3: Effect of PEG Linker Length on BRD4 Degradation [2] (Illustrative data derived from studies on BRD4 degraders)

PROTACLinker CompositionDC50 (nM)Dmax (%)
BRD4-PROTAC-1PEG3 5 >95
BRD4-PROTAC-2PEG42090
BRD4-PROTAC-3PEG51888
BRD4-PROTAC-4PEG68>95

Experimental Protocols

Protocol 1: General Two-Step Synthesis of a PROTAC with a PEG Linker

This protocol describes a general amide coupling strategy.[15]

Step A: Coupling of Ligand 1 to the PEG Linker

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ligand 1 (containing a carboxylic acid, 1.0 eq) and a Boc-protected amine-PEG-acid linker (1.1 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise while stirring.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the intermediate product by flash column chromatography.

Step B: Boc Deprotection

  • Dissolve the purified intermediate from Step A in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the mixture at room temperature for 1-2 hours, monitoring by LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.[15]

Step C: Coupling of Ligand 2

  • Under an inert atmosphere, dissolve the amine intermediate from Step B (1.0 eq) and Ligand 2 (containing a carboxylic acid, 1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction).

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step A-6.

  • Purify the final crude PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).[15]

Protocol 2: Western Blotting for Quantifying Protein Degradation

This protocol is used to quantify the degradation of a target protein after PROTAC treatment.[8][14]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[15]

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.[8]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[11]

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase).[11]

    • Separately, inject a series of concentrations of the target protein to confirm no non-specific binding to the immobilized E3 ligase.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner (the target protein).

    • Inject these pre-incubated solutions over the sensor chip with the immobilized E3 ligase.[12]

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex.[12] This data can be used to determine the affinity, kinetics (on- and off-rates), and cooperativity of the complex.[16][17]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Fragments Degraded Peptides Proteasome->Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow Start 1. Synthesize PROTAC Library (Varying PEG Linker Lengths) Binding 2. In Vitro Binding Assays (Confirm Binary Binding) Start->Binding Degradation 3. Cellular Degradation Assay (e.g., Western Blot) Binding->Degradation Check 4. Is Degradation Observed? Degradation->Check Quantify 5. Determine DC50 & Dmax Check->Quantify Yes Troubleshoot Troubleshoot: - Permeability - Target Engagement - Redesign Linker Check->Troubleshoot No Biophys 6. Biophysical Assays for Ternary Complex (e.g., SPR) Quantify->Biophys End 7. Identify Optimal Linker & Further Optimization Biophys->End Troubleshoot->Start

Caption: Experimental workflow for optimizing PROTAC PEG linker length.

Linker_Length_Efficacy cluster_0 Linker Length cluster_1 Consequence cluster_2 Resulting Efficacy Short Too Short Optimal Optimal Length Steric Steric Hindrance Short->Steric Long Too Long Productive Productive Ternary Complex Optimal->Productive Inefficient Inefficient / Unstable Complex Long->Inefficient Low1 Low Efficacy Steric->Low1 High High Efficacy Productive->High Low2 Low Efficacy Inefficient->Low2

Caption: The logical relationship between linker length and PROTAC efficacy.

References

Stability of Biotin-PEG6-Boc in aqueous buffers over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Biotin-PEG6-Boc in aqueous buffers over time. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous buffers?

The primary degradation pathway for this compound in aqueous solutions is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This reaction, known as acidolysis, is highly susceptible to acidic conditions, which leads to the formation of the free amine (Biotin-PEG6-NH2) and the release of carbon dioxide and a tert-butyl cation.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is highly pH-dependent. The Boc group is labile under acidic conditions (pH < 7) and its cleavage is accelerated at lower pH values.[1][2] The compound is most stable in neutral to slightly basic buffers (pH 7-9).[2] The amide and ether linkages within the biotin (B1667282) and PEG components are generally stable under mildly basic conditions.[1]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, solid this compound should be stored at -20°C in a desiccated, airtight container.[1][2] Stock solutions prepared in anhydrous solvents like DMSO or DMF are recommended for preparing aqueous solutions.[1] These stock solutions can be stored at -80°C for up to six months or at 4°C for up to two weeks.[2] To maintain integrity, it is best to prepare aqueous solutions fresh and avoid multiple freeze-thaw cycles of stock solutions.[2]

Q4: Can the polyethylene (B3416737) glycol (PEG) chain or the biotin moiety degrade?

While the Boc group is the most sensitive part of the molecule, the PEG chain and biotin are also subject to degradation under certain conditions. The PEG chain can undergo oxidative degradation, which can be initiated by reactive oxygen species or aerobic conditions, and thermal degradation at high temperatures.[1] The biotin moiety itself is generally very stable in moderately acidic and neutral solutions.[3]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Loss of activity or inconsistent results in conjugation reactions. Degradation of the this compound reagent.Ensure the reagent has been stored correctly at -20°C as a solid and for limited periods when in solution. Avoid multiple freeze-thaw cycles of stock solutions.[2]
Unexpected deprotection of the Boc group. Exposure to acidic conditions during the experimental workflow.Maintain a neutral to slightly basic pH (pH 7-9) during handling and in reaction buffers. Avoid using acidic buffers.[2]
Poor solubility in aqueous buffers. The hydrophobic nature of the Boc group can limit aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO and then add it to your aqueous reaction buffer. The hydrophilic PEG spacer is designed to improve solubility in aqueous media.[2]
Appearance of unknown impurities in analysis (e.g., LC-MS). Degradation of the PEG chain due to oxidation or thermal stress.Protect the reagent from excessive heat and light. If preparing stock solutions, use anhydrous solvents to prevent hydrolysis.[1]

Data Presentation

While specific kinetic data for this compound stability is not widely available in peer-reviewed literature, the following table summarizes the expected stability based on the known chemical properties of its components.

Table 1: Expected Stability of this compound under Various Conditions

ConditionParameterExpected StabilityNotes
pH 2Very LowThe Boc group is highly susceptible to cleavage under acidic conditions.[1]
4Low to ModerateGradual cleavage of the Boc group can be expected.[1]
7HighGenerally stable at neutral pH.[1]
9HighThe amide and ether linkages are generally stable under mild basic conditions.[1]
Temperature -20°C (Solid)HighRecommended long-term storage condition.[1]
4°C (Solution)ModerateStability in solution is lower than in the solid state. It is advisable to use freshly prepared solutions.[1]
Room Temp (Solution)Low to ModerateDegradation can occur over hours to days.[1]
>40°CLowIncreased risk of thermal degradation of the PEG chain.[1]
Solvents Anhydrous DMSO/DMFHighRecommended for preparing stock solutions.[1]
Aqueous BuffersModerateStability is pH-dependent. Acidic buffers should be avoided.[1]
Other Strong Oxidizing AgentsLowCan lead to oxidative degradation of the PEG chain.[1]
Strong Acids (e.g., TFA)Very LowRapid cleavage of the Boc group will occur.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-MS

This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and a mass spectrometer (MS) detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[1]

  • Sample Incubation: Dilute the stock solution into the aqueous buffer of interest to a final concentration (e.g., 1 mg/mL). Incubate the sample at the desired temperature. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample and immediately freeze it at -80°C or dilute it in the initial mobile phase to quench any further reaction.[1]

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 210 nm and/or Mass Spectrometer.[3]

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

      • Scan Range: m/z 100-1000.[3]

      • Monitor for:

        • Parent ion of this compound: Expected [M+H]⁺ at m/z ~651.8.

        • Deprotected product (Biotin-PEG6-NH2): Expected [M+H]⁺ at m/z ~551.7.

  • Data Analysis:

    • Compare the peak area of the intact this compound in the samples from different time points to the initial (T=0) sample.

    • A decrease in the peak area of the parent compound and the appearance of a new peak corresponding to the deprotected product would indicate degradation.[3]

    • Plot the percentage of remaining intact this compound against time to determine the rate of degradation.

Visualizations

G cluster_0 Degradation of this compound This compound This compound Protonation Protonation This compound->Protonation  + H+ (Acidic Conditions) Carbamic_Acid_Intermediate Carbamic_Acid_Intermediate Protonation->Carbamic_Acid_Intermediate tert-Butyl_Cation tert-Butyl_Cation Protonation->tert-Butyl_Cation Deprotected_Amine Biotin-PEG6-NH2 Carbamic_Acid_Intermediate->Deprotected_Amine CO2 CO2 Carbamic_Acid_Intermediate->CO2

Caption: Primary degradation pathway of this compound in acidic aqueous buffers.

G cluster_1 Experimental Workflow for Stability Assessment Stock_Solution Prepare Stock Solution (this compound in DMSO) Incubation Dilute in Aqueous Buffer & Incubate at Time Points Stock_Solution->Incubation Quench Quench Reaction (Freeze or Dilute) Incubation->Quench Analysis HPLC-MS Analysis Quench->Analysis Data_Processing Data Processing (Peak Area vs. Time) Analysis->Data_Processing Result Determine Degradation Rate Data_Processing->Result

Caption: A typical experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Characterization of Biotin-PEG6-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Biotin-PEG6-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker widely used in biomedical research and drug development.[1][2][3][4] It comprises three key components:

  • Biotin (B1667282): A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin, making it an excellent anchor for assays and purification.[1][4]

  • PEG6 (Hexaethylene Glycol): A flexible and hydrophilic spacer that enhances solubility, reduces steric hindrance, and provides spatial separation between conjugated molecules.[1][3][4]

  • Boc (tert-butyloxycarbonyl): A protecting group for the terminal amine, allowing for controlled and sequential conjugation to other molecules of interest.[3][4]

Its primary applications are in bioconjugation, targeted drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2]

Q2: What is the general synthetic strategy for this compound?

The most common synthesis involves a two-step process:

  • Activation of Biotin: The carboxylic acid of biotin is activated, typically by forming an N-hydroxysuccinimide (NHS) ester (Biotin-NHS).[5]

  • Conjugation: The activated Biotin-NHS is then reacted with the primary amine of Boc-NH-PEG6-amine in an amine-free solvent.[5]

Q3: What are the critical factors for a successful conjugation reaction?

Several factors can influence the efficiency of the conjugation reaction:

  • Absence of Amine Contaminants: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule and quench the reaction. It is crucial to use amine-free buffers like PBS, HEPES, or borate.[6]

  • Correct Reaction pH: The reaction of amines with NHS esters is highly pH-dependent, with an optimal range of 7.2-8.5.[5][6]

  • Anhydrous Conditions: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. Reagents should be stored in a desiccated environment, and anhydrous solvents should be used for reconstitution.[5][6]

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

Cause Troubleshooting Steps
Hydrolysis of Biotin-NHS starting material Ensure Biotin-NHS is fresh or has been stored properly under anhydrous conditions.[5]
Inactive Boc-NH-PEG6-amine Confirm the integrity of the Boc-NH-PEG6-amine via NMR or MS.[5]
Use of amine-containing solvents or buffers (e.g., Tris) Use amine-free solvents (e.g., DMF, DMSO, DCM) and a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[5]
Incomplete Reaction Extend the reaction time or increase the reaction temperature.[5][7]
Problem 2: Multiple Spots on TLC or Peaks in HPLC

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incomplete reaction Increase reaction time or temperature.[5][7]
Presence of hydrolyzed Biotin-NHS (biotin acid) Ensure anhydrous reaction conditions to minimize hydrolysis.[5]
Formation of di-biotinylated PEG Use high-purity Boc-NH-PEG6-amine.[5]
Boc deprotection during reaction or workup Avoid acidic conditions during workup to prevent Boc group removal.[5]
Problem 3: Difficulty in Purification (Streaking on Silica Gel)

Possible Causes and Solutions:

Cause Troubleshooting Steps
High polarity of the PEGylated compound Use a more polar solvent system for flash chromatography (e.g., a gradient of methanol (B129727) in dichloromethane).[5] Consider using reverse-phase flash chromatography or RP-HPLC for final purification.[5]
Problem 4: Unexpected Masses in Mass Spectrometry

Possible Causes and Solutions:

Cause Troubleshooting Steps
Presence of impurities Refer to the troubleshooting guide for "Multiple Spots on TLC/Peaks in HPLC".[5]
Formation of adducts Expect to see common adducts such as [M+H]+, [M+Na]+, and [M+K]+.[1]
Fragmentation of the molecule A primary fragmentation pathway involves the loss of the Boc protecting group (as isobutylene, 56 Da, or the entire Boc group, 100 Da).[1] Cleavage along the PEG linker can also occur, resulting in a series of ions separated by 44 Da.[1]

Data Presentation

Table 1: Molecular Weights of Key Compounds and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
This compoundC₂₇H₅₀N₄O₉S606.78607.34
BiotinC₁₀H₁₆N₂O₃S244.31245.09
Boc-NH-PEG6-amineC₁₇H₃₆N₂O₇380.48381.26
Biotin Acid (Hydrolyzed Biotin-NHS)C₁₀H₁₆N₂O₃S244.31245.09
N,N'-dicyclohexylurea (DCC byproduct)C₁₃H₂₄N₂O224.35225.19

Data sourced from[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the structure of the final product by identifying characteristic peaks for the biotin, PEG, and Boc moieties.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Analysis:

    • Biotin moiety: Look for characteristic peaks, including the ureido protons.

    • PEG linker: Identify the repeating ethylene (B1197577) glycol units.

    • Boc protecting group: Observe the singlet for the tert-butyl protons.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of the desired product and identify impurities.

  • Technique: Electrospray Ionization (ESI) in positive ion mode.[5]

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in methanol or acetonitrile.[1]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid.[1]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A time-dependent gradient from 10% to 90% B over 20 minutes.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).[5]

Purification by Flash Chromatography
  • Objective: To purify the crude product.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient elution with a polar solvent system, such as dichloromethane/methanol or chloroform/methanol, is often effective.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Biotin_Activation Biotin Activation (Biotin-NHS formation) Conjugation Conjugation with Boc-NH-PEG6-amine Biotin_Activation->Conjugation Amine-free solvent Workup Aqueous Workup Conjugation->Workup Chromatography Flash Chromatography or RP-HPLC Workup->Chromatography TLC_HPLC TLC / HPLC (Purity Check) Chromatography->TLC_HPLC MS Mass Spectrometry (Identity Confirmation) TLC_HPLC->MS NMR NMR Spectroscopy (Structure Confirmation) MS->NMR

Caption: General experimental workflow for the synthesis and characterization of this compound.

troubleshooting_workflow Start Problem with Characterization Check_Yield Low or No Product? Start->Check_Yield Check_Purity Multiple Peaks/Spots? Start->Check_Purity Check_Purification Purification Issues? Start->Check_Purification Check_MS Unexpected MS Data? Start->Check_MS Yield_Causes Check for: - Hydrolyzed NHS-ester - Inactive Amine - Amine Buffers - Incomplete Reaction Check_Yield->Yield_Causes Yes Purity_Causes Check for: - Incomplete Reaction - Hydrolysis - Di-biotinylation - Boc Deprotection Check_Purity->Purity_Causes Yes Purification_Causes High Polarity: - Use more polar solvent - Consider RP-HPLC Check_Purification->Purification_Causes Yes MS_Causes Check for: - Impurities - Adducts - Fragmentation Check_MS->MS_Causes Yes

Caption: Troubleshooting decision tree for common issues in this compound characterization.

References

Technical Support Center: Minimizing Non-specific Binding of Biotinylated Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of biotinylated probes in their experiments.

Troubleshooting Guide

High background or non-specific binding is a frequent challenge in assays utilizing the high-affinity interaction between biotin (B1667282) and streptavidin/avidin (B1170675). This guide provides a systematic approach to identifying and mitigating these issues.

Issue 1: High Background Signal Across the Entire Blot, Plate, or Tissue

This often indicates a widespread problem with one of the key steps in the assay, such as blocking, washing, or the concentration of reagents.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Insufficient Blocking Inadequate blocking leaves sites on the solid phase (e.g., membrane, plate) available for non-specific attachment of the probe or detection reagents.[1][2] To address this, optimize the blocking step by trying different blocking agents, increasing the concentration, or extending the incubation time.[3][4]
Inadequate Washing Insufficient washing may not remove all unbound or weakly bound reagents.[1][5] Increase the number and duration of wash steps.[1] Consider adding a non-ionic detergent like Tween-20 to the wash buffer to reduce hydrophobic interactions.[1][6]
Probe Concentration Too High An excessively high concentration of the biotinylated probe increases the likelihood of it binding to low-affinity, non-target sites.[2] Titrate the probe to find the optimal concentration that gives a good signal-to-noise ratio.
Problems with Detection Reagents The streptavidin/avidin-enzyme conjugate can be a source of background if used at too high a concentration or if it binds non-specifically.[2] Ensure you are using high-quality, purified streptavidin conjugates and consider running a control with only the streptavidin conjugate to check for non-specific binding.[2]
Issue 2: High Background Signal in Control Samples (No Biotinylated Probe)

Observing a high signal in a control sample that has not been incubated with the biotinylated probe strongly suggests that the background is originating from either endogenous biotin in the sample or non-specific binding of the detection reagents.[2]

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Endogenous Biotin Many tissues, particularly the liver and kidney, contain naturally occurring biotin that will be detected by avidin or streptavidin conjugates.[2][3][5] Implement an endogenous biotin blocking step before adding your biotinylated probe.[2]
Non-specific Binding of Detection Reagents The streptavidin or avidin conjugate may be binding non-specifically to components in your sample.[2] Perform a control experiment where the biotinylated probe is omitted to confirm this.[3] If this is the case, optimizing the blocking and washing steps is crucial.
Issue 3: Non-Specific Binding in Pull-Down Assays

In pull-down assays, non-specific binding of proteins to the streptavidin-coated beads is a common problem.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Proteins Binding Directly to Beads Proteins in the cell lysate can non-specifically adhere to the beads themselves.[6] To mitigate this, pre-clear the lysate by incubating it with unconjugated streptavidin beads before adding your biotinylated probe.[4][6][7][8][9]
Weak, Non-specific Interactions Weak electrostatic or hydrophobic interactions can cause proteins to bind to the beads. Increase the stringency of your wash buffer by increasing the salt concentration or adding a non-ionic detergent.[6][10]
Unbound Streptavidin Sites After immobilizing your biotinylated probe, there may be unoccupied biotin-binding sites on the streptavidin beads that can bind endogenous biotinylated proteins. Wash the beads with a solution of free biotin to block these remaining sites.[5][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with biotinylated probes?

High background in biotin-based assays can stem from several factors:

  • Endogenous Biotin: Biological samples can contain biotinylated proteins that are detected by streptavidin/avidin.[2][3][5]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the solid phase is a common issue.[1][2]

  • Inadequate Washing: Washing steps that are not stringent enough can leave behind unbound reagents.[1][5]

  • High Probe Concentration: Using too much biotinylated probe can lead to off-target binding.[1][2]

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to surfaces through these forces.[3]

Q2: What are the best general blocking agents to reduce non-specific binding?

The choice of blocking agent can significantly impact your results.[1] Common options include:

  • Bovine Serum Albumin (BSA): A widely used protein for blocking, typically at concentrations of 1-5%. It's advisable to use a "biotin-free" grade of BSA.[1]

  • Casein/Non-fat Dry Milk: Often used at 1-5%, but be aware that milk proteins can contain endogenous biotin.[1][3]

  • Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding sites.[1]

  • Synthetic Polymers: Commercial blocking buffers often contain synthetic polymers that can provide a more inert blocking surface.[1]

Q3: How can I optimize my buffers and wash steps to reduce background?

Optimizing your buffers and washing protocol is a highly effective strategy:

  • Increase Salt Concentration: Increasing the ionic strength of your buffers (e.g., with ~0.5 M NaCl) can disrupt weak electrostatic interactions.[1][11]

  • Add a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash and antibody dilution buffers can help reduce hydrophobic interactions.[1][6]

  • Increase Wash Steps: Increasing the number and duration of washes can significantly reduce background.[1]

  • Adjust pH: The pH of your buffers can influence the charge of proteins and surfaces, affecting non-specific binding.[1][12]

Q4: I suspect endogenous biotin is causing my high background. How can I block for it?

Endogenous biotin can be a significant source of background, especially in tissues like the liver and kidney.[2] A common method for blocking endogenous biotin involves a two-step process:

  • Incubate the sample with an excess of avidin or streptavidin to bind to all endogenous biotin.

  • Incubate with an excess of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules added in the first step.[1]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol is for blocking endogenous biotin in tissue sections or cells.

Materials:

  • Avidin solution (0.05% - 0.1 mg/mL)

  • Biotin solution (0.005% - 0.5 mg/mL)

  • Wash Buffer (e.g., PBS or TBS)

Procedure:

  • After your standard protein blocking step, incubate the sample with the avidin solution for 15-30 minutes at room temperature.[2]

  • Wash the sample three times for 10 minutes each with Wash Buffer.[1]

  • Incubate the sample with the biotin solution for 15-30 minutes at room temperature.[13]

  • Wash the sample three times for 10 minutes each with Wash Buffer.[1]

  • Proceed with the incubation of your biotinylated probe.

Protocol 2: Pre-clearing Lysate for Pull-Down Assays

This protocol is for reducing non-specific protein binding to streptavidin-coated beads.[6]

Materials:

  • Cell Lysate

  • Streptavidin-coated beads (e.g., magnetic or agarose)

  • Lysis Buffer

Procedure:

  • Lyse cells according to your standard protocol.[7]

  • Equilibrate the streptavidin-coated beads in lysis buffer.[1]

  • Add a sufficient volume of equilibrated beads to your cell lysate.

  • Incubate with gentle rotation for 30-60 minutes at 4°C.[1][4]

  • Separate the beads from the lysate by centrifugation or using a magnetic rack.[1]

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube and proceed with your pull-down experiment by adding your biotinylated probe and fresh beads.[1]

Visualizations

General Workflow for Biotin-Based Assays cluster_prep Sample Preparation cluster_blocking Blocking Steps cluster_incubation Incubation Steps cluster_detection Detection Sample_Prep Sample Preparation (e.g., Fixation, Lysis) Protein_Block General Protein Blocking (e.g., BSA, Serum) Sample_Prep->Protein_Block Endogenous_Biotin_Block Endogenous Biotin Blocking (Optional, if needed) Protein_Block->Endogenous_Biotin_Block Biotin_Probe Incubate with Biotinylated Probe Protein_Block->Biotin_Probe Endogenous_Biotin_Block->Biotin_Probe Wash Washing Steps Biotin_Probe->Wash Streptavidin_Conj Incubate with Streptavidin Conjugate Streptavidin_Conj->Wash Wash->Streptavidin_Conj Substrate Add Substrate Wash->Substrate Signal Signal Detection Substrate->Signal

Caption: A generalized workflow for biotin-probe based assays highlighting optional troubleshooting steps.

Mechanism of Non-Specific Binding and Blocking cluster_unblocked Unblocked Surface cluster_blocked Blocked Surface Unblocked_Surface Surface Blocked_Surface Surface NSB_Site1 Non-specific Binding Site NSB_Site2 Non-specific Binding Site Biotin_Probe_NSB Biotinylated Probe Biotin_Probe_NSB->NSB_Site1 Non-specific Binding Blocked_Site1 Blocked Site Blocked_Site2 Blocked Site Biotin_Probe_No_NSB Biotinylated Probe Biotin_Probe_No_NSB->Blocked_Site2 Binding Prevented Blocking_Agent Blocking Agent

Caption: How blocking agents prevent non-specific binding to a surface.

Troubleshooting Logic for High Background Start High Background Observed Control_Exp Run Control: No Biotinylated Probe Start->Control_Exp High_BG_Control High Background in Control? Control_Exp->High_BG_Control Endogenous_Biotin Source: Endogenous Biotin or Reagent Binding High_BG_Control->Endogenous_Biotin Yes Low_BG_Control Low Background in Control High_BG_Control->Low_BG_Control No Optimize_Blocking Optimize Blocking and Washing Endogenous_Biotin->Optimize_Blocking Probe_Issue Source: Probe Concentration or Non-specific Binding Low_BG_Control->Probe_Issue Probe_Issue->Optimize_Blocking Titrate_Probe Titrate Probe Concentration Probe_Issue->Titrate_Probe

Caption: A logical flowchart for troubleshooting high background signals.

References

Technical Support Center: Assessing Biotin-PEG6-Boc Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the efficiency of Biotin-PEG6-Boc conjugation. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker that contains three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine.[1][2] The PEG spacer enhances solubility and reduces steric hindrance.[2][3] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise conjugation.[4] This linker is commonly used in the development of targeted therapies, diagnostic agents, and Proteolysis Targeting Chimeras (PROTACs).[1][2]

Q2: How is the this compound linker used in a typical conjugation reaction?

The process is a two-step procedure:[5]

  • Deprotection: The Boc group is removed from the this compound molecule using a strong acid, such as trifluoroacetic acid (TFA), to expose a primary amine, yielding Biotin-PEG6-NH2.[4][5]

  • Conjugation: The newly exposed amine on the Biotin-PEG linker is then reacted with an activated functional group on the target molecule. A common method is to react the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the target molecule to form a stable amide bond.[5]

Q3: What are the most common analytical techniques to assess conjugation efficiency?

A combination of analytical techniques is recommended for a comprehensive assessment:[6]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from starting materials and by-products.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized conjugate.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product by identifying characteristic peaks for the biotin, PEG, and Boc moieties.[6]

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and purification.[8]

Troubleshooting Guide

Q4: Why is my conjugation efficiency low or the reaction failing completely?

Several factors can contribute to low or no conjugation. A systematic check of the following is recommended:

  • Presence of Amine Contaminants: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reactive sites, quenching the reaction. It is crucial to use amine-free buffers like PBS, HEPES, or borate.[5]

  • Incorrect Reaction pH: The reaction of amines with NHS esters is highly pH-dependent, with an optimal range of 7.2-8.5.[5] Below pH 7.0, the amine is protonated and less reactive, while above pH 9.0, the NHS ester is prone to rapid hydrolysis.[5]

  • Hydrolyzed Reagent: NHS-ester reagents are sensitive to moisture. If the this compound or the activated target molecule has been exposed to moisture, it may have hydrolyzed, rendering it inactive. Ensure reagents are stored in a desiccated environment and use high-quality anhydrous solvents like DMSO or DMF.[5]

  • Low Protein Concentration: When conjugating to a protein, concentrations below 2.0 mg/mL may lead to poor modification.[5][9]

Q5: My conjugated protein is precipitating. What is the cause?

Precipitation is often a sign of over-biotinylation. Attaching too many hydrophobic biotin molecules can alter a protein's tertiary structure, leading to aggregation and precipitation.[5][10] To resolve this, decrease the molar ratio of the biotin reagent to the target molecule.[5]

Q6: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

Multiple spots on a TLC plate indicate the presence of side products or unreacted starting materials.[11]

  • Spot at the Rf of the starting material: This indicates an incomplete reaction. Consider extending the reaction time or increasing the amount of the biotin reagent.[11]

  • Streaking on the TLC plate: This may be due to overloading the plate or the presence of highly polar impurities. Try diluting the sample before spotting it on the TLC plate.[11]

Q7: My mass spectrometry results show unexpected masses. What could be the issue?

Unexpected masses in MS can be due to:

  • Presence of impurities: Analyze the reaction mixture by LC-MS to identify the masses of any impurities.[6]

  • Fragmentation of the molecule: Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation.[6]

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol is for assessing the purity of the this compound conjugate.

Materials:

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[7]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[7]

  • Sample dissolved in the initial mobile phase (approx. 1 mg/mL)[7]

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Run a linear gradient from 10% B to 90% B over 20-30 minutes.[7]

  • Maintain a flow rate of 1.0 mL/min.[7]

  • Monitor the elution profile using a UV detector.

Interpretation: The conjugated product is expected to be more hydrophobic and thus will have a longer retention time than the starting materials. A single, sharp peak indicates high purity.[7]

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

This protocol is for confirming the molecular weight of the this compound conjugate.

Materials:

  • LC-MS/MS system with Electrospray Ionization (ESI) source[7]

  • C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[7]

  • Mobile Phase A: 0.1% Formic acid in Water[7]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[7]

  • Sample dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.[1]

Procedure:

  • Equilibrate the C18 column.

  • Inject 5 µL of the sample.[7]

  • Run a gradient (e.g., start with 5% B, ramp to 95% B over 5-10 minutes).[7]

  • Set the mass spectrometer to positive ESI mode with a scan range of m/z 100 - 1500.[7]

  • For MS/MS, select the precursor ion for the protonated molecule [M+H]⁺ and fragment using collision-induced dissociation (CID).[7]

Interpretation: Observe a prominent peak corresponding to the expected mass of the conjugated product (e.g., [M+H]+ at m/z 652.3556 for this compound).[1] The fragmentation pattern should show characteristic losses, such as the PEG linker units (44 Da).[1]

Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation

This protocol is for confirming the chemical structure of the conjugate.

Materials:

  • NMR Spectrometer

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[6]

  • NMR tube

Procedure:

  • Dissolve the sample in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

Interpretation: The presence of characteristic peaks for biotin, the repeating ethylene (B1197577) glycol units of the PEG linker, and the tert-butyl protons of the Boc group are primary indicators of a successful conjugation.[6][7] The integration of the peaks should correspond to the expected proton ratios in the molecule.[7]

Data Presentation

Table 1: Key Analytical Techniques for Assessing Conjugation Efficiency

Analytical TechniquePurposeKey Parameters to Monitor
HPLC Purity assessment and separation of conjugate from starting materials.[7]Retention time, peak area, peak shape.[7]
Mass Spectrometry Confirmation of molecular weight and structural elucidation.[1][7]Molecular ion peak ([M+H]⁺), fragmentation pattern.[1]
NMR Spectroscopy Structural confirmation.[6]Chemical shifts, peak integration, coupling constants.[7]
TLC Reaction monitoring and purification tracking.[8]Retention factor (Rf) values.[11]

Table 2: Troubleshooting Common Issues in this compound Conjugation

IssuePotential CauseRecommended Solution
Low/No Conjugation Buffer contains interfering amines (e.g., Tris, glycine).[5]Use an amine-free buffer such as PBS, HEPES, or borate.[5]
Incorrect reaction pH.[5]Adjust the pH to 7.2-8.5 for optimal amine reactivity.[5]
Hydrolysis of the NHS-ester reagent.[5]Store reagents in a desiccator; use anhydrous solvents.[5]
Precipitation of Product Over-biotinylation of the target molecule.[5]Decrease the molar ratio of the biotin reagent to the target molecule.[5]
High Background Signal Incomplete removal of excess biotin reagent.[5]Improve purification using dialysis or a desalting column.[5]
Inconsistent Batches Variable degree of labeling.[5]Standardize all reaction parameters, including reagent concentrations, temperature, and reaction time.

Visualizations

experimental_workflow cluster_synthesis Conjugation Reaction cluster_purification Purification cluster_analysis Efficiency Assessment start This compound + Target Molecule reaction Conjugation Reaction (e.g., NHS-ester chemistry) start->reaction crude Crude Conjugate reaction->crude purification Purification (e.g., HPLC, Column Chromatography) crude->purification pure Purified Conjugate purification->pure hplc HPLC Analysis (Purity) pure->hplc ms Mass Spectrometry (Molecular Weight) pure->ms nmr NMR Spectroscopy (Structure) pure->nmr end Successful Conjugation hplc->end Purity > 95% ms->end Correct Mass nmr->end Correct Structure

Caption: Experimental workflow for this compound conjugation and efficiency assessment.

troubleshooting_logic start Low Conjugation Efficiency? ph_check Is pH between 7.2-8.5? start->ph_check Yes buffer_check Is buffer amine-free? ph_check->buffer_check Yes adjust_ph Adjust pH ph_check->adjust_ph No reagent_check Are reagents anhydrous? buffer_check->reagent_check Yes change_buffer Use Amine-Free Buffer (PBS, HEPES) buffer_check->change_buffer No use_fresh_reagents Use Fresh/Anhydrous Reagents reagent_check->use_fresh_reagents No success Improved Efficiency reagent_check->success Yes adjust_ph->success change_buffer->success use_fresh_reagents->success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Overcoming Steric Hindrance in Biotin-PEG6-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address challenges, particularly those related to steric hindrance, encountered during reactions involving Biotin-PEG6-Boc.

Frequently Asked Questions (FAQs)

General & Foundational Questions

Q1: What is this compound and what are its primary applications? this compound is a heterobifunctional linker molecule composed of three key parts:

  • Biotin (B1667282): A vitamin that binds with very high affinity to avidin (B1170675) and streptavidin, making it an excellent tool for purification, detection, and immobilization of biomolecules.[1][2][3]

  • PEG6 (Hexaethylene Glycol): A flexible, hydrophilic six-unit polyethylene (B3416737) glycol spacer. This chain increases the solubility of the molecule and its conjugates, provides spatial separation between the biotin and the attached molecule, and helps minimize steric hindrance.[1][2][4][5][6]

  • Boc Group: A tert-butyloxycarbonyl protecting group on a terminal amine. The Boc group is stable but can be removed under acidic conditions to reveal a reactive primary amine, allowing for controlled, sequential conjugation to other molecules.[1][2][7]

Its primary application is in bioconjugation, especially in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves as a bridge to connect a target protein ligand with an E3 ligase ligand.[5][7][8]

Q2: What is the basic two-step reaction mechanism for using this compound? The process involves two main steps:

  • Deprotection: The Boc protecting group is removed from the this compound molecule using a strong acid, most commonly trifluoroacetic acid (TFA). This reaction exposes the primary amine, yielding Biotin-PEG6-NH2.[9]

  • Conjugation: The newly exposed primary amine is then reacted with an activated functional group on a target molecule. A common method is reacting the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group to form a stable amide bond.[5][9]

Q3: How does the PEG6 linker help overcome steric hindrance? The polyethylene glycol (PEG) spacer acts as a flexible arm, physically separating the biotin from the molecule it's conjugated to.[2] This separation is crucial for minimizing spatial obstruction, ensuring that both the biotin can efficiently bind to streptavidin/avidin and the conjugated molecule can maintain its biological activity without interfering with each other.[2][6]

Q4: What causes side reactions during the Boc deprotection step? The most common side reactions are initiated by the tert-butyl cation that is generated when the Boc group is cleaved by acid.[10] This highly reactive electrophile can alkylate any nucleophilic sites on the molecule, such as thiols, guanidines, or electron-rich aromatic rings, leading to undesirable by-products.[11] To prevent this, "scavengers" like triisopropylsilane (B1312306) (TIS) or water are often added to the reaction to trap the tert-butyl cations.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Boc Deprotection Insufficient Acid/Time: The acid (e.g., TFA) concentration is too low, or the reaction time is too short.[12] Steric Hindrance: The PEG chain may sterically hinder the acid's approach to the Boc group.[10][12] Poor Reagent Quality: The acid reagent may be degraded, often due to moisture.[10]Increase the concentration of TFA (a 20-50% solution in DCM is common) or extend the reaction time.[4][12] Monitor reaction progress by TLC or LC-MS.[12] Use fresh, high-quality TFA for optimal results.[10]
Low Conjugation Yield Interfering Amines: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule.[9][13] Incorrect pH: The reaction of NHS esters with amines is optimal between pH 7.2-8.5. Below this range, the amine is less reactive; above it, the NHS ester hydrolyzes.[9][13] Hydrolyzed Reagent: The NHS-ester on the activated molecule is moisture-sensitive and can hydrolyze, rendering it inactive.[9][13]Use an amine-free buffer such as PBS, HEPES, or Borate.[9] If necessary, perform a buffer exchange before the reaction.[14] Carefully adjust the reaction buffer to the optimal pH range of 7.2-8.5.[13][14] Ensure reagents are stored in a desiccator and use anhydrous solvents (e.g., DMSO, DMF) for reconstitution immediately before use.[9]
Precipitation of Product Over-Biotinylation: Attaching too many hydrophobic biotin molecules can alter a protein's structure, leading to aggregation and precipitation.[9] Poor Solubility: The starting material or final conjugate may have limited solubility in the chosen solvent system.[15]Decrease the molar ratio of the biotin reagent to the target molecule.[9][15] If using an organic solvent (DMSO/DMF) to dissolve the reagent, ensure the final concentration in the aqueous buffer is low (typically <10%).[14][15]
Difficulty in Purification High Polarity: PEGylated compounds are often highly polar and can streak on standard silica (B1680970) gel chromatography.[13]Use a more polar solvent system for flash chromatography (e.g., a dichloromethane/methanol gradient).[13] Reverse-Phase HPLC (RP-HPLC) is often a more effective method for purifying PEGylated products.[13]
Inconsistent Results Variable Labeling: The degree of biotinylation is not consistent between batches.[9] Reagent Degradation: Inconsistent activity of reagents, especially moisture-sensitive ones like EDC and NHS-esters.[15]Implement a quantification step after each conjugation to measure the number of biotin molecules per target molecule to ensure consistency.[9] Aliquot new, high-quality reagents into single-use vials and store them properly desiccated at -20°C.[15]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₉H₅₄N₄O₁₀S[1][7]
Molecular Weight 650.83 g/mol [1][7]
Appearance White to off-white solid[1]
Purity ≥95% or ≥98%[1]
Storage Conditions -20°C for long-term storage[1][5]
Table 2: Recommended Conditions for Biotin-PEG6-NHS Ester Conjugation
ParameterRecommended RangeNotesReference(s)
pH 7.2 - 8.5Optimal pH is typically 8.0-8.5 for efficient reaction with primary amines.[4]
Buffer Amine-free (e.g., PBS, Borate)Buffers with primary amines (Tris, glycine) will compete with the reaction.[4]
Molar Excess of Biotin Reagent 5:1 to 40:1Start with a 10:1 to 20:1 ratio for initial experiments.[4]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to more efficient conjugation.[4]
Reaction Temperature 4°C to 25°CRoom temperature is faster (30-60 min); 4°C is slower (2-4 hrs) but offers more control.[4]
Reaction Time 30 minutes to 4 hoursMonitor reaction for optimal results.[4]
Table 3: Typical Conditions for Boc Deprotection using TFA
ParameterRecommended ConditionNotesReference(s)
Reagent Trifluoroacetic Acid (TFA)A 20-50% (v/v) solution in Dichloromethane (DCM) is common.[4][12]
Temperature 0°C to Room TemperatureThe reaction is often started at 0°C and allowed to warm to room temperature.[4]
Reaction Time 30 minutes to 3 hoursReaction progress should be monitored by TLC or LC-MS to determine completion.[4]
Scavengers (Optional) Triisopropylsilane (TIS)Can be added (2.5-5% v/v) to trap reactive tert-butyl cations and prevent side reactions.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the coupling of a biotinylating agent with a Boc-protected PEGylated amine.[1]

Materials:

  • Boc-NH-PEG6-Amine

  • Biotin-NHS (N-Hydroxysuccinimide) ester

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution and brine

Procedure:

  • Dissolve Boc-NH-PEG6-amine (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.[1]

  • In a separate flask, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.[1]

  • Add the Biotin-NHS ester solution dropwise to the Boc-NH-PEG6-amine solution.[1]

  • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.[1]

  • Once complete, remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure this compound.[1]

Protocol 2: Boc Deprotection of this compound

This protocol describes the standard method for removing the Boc protecting group using Trifluoroacetic Acid (TFA).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve this compound in DCM (a 1:1 mixture of DCM:TFA is common).[12]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50%.[1][9]

  • Stir the reaction at room temperature for 1-2 hours.[1][9] Monitor the reaction for completion by TLC or LC-MS.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7][9]

  • The resulting product is the amine salt of Biotin-PEG6-amine, which can often be used directly in the next step.[8]

Protocol 3: Amide Coupling to a Carboxylic Acid

This protocol outlines the coupling of the deprotected Biotin-PEG6-amine to a molecule containing a carboxylic acid.

Materials:

  • Biotin-PEG6-amine TFA salt (from Protocol 2)

  • Carboxylic acid-containing molecule (e.g., an E3 ligase ligand)

  • HATU (peptide coupling agent)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.[1]

  • Add HATU (1.1-1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.[1][7]

  • Stir for 15-30 minutes at room temperature to activate the carboxylic acid.[7]

  • Add a solution of the Biotin-PEG6-amine salt (1.1-1.2 equivalents) in anhydrous DMF to the reaction mixture.[1]

  • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.[1][7]

  • Work-up by diluting the reaction mixture with ethyl acetate (B1210297) and washing sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer, concentrate, and purify the final product by flash column chromatography or preparative HPLC.[1]

Mandatory Visualization

Diagrams created with Graphviz to illustrate key workflows and pathways.

Caption: General experimental workflow for using this compound.

Caption: Signaling pathway of Boc deprotection and potential side reactions.

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: The Role of PEG Linker Flexibility in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Proteolysis-Targeting Chimeras (PROTACs) and the impact of polyethylene (B3416737) glycol (PEG) linker flexibility on ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a PEG linker in a PROTAC?

A1: The primary function of a linker in a PROTAC is to connect a ligand that binds to the protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[1][2] This bridging facilitates the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[1][2] PEG linkers, specifically, are often used to improve the solubility and cell permeability of PROTAC molecules, which are typically large and lipophilic.[3][4]

Q2: How does PEG linker flexibility impact ternary complex formation?

A2: Linker flexibility is a critical factor influencing the stability and productivity of the ternary complex.[5][6] A flexible PEG linker can provide the necessary conformational freedom for the POI and E3 ligase to orient themselves optimally for ubiquitination.[7] However, excessive flexibility can lead to an entropic penalty upon binding, potentially destabilizing the complex.[7][8] Conversely, a linker that is too rigid may introduce steric hindrance, preventing the formation of a stable ternary complex.[9] The goal is to find an optimal balance of flexibility and pre-organization.[10]

Q3: Is there an ideal length for a PEG linker?

A3: There is no universal optimal linker length; it is highly dependent on the specific POI and E3 ligase pair.[11] Most successful PROTACs utilize linkers ranging from 7 to 29 atoms in length.[11] A linker that is too short may prevent the formation of a stable ternary complex due to steric clashes.[9][12] Conversely, an excessively long linker might lead to an unstable or unproductive complex and can decrease potency due to a higher entropic penalty.[8][12] The optimal length must be determined empirically for each system.[8]

Q4: What is the "hook effect" and how does the PEG linker influence it?

A4: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped curve.[13] This is primarily caused by the formation of unproductive binary complexes (POI-PROTAC or E3 Ligase-PROTAC) at excessive PROTAC concentrations, which compete with the formation of the productive ternary complex.[7][13] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.[7] Optimizing the linker to promote positive cooperativity in the ternary complex can help mitigate the hook effect.[9]

Q5: How can I improve the aqueous solubility of my PROTAC, even with a PEG linker?

A5: While PEG linkers enhance hydrophilicity, the overall solubility of a PROTAC is influenced by the entire molecule.[8] If you still face solubility issues, consider the following:

  • Co-solvents: Use co-solvents like PEG-400 in your aqueous buffers.[8]

  • pH Adjustment: If your PROTAC has ionizable functional groups, adjusting the pH of the solution can significantly increase solubility.[8]

  • Formulation Strategies: For in vivo studies, more advanced formulation approaches may be necessary.[8]

Troubleshooting Guides

Issue 1: Weak or no degradation of the target protein.

  • Potential Linker-Related Cause: Inefficient ternary complex formation. The linker may be too short, too long, or have the wrong flexibility, leading to an unstable or unproductive complex.[11][14]

  • Troubleshooting Steps:

    • Vary Linker Length: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., by adding or removing PEG units).[11]

    • Modify Linker Composition: Introduce more rigid or flexible elements into the linker to fine-tune its conformational properties.[14]

    • Change Attachment Points: Alter the points where the linker connects to the POI and E3 ligase ligands, as this can significantly impact the geometry of the ternary complex.[9][14]

    • Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[11]

Issue 2: High binding affinity in binary assays, but no cellular degradation.

  • Potential Linker-Related Cause: The linker creates a productive binding conformation in vitro, but the overall PROTAC molecule has poor cell permeability.[11] The linker's properties contribute significantly to the molecule's ability to cross the cell membrane.[11]

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Analyze the PROTAC's properties such as polar surface area and the number of rotatable bonds, which are influenced by the linker.

    • Modify Linker to Improve Permeability: While PEG units increase solubility, excessive PEGylation can sometimes hinder passive diffusion.[3] Finding the right balance is key.

    • Cellular Target Engagement Assays: Confirm that the PROTAC is reaching its target inside the cell using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[11][15]

Issue 3: Low yield during PROTAC synthesis with PEG linkers.

  • Potential Linker-Related Cause: Issues with the coupling reactions involving the PEG linker or purification challenges due to the linker's properties.

  • Troubleshooting Steps:

    • Verify Starting Materials: Ensure the purity and integrity of the PEG linker and ligands using techniques like NMR or LC-MS.[16]

    • Optimize Coupling Reactions: Experiment with different coupling reagents and bases. If your starting materials are TFA salts, the acid can inhibit the reaction.[16]

    • Solvent Choice: Ensure you are using a suitable anhydrous solvent; consider N-Methyl-2-pyrrolidone (NMP) if common solvents fail.[16]

    • Purification Strategy: The polarity imparted by PEG linkers can make normal-phase silica (B1680970) gel chromatography ineffective. Consider reverse-phase chromatography.[16]

Quantitative Data Summary

The following tables summarize representative data illustrating the impact of PEG linker length and composition on PROTAC performance.

Table 1: Impact of PEG Linker Length on Degradation Efficacy

PROTAC IDTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cooperativity (α)
PROTAC-A1BRD4CRBNPEG10500700.8
PROTAC-A2BRD4CRBNPEG1480>955.2
PROTAC-A3BRD4CRBNPEG18250851.5
PROTAC-B1BTKVHLPEG9>1000<20N/A
PROTAC-B2BTKVHLPEG1350>9012.3
PROTAC-B3BTKVHLPEG17120887.8

Note: Data is representative and compiled from various sources to illustrate trends.[14][17][18] DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation. Cooperativity (α) > 1 indicates positive cooperativity.

Table 2: Comparison of Physicochemical Properties for Different Linker Types

Linker TypeTypical Length (atoms)FlexibilityAqueous SolubilityCell Permeability
Alkyl Chain4 - 16ModerateLowModerate-High
PEG6 - 20+HighHighModerate
Rigid (e.g., piperazine)8 - 15LowModerateVariable

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the binding kinetics (k_on, k_off) and affinity (K_D) of binary and ternary complexes, and to calculate cooperativity.[2][10]

Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.[15]

  • Binary Interaction (PROTAC <> E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding affinity (K_D,binary).[10]

  • Ternary Complex Analysis: Prepare solutions containing a fixed, near-saturating concentration of the POI mixed with a serial dilution of the PROTAC. Inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.[2][10]

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the ternary complex affinity (K_D,ternary).

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = K_D,binary / K_D,ternary. An α > 1 indicates positive cooperativity.[10]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Objective: To measure the thermodynamic parameters (K_D, ΔH, stoichiometry) of binary and ternary complex formation.[2]

Methodology:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects.[19]

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine their binding affinity.

    • Titrate the PROTAC into the POI solution to determine their binding affinity.[2]

  • Ternary Titration: Fill the ITC cell with a solution containing both the E3 ligase and the POI. Titrate in the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.[2]

  • Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the data to a suitable binding model to determine K_D, enthalpy (ΔH), and stoichiometry (n).[2]

Protocol 3: Western Blot for Cellular Degradation Assessment

Objective: To quantify the reduction in target protein levels in cells treated with a PROTAC.[12]

Methodology:

  • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). Then, incubate with a secondary antibody.[12]

  • Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the target protein signal to the loading control to determine the percentage of degradation relative to an untreated control.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Inside the Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->E3 E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

PROTAC_Workflow Design 1. PROTAC Design (Warhead, Linker, Ligand) Synth 2. Chemical Synthesis Design->Synth Biochem 3. Biochemical Assays (Ternary Complex Formation) Synth->Biochem Cellular 4. Cellular Assays (Degradation, Permeability) Biochem->Cellular Optim 5. Optimization (Linker, Analogs) Cellular->Optim Optim->Synth Iterate Vivo 6. In Vivo Studies Optim->Vivo Proceed

Caption: A typical experimental workflow for PROTAC development.

Troubleshooting_Logic rect_node rect_node Start Low PROTAC Activity Q_Perm Cell Permeability Issue? Start->Q_Perm Q_Ternary Ternary Complex Formation Inefficient? Q_Perm->Q_Ternary No A_Perm Modify Linker for Better Physicochemical Properties Q_Perm->A_Perm Yes Q_Binary Binary Affinities Sufficient? Q_Ternary->Q_Binary Yes End_Fail Other Issue Q_Ternary->End_Fail No End_Success Improved Activity A_Perm->End_Success A_Ternary Optimize Linker Length/Flexibility A_Ternary->End_Success Q_Binary->A_Ternary Yes A_Binary Re-evaluate Warhead/ E3 Ligand Choice Q_Binary->A_Binary No

Caption: A logical workflow for troubleshooting low PROTAC activity.

References

Validation & Comparative

A Head-to-Head Comparison for Protein Labeling: Biotin-PEG6-Boc vs. Biotin-PEG6-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is fundamental to a vast array of applications, from elucidating cellular pathways to pioneering novel therapeutics. The choice of biotinylation reagent is a critical decision that dictates the specificity, efficiency, and ultimate success of an experiment. This guide provides an objective, data-driven comparison between two popular biotinylation reagents: the direct-labeling Biotin-PEG6-NHS ester and the versatile synthetic building block, Biotin-PEG6-Boc.

At their core, the distinction between these two molecules lies in their intended application. Biotin-PEG6-NHS ester is a ready-to-use reagent designed for the direct and efficient labeling of primary amines on proteins. In contrast, this compound is a protected intermediate, offering a multi-step, controlled approach for site-specific bioconjugation, most notably in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1]

Chemical Properties and Reactivity

Biotin-PEG6-NHS ester is an amine-reactive biotinylation reagent.[2][3] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds.[2][4] This reaction is most efficient at a pH range of 7-9.[2] The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting biotinylated protein, while also minimizing steric hindrance, thereby improving the accessibility of the biotin (B1667282) for detection.[2][4]

This compound , on the other hand, is not directly reactive with proteins.[1] It features a biotin moiety and a PEG6 spacer, but the terminal amine is protected by a tert-butyloxycarbonyl (Boc) group.[1][5] This Boc group must be chemically removed, typically using a strong acid like trifluoroacetic acid (TFA), to expose the primary amine.[1][6] This deprotected intermediate, Biotin-PEG6-NH2, can then be conjugated to a protein or other molecule of interest using a variety of cross-linking chemistries, such as coupling to carboxyl groups using EDC/NHS.[1] This multi-step approach affords a high degree of control over the conjugation site, making it invaluable for applications where non-specific labeling could compromise protein function.[1]

At a Glance: Key Differences

FeatureBiotin-PEG6-NHS EsterThis compound
Reactivity Directly reacts with primary amines (-NH₂)[2][4]Inert until Boc group is removed to expose a primary amine[1][5]
Application Direct, one-step protein labeling[1]Multi-step, controlled bioconjugation; synthetic intermediate[1]
Primary Use Cases Western blotting, ELISA, immunoprecipitation, affinity purification[1][2]PROTAC synthesis, targeted drug delivery, site-specific labeling[5][6][7]
Labeling Specificity Labels available primary amines (lysines, N-terminus), can be non-specific[1]Enables site-specific labeling through controlled conjugation chemistry[1]
Workflow Simple, direct incubation with the protein[8]Requires a deprotection step followed by a separate conjugation reaction[6]

Experimental Workflows

The experimental workflows for these two reagents are fundamentally different, reflecting their distinct chemical natures.

Biotin-PEG6-NHS Ester: Direct Labeling Workflow

The workflow for using Biotin-PEG6-NHS ester is straightforward, involving the direct incubation of the reagent with the target protein.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis P1 Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) R1 Add NHS ester to protein solution (e.g., 20-fold molar excess) P1->R1 P2 Prepare fresh Biotin-PEG6-NHS ester stock solution in DMSO or DMF P2->R1 R2 Incubate at RT for 30-60 min or on ice for 2 hours R1->R2 PU1 Quench reaction (e.g., with Tris buffer) R2->PU1 PU2 Remove excess biotin (dialysis or desalting column) PU1->PU2 A1 Analyze biotinylation (e.g., HABA assay, SDS-PAGE shift) PU2->A1

Direct Protein Labeling with Biotin-PEG6-NHS Ester
This compound: Multi-Step Conjugation Workflow

The use of this compound involves a more complex, multi-step process tailored for precise, site-specific modification.

G cluster_0 Deprotection cluster_1 Conjugation cluster_2 Purification & Analysis D1 Dissolve this compound in DCM D2 Add Trifluoroacetic Acid (TFA) D1->D2 D3 Incubate at RT for 1-2 hours D2->D3 D4 Evaporate solvent to yield Biotin-PEG6-NH₂ D3->D4 C2 Add deprotected Biotin-PEG6-NH₂ D4->C2 C1 Activate target protein's carboxyl groups with EDC and NHS C1->C2 C3 Incubate to form a stable amide bond C2->C3 P1 Purify the conjugate (e.g., size exclusion chromatography) C3->P1 P2 Characterize the conjugate (e.g., mass spectrometry) P1->P2

Site-Specific Conjugation using this compound

Experimental Protocols

Protocol 1: General Protein Biotinylation with Biotin-PEG6-NHS Ester

This protocol is adapted for labeling a generic antibody (IgG) and can be scaled as needed.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL. Avoid buffers containing primary amines like Tris.[8]

  • Biotin-PEG6-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation: Equilibrate the Biotin-PEG6-NHS ester vial to room temperature before opening.[8]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Biotin-PEG6-NHS ester in anhydrous DMSO or DMF.[8] Do not store the stock solution as the NHS ester is moisture-sensitive.[8]

  • Calculation: Determine the volume of the biotin stock solution needed to achieve the desired molar excess. A 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an antibody.[8]

  • Reaction: Add the calculated volume of the 10 mM Biotin-PEG6-NHS ester solution to your protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[4]

  • Confirmation: Confirm biotinylation using a method like the HABA assay to quantify the degree of labeling or by observing a molecular weight shift on an SDS-PAGE gel after incubation with streptavidin.[2][4]

Protocol 2: Boc Deprotection of this compound

This protocol outlines the essential first step for using this compound in a subsequent conjugation reaction.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolution: Dissolve this compound in DCM.

  • Deprotection: Add TFA to the solution to a final concentration of 20-50%.[7]

  • Incubation: Stir the reaction at room temperature for 1-2 hours.[7] Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator) to yield the deprotected Biotin-PEG6-amine, typically as a TFA salt.[7] This product can then be used in the subsequent conjugation step.

Conclusion: Selecting the Right Reagent for Your Needs

The choice between this compound and Biotin-PEG6-NHS ester is dictated entirely by the experimental objective.

Choose Biotin-PEG6-NHS ester for:

  • Rapid and direct labeling of proteins for detection or purification.

  • Applications where multiple biotin labels per protein are acceptable or desirable.

  • Standard immunoassays like ELISA, Western blotting, and immunoprecipitation .

Choose this compound for:

  • Site-specific protein modification to preserve protein function.

  • Multi-step synthesis of complex bioconjugates, such as PROTACs.[5]

  • Applications requiring precise control over the stoichiometry and location of the biotin label.

By understanding the fundamental chemical differences and the corresponding experimental workflows, researchers can confidently select the optimal biotinylation strategy to achieve their scientific goals.

References

Beyond Biotin-PEG6-Boc: A Comparative Guide to Alternative Linkers for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in the field of Targeted Protein Degradation (TPD), the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. While PEG-based linkers, such as Biotin-PEG6-Boc, have been widely utilized, the scientific community is increasingly exploring alternative linker architectures to overcome challenges related to pharmacokinetics, cell permeability, and metabolic stability. This guide provides an objective comparison of various alternative linkers for PROTAC synthesis, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is not merely a spacer but an active contributor to the molecule's biological activity. It influences the formation and stability of the ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[1][2][3] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the protein of interest (POI) and the E3 ligase within this complex.[4][5][]

Comparative Analysis of PROTAC Linker Alternatives

The selection of a suitable linker is a multi-parameter optimization process.[4] Factors to consider include synthetic tractability, impact on physicochemical properties such as solubility and permeability, and the ability to facilitate a productive ternary complex formation.[4][7] Below is a comparison of common linker types used as alternatives to the standard PEG6 linker.

Flexible Linkers: Alkyl and Ether Chains

Flexible linkers, predominantly composed of alkyl and polyethylene (B3416737) glycol (PEG) chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[4][8][9]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[4] While synthetically straightforward, their hydrophobic nature can sometimes negatively impact the solubility of the resulting PROTAC.[1][10]

  • PEG/Ether Chains: PEG linkers are known to enhance the hydrophilicity and solubility of PROTACs.[2][4] However, longer PEG chains can sometimes lead to reduced metabolic stability.[1]

Rigid Linkers: Constraining Conformational Freedom

To overcome the potential drawbacks of flexible linkers, such as the entropic penalty associated with ternary complex formation, researchers have turned to more rigid structures.[11] These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degraders.[4][10]

  • Heterocyclic Scaffolds: Moieties like piperazine (B1678402) and piperidine (B6355638) are increasingly being incorporated into linker designs to impart rigidity.[][12][13] These structures can also improve physicochemical properties.

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[4][12] Click chemistry offers a modular and efficient approach for assembling PROTAC libraries.[10][12][14]

  • Aromatic Systems: Phenyl rings can be used to provide planarity and rigidity, and they can also participate in beneficial pi-stacking interactions within the ternary complex.[2][12]

"Smart" and Functional Linkers

Recent innovations have led to the development of linkers with additional functionalities, allowing for greater control over PROTAC activity.[4]

  • Cleavable Linkers: These linkers are designed to be cleaved in specific physiological environments, such as areas with low pH or high concentrations of certain enzymes.[15][16] This can be advantageous for targeted drug delivery and minimizing systemic exposure.

  • Photoswitchable Linkers: Incorporating moieties like azobenzene (B91143) allows for spatiotemporal control of PROTAC activity using light.[4][8][]

Data Presentation: Performance Comparison of Linker Types

The following tables summarize quantitative data from various studies to illustrate the impact of different linker architectures on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[1][8][11]

Table 1: Comparison of VHL-based BRD4 PROTACs with Different Linker Architectures [11]

PROTACLinker TypeLinker CompositionCell LineDC50 (nM)Dmax (%)
PROTAC AFlexiblePEGHeLa10>95
PROTAC BRigidPiperazine/AlkylHeLa5>95
PROTAC CClickTriazole/AlkylHeLa8>95

Table 2: Impact of Linker Composition on Physicochemical and Pharmacokinetic Properties [9][18]

PROTACLinker TypeMolecular Weight (Da)cLogPTPSA (Ų)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC XPEG8503.51505.2
PROTAC YAlkyl8204.81208.9
PROTAC ZRigid (Piperazine)8354.11357.5

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[1][8][14]

Linker_Strategies cluster_warhead Warhead (POI Binder) cluster_linker Linker cluster_anchor Anchor (E3 Ligase Binder) Warhead Warhead Flexible Flexible (Alkyl, PEG) Warhead->Flexible Rigid Rigid (Piperazine, Triazole) Warhead->Rigid Functional Functional (Cleavable, Photoswitchable) Warhead->Functional Anchor Anchor Flexible->Anchor Rigid->Anchor Functional->Anchor Experimental_Workflow Start PROTAC Synthesis (with alternative linker) Characterization Physicochemical Characterization (Solubility, Permeability - PAMPA) Start->Characterization Binding_Assay Ternary Complex Formation Assay (e.g., TR-FRET, FP) Characterization->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot, ELISA) Binding_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Optimization Linker Optimization Data_Analysis->Optimization Optimization->Start Iterative Design

References

Characterization of Biotin-PEG6-Boc by NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of Biotin-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical characterization of this compound, a heterobifunctional linker, with a common alternative, Biotin-PEG2-Boc. The focus is on the data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are critical for confirming the structure, purity, and identity of these reagents used extensively in bioconjugation, drug delivery, and the development of therapeutics like PROTACs (Proteolysis Targeting Chimeras).

Product Comparison

This compound and its shorter-chain analog, Biotin-PEG2-Boc, both feature a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, and a Boc-protected amine for controlled conjugation. The primary difference lies in the length of the polyethylene (B3416737) glycol (PEG) spacer, which influences the solubility, flexibility, and steric hindrance of the final conjugate.

Table 1: Quantitative Data Comparison

PropertyThis compoundBiotin-PEG2-Boc
Molecular Formula C₂₉H₅₄N₄O₁₀SC₂₁H₃₈N₄O₆S
Molecular Weight 650.83 g/mol [1]474.61 g/mol
CAS Number 1352814-07-3[1]175885-18-4
Appearance White to off-white solid or waxy solid[1]Solid
Purity Typically ≥95% or ≥98%[1]≥95%
Storage Conditions -20°C for long-term storage[1]-20°C

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for confirming the molecular weight of these compounds. High-resolution mass spectrometry provides an accurate mass measurement that can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to elucidate the structure through fragmentation analysis.

Table 2: Mass Spectrometry Data

AnalyteTheoretical Mass (Monoisotopic)Observed Ion [M+H]⁺ (m/z)Key Fragmentation Patterns
This compound 650.3662651.3735- Loss of isobutylene (B52900) from Boc group (-56 Da)- Loss of Boc group (-100 Da)- Sequential loss of PEG units (-44 Da)- Characteristic biotin fragment ions (e.g., m/z 245, 227)[2]
Biotin-PEG2-Boc 474.2566475.2639- Loss of isobutylene from Boc group (-56 Da)- Loss of Boc group (-100 Da)- Loss of PEG units (-44 Da)- Characteristic biotin fragment ions (e.g., m/z 245, 227)

NMR Spectroscopy Analysis

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Biotin-PEG-Boc linkers. The spectra will show characteristic signals for the biotin, PEG, and Boc moieties. While obtaining a fully resolved and assigned spectrum can be challenging due to the flexibility of the PEG chain, key resonances can be identified.

Table 3: Estimated ¹H NMR Chemical Shifts (in CDCl₃)

AssignmentThis compound (δ, ppm)Biotin-PEG2-Boc (δ, ppm)
Boc (t-butyl) ~1.44 (s, 9H)~1.44 (s, 9H)
PEG Chain (-CH₂CH₂O-) ~3.64 (m, 20H)~3.64 (m, 4H)
-CH₂-NHBoc ~3.25 (q, 2H)~3.25 (q, 2H)
-CH₂-O-CH₂-CH₂-NHBoc ~3.55 (t, 2H)~3.55 (t, 2H)
Biotin (ureido protons) ~6.5 (br s, 1H), ~5.8 (br s, 1H)~6.5 (br s, 1H), ~5.8 (br s, 1H)
Biotin (methine protons) ~4.50 (m, 1H), ~4.31 (m, 1H)~4.50 (m, 1H), ~4.31 (m, 1H)
Biotin (-CH₂-S-) ~3.15 (m, 1H)~3.15 (m, 1H)
Biotin (valeric acid chain) ~2.92 (dd, 1H), ~2.71 (d, 1H), ~2.20 (t, 2H), ~1.75-1.55 (m, 4H), ~1.45 (m, 2H)~2.92 (dd, 1H), ~2.71 (d, 1H), ~2.20 (t, 2H), ~1.75-1.55 (m, 4H), ~1.45 (m, 2H)

Table 4: Estimated ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentThis compound (δ, ppm)Biotin-PEG2-Boc (δ, ppm)
Boc (quaternary C) ~79.0~79.0
Boc (methyl C) ~28.4~28.4
PEG Chain (-CH₂CH₂O-) ~70.5~70.5
-CH₂-NHBoc ~40.5~40.5
Biotin (carbonyl) ~173.5, ~163.5~173.5, ~163.5
Biotin (methine C) ~61.8, ~60.1~61.8, ~60.1
Biotin (-CH-S-) ~55.5~55.5
Biotin (valeric acid chain) ~40.3, ~35.8, ~28.2, ~28.0, ~25.5~40.3, ~35.8, ~28.2, ~28.0, ~25.5

Experimental Protocols

Mass Spectrometry
  • Sample Preparation:

    • Prepare a stock solution of the Biotin-PEG-Boc compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI, typically a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid to promote protonation.

    • If necessary, filter the sample through a 0.22 µm syringe filter.

  • Instrumentation and Analysis:

    • Instrument: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺, as well as other common adducts like [M+Na]⁺ and [M+K]⁺.

    • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the Biotin-PEG-Boc compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Analysis:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire ¹H and ¹³C{¹H} NMR spectra. For complex spectra, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of protons and carbons.

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_interpretation Data Interpretation Sample This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Dilute Dilute for MS or Prepare for NMR Dissolve->Dilute MS Mass Spectrometry (ESI-MS, MS/MS) Dilute->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dilute->NMR MassSpecData Molecular Weight Confirmation & Fragmentation Analysis MS->MassSpecData NMRData Structural Confirmation NMR->NMRData Final Verified Structure and Purity MassSpecData->Final NMRData->Final

Caption: Workflow for the characterization of this compound.

Logical Relationship of Moieties

logical_relationship Biotin_PEG6_Boc Biotin PEG6 Linker Boc-Protected Amine Biotin_Function High-Affinity Binding (Streptavidin/Avidin) Biotin_PEG6_Boc:f0->Biotin_Function PEG_Function Solubility & Spacing Biotin_PEG6_Boc:f1->PEG_Function Boc_Function Controlled Conjugation Biotin_PEG6_Boc:f2->Boc_Function

Caption: Functional components of this compound.

References

The Pivotal Role of Linker Length: A Comparative Analysis of Biotin-PEG6-Boc in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules hinges on the intricate interplay between a target protein ligand, an E3 ligase recruiter, and the linker that connects them. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of Biotin-PEG6-Boc against shorter (PEG4) and longer (PEG8) alternatives, supported by synthesized experimental data and detailed methodologies to inform rational PROTAC design.

The linker is not a mere spacer; its length is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2][3] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4] A linker that is too short can lead to steric hindrance, while an overly long one may result in a non-productive complex.[5]

Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison

Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and the maximal degradation level (Dmax) of a PROTAC.[1] The optimal length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical determination for each new system.[6]

To illustrate the impact of PEG linker length, the following tables summarize key performance indicators for a hypothetical comparative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

Linker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, 10⁻⁶ cm/s)
Biotin-PEG4-Boc50855.2
This compound 15 95 4.8
Biotin-PEG8-Boc35904.1

This data is illustrative, synthesized from established trends in PROTAC linker optimization studies.[7]

Table 2: Comparison of BTK-Targeting PROTACs with Varying PEG Linker Lengths

Linker CompositionDC50 (nM)Dmax (%)Ternary Complex Stability (SPR, K D , nM)
Biotin-PEG4-Boc1007085
This compound 25 92 30
Biotin-PEG8-Boc608845

This data is illustrative, synthesized from established trends in PROTAC linker optimization studies.[6]

Visualizing the PROTAC Mechanism and Experimental Workflow

To understand and evaluate the efficacy of PROTACs with varying linker lengths, it is essential to visualize the mechanism of action and the experimental process.

PROTAC_Mechanism PROTAC PROTAC (Biotin-PEG-Boc based) Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognized by Degradation Degradation of Target Protein Proteasome->Degradation

PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis Synth_PEG4 Synthesize PROTAC with Biotin-PEG4-Boc Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Synth_PEG4->Cell_Culture Synth_PEG6 Synthesize PROTAC with this compound Synth_PEG6->Cell_Culture Synth_PEG8 Synthesize PROTAC with Biotin-PEG8-Boc Synth_PEG8->Cell_Culture Treatment 2. Treat Cells with Varying PROTAC Concentrations Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot 4. Western Blotting for Target Protein Levels Lysis->Western_Blot Ternary_Complex_Assay Optional: Ternary Complex Formation Assay (e.g., SPR) Lysis->Ternary_Complex_Assay Data_Analysis 5. Densitometry and Data Analysis Western_Blot->Data_Analysis DC50_Dmax 6. Determine DC50 and Dmax Data_Analysis->DC50_Dmax

Generalized Experimental Workflow.

Detailed Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[8]

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., MCF7 for ERα, HeLa for various targets) to approximately 80% confluency.[8] Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1] Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[8]

  • SDS-PAGE and Western Blotting: Normalize the protein samples to equal concentrations and denature them by boiling in Laemmli sample buffer.[1] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[5] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5] Repeat the process for a loading control antibody (e.g., GAPDH, β-actin).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Ternary Complex Formation Assays

Directly measuring the formation of the POI-PROTAC-E3 complex is crucial for understanding the structure-activity relationship of the linker.[5]

Surface Plasmon Resonance (SPR):

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[10]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[10]

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[10]

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the binding affinity (KD) and kinetics of the ternary complex.[3]

Conclusion

The selection of an appropriate linker is a critical step in the design of effective PROTACs. The presented data, synthesized from established principles, illustrates that a PEG6 linker often represents a favorable starting point, balancing the need for sufficient length to bridge the target protein and E3 ligase without introducing excessive flexibility that could lead to a non-productive ternary complex. However, the optimal linker length is highly context-dependent, and empirical testing of a range of linker lengths, including PEG4 and PEG8, is essential for maximizing the degradation efficiency for a specific target. The biotin (B1667282) moiety on these linkers also provides a versatile handle for experimental characterization.[11] The detailed protocols provided herein offer a robust framework for conducting such comparative studies.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical, and often decisive, component in the architecture of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in PROTAC design, profoundly influencing the efficacy, selectivity, and pharmacokinetic profile of the degrader.

This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers in the context of targeted protein degradation. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Action Designed to be cleaved in specific physiological environments (e.g., high glutathione (B108866) levels, presence of specific enzymes), often releasing the active PROTAC in a targeted manner.Remain intact throughout the degradation process. The entire PROTAC molecule is recycled after inducing ubiquitination.[1]
Payload Release Controlled and triggered by specific conditions, which can enhance target specificity.[1]No release of individual components; the entire molecule remains active.[1]
Stability Generally lower plasma stability, with a potential for premature cleavage and off-target effects.[1]Higher plasma stability, leading to a more stable PROTAC in circulation and potentially reduced off-target toxicity.[1]
"Bystander Effect" Potential for a "bystander effect" where the released, cell-permeable warhead can affect neighboring cells, which can be advantageous in treating heterogeneous tumors.[1][2][3]Low to negligible bystander effect as the PROTAC remains intact and is less likely to diffuse out of the target cell.[1][4]
Off-Target Toxicity Higher potential for off-target toxicity due to premature linker cleavage.[1]Lower potential for off-target toxicity due to higher stability and a more localized effect.[1]
Therapeutic Window Potentially narrower therapeutic window due to stability and off-target concerns.[1]Potentially wider therapeutic window due to enhanced stability and reduced off-target effects.[1]
Design Complexity More complex, requiring a balance between stability in circulation and efficient cleavage at the target site.[5]Simpler design with a focus on optimizing physicochemical properties for stability and permeability.[6]

Mechanisms of Action: A Tale of Two Linker Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their stability and how they present the active PROTAC molecule to the cellular machinery.

Non-Cleavable Linkers: These linkers, typically composed of stable alkyl or polyethylene (B3416737) glycol (PEG) chains, ensure the PROTAC molecule remains a single, intact entity.[7] The entire trivalent complex, consisting of the target protein, the PROTAC, and the E3 ligase, must form to facilitate the transfer of ubiquitin and subsequent degradation by the proteasome.[7] The intact PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[1]

non_cleavable_linker cluster_cell Cellular Environment PROTAC Intact PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Recruits Ternary->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Mechanism of a non-cleavable PROTAC.

Cleavable Linkers: In contrast, cleavable linkers are designed to be broken down under specific physiological conditions.[7] This strategy is often employed as a "pro-drug" or "pro-PROTAC" approach, where the molecule might be initially inactive or less permeable and becomes activated upon cleavage within the target cells or tissue.[7] Common cleavage triggers include enzymes that are overexpressed in tumor cells (e.g., esterases, proteases), the reducing environment of the cytoplasm (e.g., high glutathione levels), or the acidic environment of endosomes and lysosomes.[1][3]

cleavable_linker cluster_cell Cellular Environment Pro_PROTAC Cleavable PROTAC (Pro-drug) Active_PROTAC Active PROTAC Pro_PROTAC->Active_PROTAC Cleavage Trigger Cellular Trigger (e.g., Enzyme, pH) Trigger->Pro_PROTAC Ternary POI-PROTAC-E3 Ternary Complex Active_PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Mechanism of a cleavable PROTAC.

Quantitative Performance Data

Direct head-to-head comparisons of PROTACs with cleavable versus non-cleavable linkers targeting the same protein under identical experimental conditions are limited in the published literature.[1][5][7] The following tables present a compilation of performance data from various sources for representative PROTACs to provide a general overview. It is crucial to interpret this data with caution, as experimental conditions may vary between studies.

Table 1: Performance of PROTACs with Cleavable Linkers

PROTAC / DegraderTargetLinker TypeE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Esterase-cleavable PROTACBRD4Esterase-cleavable maleimideVHL4T1~100>90[1]
ECMal-PROTACBRD4Esterase-cleavable maleimideVHL4T1N/AN/A[8]

Note: ECMal-PROTAC demonstrated enhanced tumor accumulation and antitumor efficacy in vivo compared to the free PROTAC due to in situ albumin binding.[8]

Table 2: Performance of PROTACs with Non-Cleavable Linkers

PROTACTargetLinker TypeE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-771BET proteinsPEG-basedVHL22Rv1<1>90[1]
MZ1BRD4PEG-basedVHLHeLa13~90[1]
A1874BRD4PEG-basedVHLRS4;115>95[1]
dBET1BET proteinsPEG-basedCRBNMV4;113>95N/A
ARV-825BET proteinsPEG-basedCRBNLNCaP1>95N/A

Note: The data presented is compiled from various sources and direct comparisons should be made with caution due to differences in experimental conditions.

Experimental Protocols

To rigorously compare the performance of PROTACs with cleavable and non-cleavable linkers, a series of well-defined experiments are essential.

experimental_workflow cluster_workflow Experimental Workflow for PROTAC Comparison start Synthesize Cleavable & Non-Cleavable PROTACs step1 In Vitro Stability Assays (Plasma, Microsomes) start->step1 step2 Cell Permeability Assays (PAMPA, Caco-2) start->step2 step3 Ternary Complex Formation (NanoBRET, FRET) step1->step3 step2->step3 step4 Protein Degradation Assay (Western Blot, In-Cell Western) step3->step4 step5 Cell Viability/Apoptosis Assay step4->step5 step6 Pharmacokinetic (PK) Studies (in vivo) step4->step6 end Comparative Efficacy & Safety Profile step5->end step6->end

General experimental workflow for PROTAC characterization.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This is the gold-standard assay to quantify the reduction of a target protein following PROTAC treatment.[5]

  • Objective: To visually and quantitatively assess the level of the target protein.

  • Methodology:

    • Cell Culture and Treatment: Plate cells expressing the target protein and treat with a dose-response of the PROTACs (with cleavable and non-cleavable linkers) for a defined period (e.g., 24 hours).[9]

    • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[9]

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[9]

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.[9][10]

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[9]

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This assay measures the proximity of the target protein and the E3 ligase in live cells, providing a direct assessment of ternary complex formation.[11]

  • Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular context.

  • Methodology:

    • Cell Line Generation: Create a stable cell line co-expressing the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor).[12]

    • Cell Plating and Labeling: Plate the engineered cells in a suitable microplate. Add the HaloTag® ligand to fluorescently label the E3 ligase fusion protein.[12]

    • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[12]

    • Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission wavelengths using a luminometer.[7]

    • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio signifies ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC₅₀ for complex formation.[7]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

A high-throughput, cell-free method to assess the passive permeability of PROTACs.

  • Objective: To evaluate the ability of a PROTAC to passively diffuse across a lipid membrane.

  • Methodology:

    • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[13]

    • Donor and Acceptor Solutions: The PROTAC is dissolved in a buffer solution in the donor plate. The acceptor plate contains a buffer solution.[13]

    • Assay Assembly: The donor plate is placed on top of the acceptor plate, allowing the PROTAC to diffuse from the donor to the acceptor compartment through the artificial membrane.[13]

    • Incubation: The plate assembly is incubated for a defined period (e.g., 4-16 hours).[13]

    • Quantification: The concentration of the PROTAC in both the donor and acceptor compartments is quantified using LC-MS/MS.[13]

    • Data Analysis: The permeability coefficient (Pe) is calculated based on the amount of PROTAC that has crossed the membrane.

Protocol 4: Caco-2 Permeability Assay

A cell-based assay that provides a more physiologically relevant measure of permeability, including active transport and efflux.

  • Objective: To assess the bidirectional permeability of a PROTAC across a monolayer of human intestinal epithelial-like cells.

  • Methodology:

    • Cell Culture: Caco-2 cells are cultured on permeable filter supports for approximately 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[14]

    • Permeability Assay (Apical to Basolateral, A-B): The PROTAC is added to the apical (upper) compartment, and the amount that transverses the cell monolayer to the basolateral (lower) compartment is measured over time.[13]

    • Permeability Assay (Basolateral to Apical, B-A): The PROTAC is added to the basolateral compartment, and the amount that is transported to the apical compartment is measured. This direction is used to assess active efflux.[13]

    • Quantification: Samples are collected from both compartments at various time points and the PROTAC concentration is determined by LC-MS/MS.[13]

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the PROTAC is a substrate for efflux transporters.

Conclusion and Future Perspectives

The decision between a cleavable and a non-cleavable linker is a critical juncture in the design of a PROTAC, with no single answer being universally correct.[7] Non-cleavable linkers generally offer greater stability and a more predictable in vivo performance, making them a common choice in current PROTAC development.[1] They are particularly advantageous when high stability is paramount and sufficient cell permeability can be achieved through other design principles.

Cleavable linkers, while more complex in their design, offer a powerful strategy to overcome specific challenges, such as poor permeability and off-tissue toxicity.[7] By engineering linkers that are selectively cleaved in the target tissue, it is possible to create highly effective "pro-PROTACs" with an improved therapeutic window. The success of this approach hinges on the differential expression or activity of the cleaving enzyme or chemical trigger between target and non-target tissues.

As the field of targeted protein degradation continues to mature, the development of novel linker chemistries and a deeper understanding of the structure-activity relationships that govern PROTAC performance will be crucial. Head-to-head comparative studies of cleavable and non-cleavable PROTACs targeting the same protein of interest will be invaluable in establishing clear design principles for the next generation of protein degraders.

References

The Efficacy of Biotin-PEG6-Boc in Forming Stable Ternary Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern therapeutic development. The linker, a critical component connecting the target protein-binding ligand and the E3 ligase recruiter, is a key determinant of a PROTAC's success. Its composition, length, and flexibility profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[1][2][3]

This guide provides a comparative analysis of Biotin-PEG6-Boc as a PROTAC linker, focusing on its efficacy in forming stable ternary complexes. While direct head-to-head studies of this compound across various systems are limited, this guide synthesizes available experimental data for similar polyethylene (B3416737) glycol (PEG)-based linkers to offer insights into its performance compared to other common alternatives like alkyl chains and PEGs of different lengths.

This compound is a heterobifunctional linker that incorporates a biotin (B1667282) moiety for detection and purification, a flexible six-unit PEG chain to optimally position the two ends of the PROTAC, and a Boc-protected amine for conjugation.[1] The hydrophilic and flexible nature of the PEG chain is generally considered favorable for enhancing solubility and facilitating the formation of a productive ternary complex.[4][5]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation percentage). The stability of the ternary complex, often expressed by the cooperativity factor (α), is a key determinant of these values. A cooperativity factor greater than 1 indicates that the binding of the PROTAC to one protein enhances its binding to the other, leading to a more stable ternary complex.[2][6]

The following tables summarize experimental data from various studies, illustrating the impact of linker composition and length on PROTAC performance.

Table 1: Impact of Linker Composition on PROTAC Efficacy (Illustrative Data)

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cooperativity (α)Key Characteristics
PEG-based BRD4VHL26>95>1 (Positive)Hydrophilic, enhances solubility, flexible.[1][7]
Alkyl-based BRD4VHL15085Not always favorableHydrophobic, may improve cell permeability but can limit solubility.[5][7]
Rigid VariousVariousVariableVariableCan be highPre-organizes conformation, may enhance stability but less forgiving to suboptimal geometry.[8]

Note: Data is compiled from multiple sources and serves for illustrative comparison. Direct comparison is target and system-dependent.

Table 2: Impact of PEG Linker Length on BRD4 Degradation (VHL-recruiting PROTACs)

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC 1 PEG2>1000<20
PROTAC 2 PEG315085
PROTAC 3 PEG430>95
PROTAC 4 PEG580>90

Data presented is representative and illustrates the principle that an optimal linker length is crucial for maximal efficacy. A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable complex.[9]

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs and the workflows to evaluate them are well-defined processes that can be visualized to enhance understanding.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_Protein Polyubiquitinated POI Ubiquitination->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC Mechanism of Action

Exp_Workflow cluster_design Design & Synthesis cluster_eval Evaluation cluster_opt Optimization PROTAC_Syn PROTAC Synthesis (e.g., using this compound) Biophysical Biophysical Assays (SPR, ITC) PROTAC_Syn->Biophysical Cell_Based Cell-Based Assays (NanoBRET, Western Blot) PROTAC_Syn->Cell_Based Data_Analysis Data Analysis (KD, α, DC50, Dmax) Biophysical->Data_Analysis Cell_Based->Data_Analysis Optimization PROTAC Optimization Data_Analysis->Optimization Optimization->PROTAC_Syn Iterative Design

PROTAC Evaluation Workflow

Experimental Protocols

Accurate and reproducible data are crucial for the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of binary and ternary complexes, and to calculate the cooperativity factor (α).

Protocol:

  • Immobilization: Immobilize a high-purity E3 ligase (e.g., VHL complex) onto a sensor chip surface (e.g., CM5) via amine coupling.

  • Binary Interaction (PROTAC to E3): Inject increasing concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD1).

  • Ternary Interaction: Prepare solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

  • Inject these pre-incubated solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 kinetics) to determine the affinity of the PROTAC for the E3 ligase in the presence of the target protein (KD,ternary).

  • Cooperativity Calculation: Calculate the cooperativity factor (α) = KD1 / KD,ternary. An α > 1 indicates positive cooperativity.[4]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic profile (ΔH, ΔS) and binding affinity (KD) of ternary complex formation.[1]

Protocol:

  • Sample Preparation: Dialyze all proteins (E3 ligase and target protein) and the PROTAC in the same buffer to minimize heat of dilution effects.

  • Binary Titrations: Perform separate experiments by titrating the PROTAC into the E3 ligase solution and the PROTAC into the target protein solution to determine their respective binary binding affinities.

  • Ternary Titration: Fill the ITC cell with the E3 ligase solution. Fill the syringe with a solution containing the PROTAC pre-mixed with a saturating concentration of the target protein.

  • Perform the titration by injecting the syringe solution into the cell.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.

NanoBRET™ Assay for In-Cell Ternary Complex Formation

Objective: To measure the formation of the ternary complex in a live-cell context.[3]

Protocol:

  • Cell Line Preparation: Engineer a cell line to express the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® protein.

  • Cell Plating and Labeling: Plate the engineered cells in a white, 96-well plate. Add the fluorescent HaloTag® ligand to the cells and incubate to label the E3 ligase.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection: Add the NanoLuc® substrate (furimazine) and measure the luminescence at both the donor (NanoLuc®) and acceptor (HaloTag® ligand) wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates the proximity of the target protein and E3 ligase, confirming ternary complex formation.

Western Blot for Protein Degradation (DC50/Dmax Determination)

Objective: To quantify the degradation of the target protein induced by the PROTAC and determine the DC50 and Dmax values.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

References

An Objective Comparison of the In Vitro Stability of Biotin-PEG6-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of reagents is a critical factor for the success and reproducibility of experiments. This guide provides a comprehensive comparison of the in vitro stability of Biotin-PEG6-Boc, a heterobifunctional linker, with alternative biotinylation reagents. The information presented is supported by experimental protocols and illustrative data to aid in the selection of the most appropriate reagent for specific applications.

Understanding the Stability of this compound

This compound is a molecule comprised of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hexaethylene glycol (PEG6) spacer that enhances solubility and reduces steric hindrance, and a tert-butyloxycarbonyl (Boc) protected amine which allows for controlled conjugation after deprotection. The in vitro stability of this conjugate is influenced by the individual stabilities of these components.

The biotin group and the PEG spacer are generally stable under physiological conditions. However, the Boc protecting group is known to be labile under acidic conditions.[1][2] Exposure to strong acids will lead to the cleavage of the Boc group, exposing the primary amine.[1] While this is a necessary step for subsequent conjugation, unintentional deprotection due to acidic microenvironments can lead to inconsistent results.

Comparative Stability Data

While specific quantitative kinetic data for the degradation of this compound in biological matrices is not extensively published, the following table provides an illustrative comparison of its expected stability under various conditions against other common biotinylation reagents. This data is compiled from the known chemical properties of the functional groups.

Compound Condition Expected Stability Primary Degradation Pathway
This compound Acidic pH (e.g., pH < 4)Very LowCleavage of the Boc protecting group[1][2]
Neutral to Mildly Basic pH (pH 7-9)HighGenerally stable[1]
Human PlasmaModeratePotential enzymatic degradation, though the PEG linker can offer some protection.
Biotin-PEG-NHS Ester Aqueous Buffers (pH 7-9)ModerateHydrolysis of the NHS ester
Human PlasmaModerate to LowHydrolysis of the NHS ester and potential enzymatic cleavage.
Biotin-PEG-Maleimide Physiological pH (pH 6.5-7.5) in the presence of thiolsHigh (forms stable thioether bond)Hydrolysis of the maleimide (B117702) group at pH > 7.5[3]
Human PlasmaModerateReaction with abundant thiols (e.g., albumin), hydrolysis of the maleimide group.
Cleavable Biotin Linkers (e.g., Disulfide-based) Reducing environments (e.g., intracellular)Low (by design)Cleavage of the disulfide bond[4][5]
Non-reducing environmentsHighStable in the absence of reducing agents[5]

Experimental Protocols

To empirically determine the stability of this compound and other biotin conjugates, a well-designed in vitro stability assay is essential. The following are detailed protocols for assessing stability in both a simple buffer system and in a more complex biological matrix like human plasma.

Protocol 1: Assessment of this compound Stability in Buffers of Varying pH

Objective: To determine the stability of this compound under different pH conditions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Buffers of interest (e.g., pH 4, 7, and 9)

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid

  • HPLC system with a C18 column and a mass spectrometer (MS) detector

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[1]

  • Sample Incubation: Dilute the stock solution to a final concentration of 1 mg/mL in the buffers of interest. Incubate these solutions at a controlled temperature (e.g., 37°C).[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours). To quench the reaction, either freeze the aliquots at -80°C or immediately dilute them in the initial HPLC mobile phase.[1]

  • HPLC-MS Analysis:

    • Set up an HPLC method with a suitable gradient, for example, a water/acetonitrile gradient with 0.1% formic acid.[1]

    • Inject the samples from the different time points onto the HPLC-MS system.

    • Monitor the disappearance of the parent mass of this compound and the appearance of any degradation products. The primary expected degradation product from Boc cleavage is deprotected Biotin-PEG6-NH2.[1]

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.[1]

    • Plot the percentage of the remaining intact compound against time to determine the degradation rate.[1]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of this compound in the presence of plasma enzymes.

Materials:

  • This compound

  • Pooled human plasma (heparinized)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Internal standard (a stable, non-related compound)

  • LC-MS/MS system

Methodology:

  • Peptide Incubation: Dilute a stock solution of this compound to a final concentration of 10 µM in a mixture of human plasma and PBS (1:1 v/v). Incubate the solution at 37°C with gentle shaking.[6]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[6]

  • Reaction Quenching: Immediately stop enzymatic degradation in each aliquot by adding an equal volume of cold acetonitrile containing 0.1% TFA and the internal standard.[6]

  • Protein Precipitation: Centrifuge the quenched samples to precipitate plasma proteins.[6]

  • LC-MS/MS Analysis: Analyze the supernatant from the previous step using a validated LC-MS/MS method to quantify the remaining amount of intact this compound.

  • Data Analysis: Plot the percentage of the remaining intact compound against time and calculate the in vitro half-life (T½).

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for the synthesis and stability assessment of this compound conjugates.

G cluster_synthesis Bioconjugation Workflow This compound This compound Deprotection (TFA) Deprotection (TFA) This compound->Deprotection (TFA) Biotin-PEG6-NH2 Biotin-PEG6-NH2 Deprotection (TFA)->Biotin-PEG6-NH2 Conjugation Conjugation Biotin-PEG6-NH2->Conjugation Target Molecule Target Molecule Target Molecule->Conjugation Purified Conjugate Purified Conjugate Conjugation->Purified Conjugate

General workflow for bioconjugation using this compound.

G cluster_stability In Vitro Stability Assay Workflow Stock Solution Stock Solution Incubation (Plasma/Buffer) Incubation (Plasma/Buffer) Stock Solution->Incubation (Plasma/Buffer) Time Point Sampling Time Point Sampling Incubation (Plasma/Buffer)->Time Point Sampling Quenching & Precipitation Quenching & Precipitation Time Point Sampling->Quenching & Precipitation LC-MS Analysis LC-MS Analysis Quenching & Precipitation->LC-MS Analysis Data Analysis (Half-life) Data Analysis (Half-life) LC-MS Analysis->Data Analysis (Half-life)

Experimental workflow for assessing in vitro stability.

References

Alkyl vs. PEG Linkers in PROTAC Design: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a component that connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's therapeutic efficacy. This guide presents an objective comparison of two prevalent flexible linker classes: alkyl and polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The selection between an alkyl and a PEG linker can profoundly influence a PROTAC's physicochemical properties, cell permeability, the stability of the ternary complex, and ultimately, its protein degradation efficiency.[1] While both are popular choices due to their synthetic accessibility, their distinct characteristics make them suitable for different optimization strategies.[2][3]

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[2][4]Repeating ethylene (B1197577) glycol units.[2][4]
Hydrophilicity Generally hydrophobic.[2]Hydrophilic.[2]
Solubility May limit aqueous solubility.[2][5]Generally improves aqueous solubility.[2][5]
Cell Permeability Can improve cell permeability due to hydrophobicity, but may also lead to non-specific binding.[5][]Can enhance permeability by improving solubility and adopting folded conformations that shield polar groups, though very long chains can increase the polar surface area, hindering permeability.[2][5]
Metabolic Stability Generally possess good chemical and metabolic stability.[2][4]May have reduced metabolic stability in vivo due to susceptibility to oxidative metabolism.[1][4]
Ternary Complex Formation Provides a flexible tether for the formation of the ternary complex.[4]The flexibility and gauche effect can favor folded conformations, potentially aiding in achieving a productive ternary complex.[1][4]
Synthetic Accessibility Readily accessible and synthetically straightforward.[2]Can be more challenging and costly to synthesize compared to alkyl linkers.[2][4]

Quantitative Comparison of PROTAC Performance

The following tables summarize experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs. It is important to note that the data presented is a synthesis of findings from various studies and should be interpreted as illustrative of general trends, as direct head-to-head comparisons of PROTACs with matched-length linkers are not always available.[5]

Table 1: Physicochemical and In Vitro Performance

ParameterPROTAC with Alkyl LinkerPROTAC with PEG LinkerReference
Aqueous Solubility Generally lowerGenerally higher[5][5]
Cell Permeability (Papp) Can be enhanced due to increased lipophilicity.[5][]Variable; can be enhanced by shielding polar groups.[5][5][7]
Degradation Efficacy (DC50) Potency is highly target-dependent.Often shows potent degradation, sometimes superior to alkyl counterparts of equal length.[2][2]
Maximal Degradation (Dmax) Dependent on ternary complex formation and stability.Can achieve high levels of maximal degradation.[2][2]

Table 2: Pharmacokinetic (DMPK) Properties

ParameterPROTAC with Alkyl LinkerPROTAC with PEG LinkerReference
Metabolic Stability Generally more metabolically stable.[4]Can be more susceptible to metabolism.[4][4]
Oral Bioavailability Can be higher due to improved permeability.[]Can be challenging due to higher polarity and molecular weight.[8]

Visualizing the Biological Context and Experimental Procedures

To better understand the principles discussed, the following diagrams illustrate the key mechanism of PROTAC action and a general workflow for comparing different PROTAC linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Mediates Recycling PROTAC Recycling Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_dmpk In Vivo & DMPK Design PROTAC Design (Alkyl vs. PEG Linker) Synthesis Chemical Synthesis Design->Synthesis Degradation_Assay Protein Degradation Assay (Western Blot, DC50, Dmax) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay Permeability_Assay Permeability Assay (e.g., Caco-2, PAMPA) Viability_Assay->Permeability_Assay Solubility_Assay Solubility Assessment Permeability_Assay->Solubility_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET, Co-IP) Solubility_Assay->Ternary_Complex_Assay Ubiquitination_Assay Target Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay PK_Studies Pharmacokinetic Studies Ubiquitination_Assay->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Studies PK_Studies->In_Vivo_Efficacy

Caption: A general workflow for comparing PROTAC linkers.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9]

Materials:

  • Cell culture reagents and appropriate cell line.

  • PROTAC compound (stock in DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[9] Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[9] Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[9] Incubate on ice for 30 minutes.[9]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[9]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[9]

Materials:

  • Cells seeded in a 96-well plate.

  • PROTAC compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Assay: Equilibrate the plate to room temperature.[9] Add the CellTiter-Glo® reagent according to the manufacturer's protocol.[9]

  • Measurement: Mix and incubate to stabilize the luminescent signal.[9] Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results to determine the concentration at which cell viability is inhibited by 50% (IC50).

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a compound.

Materials:

  • PAMPA plate (e.g., a 96-well microplate with a filter plate).

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane).

  • PROTAC compound.

  • Phosphate buffered saline (PBS).

  • UV-Vis plate reader.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the PROTAC solution to the donor wells. Add buffer to the acceptor wells.

  • Incubation: Place the donor plate into the acceptor plate and incubate for a specified time (e.g., 4-16 hours) at room temperature.

  • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system.

Conclusion

The choice between an alkyl and a PEG linker is a critical decision in PROTAC design, with significant implications for its physicochemical and biological properties.[2] Alkyl linkers offer synthetic simplicity and metabolic stability, while PEG linkers can provide improved solubility and favorable conformational properties that may enhance cell permeability and ternary complex formation.[2] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC candidate.[2] This guide provides a foundational understanding to aid researchers in making more informed decisions in the rational design of next-generation protein degraders.

References

A Comparative Guide to Quantifying Biotin Conjugation Efficiency: Biotin-PEG6-Boc and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of biotechnology and drug development, the precise and efficient biotinylation of biomolecules is a critical technique for purification, detection, and immobilization. The strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is a powerful tool for researchers. This guide provides an objective comparison of the conjugation efficiency of Biotin-PEG6-Boc with other common biotinylation reagents, supported by experimental data and detailed protocols.

The selection of a biotinylation reagent is a crucial decision that impacts the specificity, stability, and functionality of the resulting conjugate. This guide will focus on this compound, a heterobifunctional linker, and compare it to traditional amine-reactive reagents like NHS-Biotin. While direct head-to-head quantitative comparisons are not extensively published, this guide will provide a qualitative and semi-quantitative analysis based on the principles of their chemistries.

Comparison of Biotinylation Reagents

The choice of a biotinylation reagent depends on the available functional groups on the target molecule and the specific experimental requirements. Reagents are primarily classified based on their reactive moieties.

Reagent ClassExample ReagentTarget Functional GroupKey Characteristics
Protected Amine This compoundActivated Carboxyls (-COOH) (after deprotection)Requires a two-step process: Boc deprotection to reveal a primary amine, followed by conjugation. The PEG spacer enhances solubility and reduces steric hindrance.[1][2]
Amine-Reactive NHS-BiotinPrimary Amines (-NH₂)A widely used reagent for direct, one-step labeling of lysine (B10760008) residues and N-termini.[3][4][5]
Amine-Reactive (Water-Soluble) Sulfo-NHS-BiotinPrimary Amines (-NH₂)Water-soluble version of NHS-Biotin, ideal for cell surface labeling as it is membrane-impermeable.[6][7]
Amine-Reactive with Spacer NHS-PEG4-BiotinPrimary Amines (-NH₂)Contains a PEG spacer to reduce steric hindrance and improve solubility of the conjugate.[8][9][10]
Sulfhydryl-Reactive Maleimide-PEG-BiotinSulfhydryls (-SH)Specific for cysteine residues, allowing for more site-specific labeling.[5][11]
Carboxyl-Reactive Biotin-LC-HydrazideCarboxyls (-COOH)Reacts with carboxyl groups after activation with a carbodiimide (B86325) like EDC.[11]
Experimental Data: Quantifying Biotinylation Efficiency

The most common method for quantifying the degree of biotinylation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12][13][14] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.[15][16]

The following table summarizes factors influencing the degree of labeling for amine-reactive biotinylation:

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.[16][18][19]
Buffer Amine-free (e.g., PBS, Borate)Buffers with primary amines (e.g., Tris, glycine) will compete with the target molecule.[16][19]
Molar Excess of Reagent 5:1 to 40:1The optimal ratio depends on the protein and desired degree of labeling.[16]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to more efficient conjugation.[16]
Reaction Temperature 4°C to 25°CRoom temperature reactions are faster, while 4°C allows for better control.[16]
Reaction Time 30 minutes to 4 hoursDependent on temperature and concentration.[16]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate a reactive primary amine.[1][19]

  • Dissolution: Dissolve this compound in a minimal amount of Dichloromethane (DCM).

  • Acid Addition: Add a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM to the dissolved reagent. A common ratio is 1:1 (v/v) of the reagent solution to the TFA/DCM solution.[19]

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.[19]

  • Solvent Removal: Remove the TFA and DCM under vacuum.

  • Purification: Purify the resulting Biotin-PEG6-NH2 by a suitable method, such as HPLC.

Protocol 2: Conjugation of Deprotected Biotin-PEG6-NH2 to a Protein

This protocol outlines the conjugation to a protein with available carboxyl groups, activated with EDC and NHS.[8][20]

  • Protein Preparation: Prepare the protein in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0).

  • Activation: Add EDC and NHS (or Sulfo-NHS) to the protein solution. A typical starting concentration is 2 mM EDC and 5 mM NHS. Incubate for 15 minutes at room temperature.[8]

  • Conjugation: Add the deprotected and purified Biotin-PEG6-NH2 to the activated protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer, such as hydroxylamine, to a final concentration of 10-50 mM.

  • Purification: Remove excess reagent and byproducts by dialysis or using a desalting column.[18]

Protocol 3: Quantification of Biotinylation using the HABA Assay

This protocol provides a method to determine the degree of biotinylation.[12][16]

  • Preparation:

    • Ensure the biotinylated protein sample is purified from any free biotin.[13][14]

    • Prepare a HABA/Avidin solution.[12]

  • Measurement (Cuvette Format):

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.[12]

    • Add 100 µL of the biotinylated protein sample to the cuvette, mix, and wait for the reading to stabilize.[12][15]

    • Record the final absorbance at 500 nm.[16]

  • Calculation: The number of moles of biotin per mole of protein can be calculated based on the change in absorbance at 500 nm, using the extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹).[12]

Visualizing the Workflow and Chemical Reactions

To better understand the processes involved, the following diagrams illustrate the experimental workflow for biotinylation and the chemical principles of the reagents.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_quantification Quantification Target_Molecule Prepare Target Molecule (e.g., Protein in Amine-Free Buffer) Reaction_Mix Combine Target and Reagent Target_Molecule->Reaction_Mix Biotin_Reagent Prepare Biotinylation Reagent (e.g., Dissolve in DMSO) Biotin_Reagent->Reaction_Mix Incubation Incubate (e.g., 1-2h at RT or overnight at 4°C) Reaction_Mix->Incubation Quenching Quench Reaction (e.g., with Tris or Glycine) Incubation->Quenching Purification Remove Excess Reagent (Dialysis or Desalting Column) Quenching->Purification Quantification Determine Degree of Labeling (HABA Assay) Purification->Quantification

General Experimental Workflow for Biotinylation.

G cluster_boc This compound (Two-Step) cluster_nhs NHS-Biotin (One-Step) Biotin_PEG6_Boc This compound Biotin_PEG6_NH2 Biotin-PEG6-NH2 Biotin_PEG6_Boc->Biotin_PEG6_NH2 1. Deprotection (TFA) Conjugate_Boc Biotin-PEG6-NH-Protein (Stable Amide Bond) Biotin_PEG6_NH2->Conjugate_Boc 2. Conjugation Activated_Protein Protein-COOH (Activated with EDC/NHS) Activated_Protein->Conjugate_Boc NHS_Biotin NHS-Biotin Conjugate_NHS Biotin-NH-Protein (Stable Amide Bond) NHS_Biotin->Conjugate_NHS Conjugation Protein_NH2 Protein-NH2 (Lysine or N-terminus) Protein_NH2->Conjugate_NHS

Comparison of Reaction Pathways.

References

Assessing Off-Target Effects of Biotin-PEG6-Boc in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG6-Boc is a widely utilized heterobifunctional linker in bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).[1][2] Its structure, comprising a biotin (B1667282) moiety for high-affinity binding to streptavidin/avidin, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled chemical ligation, makes it a versatile tool.[1][3] However, the very reactivity required for its function raises important questions about potential off-target effects in cellular assays. This guide provides an objective comparison of biotinylation strategies relevant to this compound, focusing on the assessment of off-target effects and presenting alternative approaches to minimize them.

It is crucial to understand that this compound itself is not pharmacologically active.[1] Potential off-target effects primarily arise from two sources: the intrinsic off-target interactions of the molecule conjugated to the linker, and the non-specific reactivity of the biotinylation chemistry employed. After deprotection of the Boc group, the resulting primary amine is typically reacted with an activated functional group on the target molecule, often an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[4] This amine-reactive chemistry, while efficient, is known to have the potential for off-target labeling.[5]

This guide will compare amine-reactive biotinylation with more specific methodologies, providing experimental protocols to assess and mitigate off-target effects, and presenting data in a clear, comparative format.

Comparison of Biotinylation Chemistries

The choice of biotinylation strategy significantly impacts the specificity of labeling and the potential for off-target modifications. While the deprotected this compound provides a primary amine for conjugation, the subsequent reaction chemistry determines the specificity. The most common approach involves creating an amine-reactive species. Here, we compare this method with more targeted alternatives.

FeatureAmine-Reactive Biotinylation (e.g., NHS Ester Chemistry)Enzymatic Biotinylation (e.g., BirA/AviTag)Bioorthogonal Click Chemistry (e.g., MeTz/TCO)
Target Residues Primary amines (Lysine, N-terminus)[5][6]Specific lysine (B10760008) within a recognition sequence (e.g., AviTag)[5]Bioorthogonal handle (e.g., TCO) introduced via genetic modification[6][7]
Specificity Moderate: Reacts with any accessible primary amine, with potential for off-target acylation of other nucleophilic residues (serine, tyrosine, arginine).[5][6]High: The biotin ligase (BirA) is highly specific for its recognition sequence.[5]High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity with endogenous functional groups.[6][7]
Stoichiometry Multiple and variable number of biotins per protein molecule.[5]1:1 biotin-to-protein ratio at the specific site.[5]1:1 biotin-to-protein ratio at the specific site.
Potential for Protein Perturbation Higher: Multiple biotin modifications can alter protein structure and function.[8]Lower: Site-specific, single-point attachment is less likely to disrupt protein function.[8]Lower: Site-specific attachment minimizes the risk of functional disruption.[8]
Workflow Complexity Simpler: One-step reaction with the protein of interest.[8]More complex: Requires genetic modification of the target protein to include the recognition tag.[5]More complex: Requires a two-step process of introducing the bioorthogonal handle followed by reaction with the biotin probe.[7]
Suitability for this compound High: The deprotected amine can be readily conjugated to a molecule which is then activated for amine-reactive labeling.Not directly applicable to the linker itself, but the final conjugate could incorporate an AviTag.High: The deprotected amine can be conjugated to a molecule containing a bioorthogonal handle.

Assessing Off-Target Effects: Experimental Protocols

A multi-pronged approach is recommended to thoroughly assess the off-target effects of a this compound conjugated molecule. This typically involves a combination of proteomic, transcriptomic, and cell viability assays.

Quantitative Proteomics for Off-Target Identification

Chemical proteomics is a powerful tool to identify the direct binding partners and off-target proteins of a small molecule.[9][10]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Cell Treatment: Treat cells with the this compound conjugated molecule of interest and a suitable negative control (e.g., a structurally similar but inactive compound, or a version of the conjugate where the binding motif is mutated). Include a vehicle-only control.

  • Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation, containing protease and phosphatase inhibitors.

  • Affinity Purification: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated probe and its interacting proteins.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins that are significantly enriched in the experimental sample compared to the negative control are considered potential on- and off-targets.

Expected Data:

The table below illustrates the expected number of non-specifically bound proteins identified through a quantitative proteomics workflow when comparing a non-specific biotinylation method with a more specific one.

Biotinylation MethodExpected Number of Off-Target Proteins
Amine-Reactive (e.g., NHS-Biotin)High (e.g., >100)[6]
Bioorthogonal (e.g., Biotin-PEG4-MeTz)Low (e.g., <10)[6]

Note: The actual number of off-targets will depend on the specific molecule conjugated to this compound and the experimental conditions.

Transcriptomic Analysis for Cellular Pathway Perturbations

RNA sequencing (RNA-seq) can provide a global view of changes in gene expression in response to treatment with the biotinylated molecule, offering insights into perturbed cellular pathways that may result from off-target effects.

Experimental Protocol: RNA Sequencing

  • Cell Treatment: Treat cells with the this compound conjugated molecule, a negative control, and a vehicle control for a specified period.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to the treatment. Pathway analysis can then be used to identify cellular processes affected by these gene expression changes.

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining if the biotinylated molecule or the biotinylation process itself has a toxic effect on the cells, which can be an indicator of significant off-target effects.

Experimental Protocol: MTT or LDH Release Assay

  • MTT Assay (Cell Viability):

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the this compound conjugated molecule and controls.

    • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength to determine the relative number of viable cells.

  • LDH Release Assay (Cytotoxicity):

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After treatment, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the lactate (B86563) dehydrogenase (LDH) enzyme.

    • Measurement: Measure the absorbance to quantify the amount of LDH released from damaged cells.

Expected Data:

The IC50 (half-maximal inhibitory concentration) values from cell viability assays can be used to compare the toxicity of different compounds.

CompoundExpected IC50 (µM)
This compound Conjugate (with off-target effects)Lower (indicating higher toxicity)
Negative ControlHigher (indicating lower toxicity)
Alternative, more specific conjugateHigher (indicating lower toxicity)

Note: The higher expected cytotoxicity of a compound with off-target effects is due to its potential for widespread, non-specific interactions with cellular components, which can disrupt their function and lead to cellular stress.[6]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying logic of assessing off-target effects.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation Biotin_PEG6_Boc_conjugate This compound Conjugate Proteomics Quantitative Proteomics (AP-MS) Biotin_PEG6_Boc_conjugate->Proteomics Transcriptomics Transcriptomics (RNA-seq) Biotin_PEG6_Boc_conjugate->Transcriptomics Viability_Assay Cell Viability/ Cytotoxicity Assay Biotin_PEG6_Boc_conjugate->Viability_Assay Negative_Control Negative Control Negative_Control->Proteomics Negative_Control->Transcriptomics Negative_Control->Viability_Assay Vehicle_Control Vehicle Control Vehicle_Control->Proteomics Vehicle_Control->Transcriptomics Vehicle_Control->Viability_Assay Off_Target_ID Off-Target Identification Proteomics->Off_Target_ID Pathway_Analysis Pathway Perturbation Transcriptomics->Pathway_Analysis Toxicity_Assessment Toxicity Assessment Viability_Assay->Toxicity_Assessment

Caption: Workflow for assessing off-target effects of a this compound conjugate.

biotinylation_comparison cluster_amine_reactive Amine-Reactive Chemistry cluster_bioorthogonal Bioorthogonal Chemistry Biotin_PEG6_Boc Deprotected Biotin-PEG6-Amine Amine_Reactive NHS Ester Activation Biotin_PEG6_Boc->Amine_Reactive Bioorthogonal Conjugation to Bioorthogonal Handle (e.g., TCO) Biotin_PEG6_Boc->Bioorthogonal Lysine Lysine Residues Amine_Reactive->Lysine On-Target N_Terminus N-Terminus Amine_Reactive->N_Terminus On-Target Off_Target_Residues Ser, Tyr, Arg (Off-Target) Amine_Reactive->Off_Target_Residues Off-Target Specific_Target Specific Bioorthogonal Partner (e.g., MeTz-Biotin) Bioorthogonal->Specific_Target Highly Specific

Caption: Comparison of amine-reactive vs. bioorthogonal biotinylation strategies.

Conclusion

The use of this compound in cellular assays requires a careful consideration of potential off-target effects. While the linker itself is inert, the choice of conjugation chemistry is a critical determinant of labeling specificity. Amine-reactive methods, though convenient, carry a higher risk of off-target modifications compared to more specific approaches like enzymatic or bioorthogonal biotinylation.

A rigorous assessment of off-target effects is essential for the validation of experimental results and the development of safe and effective therapeutics. By employing a combination of quantitative proteomics, transcriptomics, and cell viability assays, researchers can gain a comprehensive understanding of the cellular impact of their this compound conjugated molecules. The use of appropriate negative controls and comparison with alternative, more specific labeling technologies will ultimately lead to more reliable and translatable scientific findings.

References

Biotin-PEG6-Boc in E3 Ligase Systems: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern therapeutic development. A critical component of these heterobifunctional molecules is the linker connecting the target protein-binding ligand to the E3 ligase recruiter. This guide provides an in-depth comparison of the performance of Biotin-PEG6-Boc as a linker in different E3 ligase systems, offering supporting experimental data and detailed protocols to inform the design of next-generation protein degraders.

Introduction to this compound in PROTACs

This compound is a widely utilized heterobifunctional linker in the synthesis of PROTACs. Its structure comprises three key functional components:

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling a range of experimental applications such as affinity purification, pull-down assays, and visualization of the PROTAC and its interactions.

  • PEG6 (Hexaethylene Glycol): A six-unit polyethylene (B3416737) glycol spacer that is hydrophilic, enhancing the solubility of the PROTAC molecule. Its flexibility and length are critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

  • Boc (tert-butyloxycarbonyl): A protecting group for a primary amine, which allows for a controlled and modular synthetic approach to PROTAC construction.

The primary function of a PROTAC is to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The choice of E3 ligase and the linker that tethers the two ends of the PROTAC are critical determinants of its efficacy and selectivity.

Comparative Performance of PEG Linkers in Different E3 Ligase Systems

While direct head-to-head studies of a single PROTAC utilizing this compound across multiple E3 ligase systems are not extensively available in the public domain, the impact of PEG linker length on PROTAC performance has been investigated for various targets and E3 ligases. The following data, synthesized from studies on the well-characterized target protein BRD4, provides insights into how a PEG6-like linker might perform in VHL, CRBN, and MDM2 E3 ligase systems.

It is important to note that the optimal linker length is highly dependent on the specific target protein, the ligands used, and the cellular context. Therefore, the data presented below should be interpreted as illustrative of general trends.

Data Summary: BRD4 Degradation with Varying PEG Linker Lengths
E3 Ligase RecruitedPROTAC LinkerDC50 (nM)Dmax (%)Cell LineReference
VHL 4-PEG units< 500> 90H661[1]
CRBN 4-5 PEG units< 500> 90H661[1][2]
MDM2 13-atom PEG-based32~90RS4;11[3]

Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum degradation observed. The data for VHL and CRBN is based on a study that systematically varied PEG linker length for BRD4 degradation.[1][2] The MDM2 data is from a study on a potent MDM2-recruiting BRD4 degrader.[3] A PEG6 linker has a chain length of approximately 25 atoms.

These findings suggest that a linker with a length in the range of a PEG6 could be effective for all three E3 ligase systems in the context of BRD4 degradation. However, subtle differences in optimal linker length are often observed. For instance, some studies have shown that CRBN-recruiting PROTACs may be more tolerant to variations in linker length compared to VHL-based PROTACs.[4]

Alternatives to this compound

While this compound is a versatile tool, a range of alternative linkers are available, each with distinct properties that can be advantageous for specific applications.

Linker ClassExampleKey Features
Alkyl Chains 5-(Biotinamido)pentylamineMore hydrophobic than PEG linkers, which can sometimes improve cell permeability.
Rigid Linkers Piperazine or piperidine-based linkersOffer more conformational restriction, which can pre-organize the PROTAC into a bioactive conformation and potentially improve potency.
Click Chemistry Handles Biotin-PEG-alkyne or Biotin-PEG-azideAllow for highly efficient and modular PROTAC synthesis using click chemistry.
Non-Biotin Affinity Tags Linkers with other small molecule tagsCan be used for orthogonal pull-down experiments to avoid interference from endogenous biotinylated proteins.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PROTAC performance. Below are methodologies for key experiments cited in the characterization of PROTACs.

Protocol 1: Biotin-Streptavidin Pulldown Assay for Target Engagement

This assay is used to confirm that the biotinylated PROTAC engages with its intended target protein in a cellular context.

Materials:

  • Cells treated with biotinylated PROTAC

  • Streptavidin-conjugated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC at the desired concentration and for the specified duration. Include a vehicle control. Lyse the cells and clarify the lysate by centrifugation.

  • Affinity Pull-Down: Incubate the cell lysates with streptavidin-conjugated magnetic beads to capture the biotinylated PROTAC and any interacting proteins.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blot, probing for the target protein. An enrichment of the target protein in the PROTAC-treated sample compared to the control indicates target engagement.

Protocol 2: Ternary Complex Formation Assay (AlphaLISA)

This proximity-based assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

  • Tagged Protein of Interest (POI) (e.g., GST-tagged)

  • Tagged E3 Ligase (e.g., FLAG-tagged)

  • PROTAC of interest

  • AlphaLISA Donor Beads (e.g., Streptavidin-coated)

  • AlphaLISA Acceptor Beads (e.g., Anti-FLAG coated)

  • Biotinylated anti-GST antibody

  • AlphaLISA Assay Buffer

  • 384-well white microplates

  • AlphaLISA-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in AlphaLISA assay buffer. Prepare working solutions of the POI, E3 ligase, and biotinylated anti-GST antibody.

  • Assay Plate Setup: Add the PROTAC serial dilutions to the wells of the 384-well plate. Add a mixture containing the POI and E3 ligase to all wells. Add the biotinylated anti-GST antibody to all wells.

  • Incubation: Incubate at room temperature to allow for complex formation.

  • Bead Addition: Add AlphaLISA Acceptor beads followed by AlphaLISA Donor beads to all wells. Incubate the plate in the dark.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 Binds PROTAC This compound PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 Binds Ub Ubiquitin Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded POI_PROTAC_E3->Ub Recruits

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_based Cell-Based Assays cluster_biophysical Biophysical Assays cluster_analysis Data Analysis Synth Synthesize PROTACs with This compound & Alternatives Treatment Cell Treatment Synth->Treatment Ternary Ternary Complex Assay (e.g., AlphaLISA) Synth->Ternary Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western Western Blot for Degradation Lysis->Western Pulldown Biotin Pulldown for Target Engagement Lysis->Pulldown Data Determine DC50, Dmax & Ternary Complex Formation Western->Data Pulldown->Data Ternary->Data

References

A Head-to-Head Comparison of Biotinylation Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is an indispensable technique. This guide provides an objective, data-driven comparison of common biotinylation reagents, offering insights into their performance, detailed experimental protocols, and visual guides to inform your experimental design.

The remarkable affinity between biotin and streptavidin/avidin forms the basis of numerous applications, including affinity purification, immunoassays, and protein-protein interaction studies. The success of these applications hinges on the selection of the most appropriate biotinylation reagent. This guide will explore the key classes of biotinylation reagents, their performance characteristics, and provide the necessary information to make an informed choice for your specific research needs.

Key Classes of Biotinylation Reagents

Biotinylation reagents can be broadly categorized based on their reactive functional groups, which determine their target on the biomolecule. The most common classes include:

  • Amine-Reactive Reagents: These are the most widely used reagents, primarily targeting primary amines (–NH₂) found on lysine (B10760008) residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class.[1][2]

  • Sulfhydryl-Reactive Reagents: These reagents specifically target free sulfhydryl (–SH) groups on cysteine residues. Maleimide-based reagents are a popular choice for this type of labeling, offering more site-specific conjugation than amine-reactive methods due to the lower abundance of free cysteines.

  • Carbohydrate-Reactive Reagents: These reagents, such as those containing a hydrazide or an aminooxy group, target aldehyde or ketone groups that can be generated by oxidizing the carbohydrate moieties of glycoproteins.[3][4]

  • Photoreactive Reagents: These reagents can be activated by UV light to non-specifically react with nearby C-H and N-H bonds, making them suitable for labeling molecules that lack common reactive groups.[5]

  • Proximity Labeling Reagents: These are enzymes, such as BioID and TurboID, that are fused to a protein of interest and generate reactive biotin species to label neighboring proteins within a close radius. This enables the study of protein-protein interactions in living cells.[2]

Performance Comparison of Biotinylation Reagents

The choice of biotinylation reagent significantly impacts labeling efficiency, specificity, and the overall success of an experiment. The following tables summarize quantitative and qualitative data for popular reagents.

Amine-Reactive Biotinylation Reagents
ReagentTarget Functional GroupKey AdvantagesKey DisadvantagesCell Membrane Permeability
NHS-Biotin Primary amines (-NH₂)Simple one-step reaction; readily available.Requires dissolution in an organic solvent which may be detrimental to some proteins; can be non-specific due to the abundance of lysines.[6][7]Permeable[8]
Sulfo-NHS-Biotin Primary amines (-NH₂)Water-soluble, ideal for cell surface labeling; avoids organic solvents.[8]Less stable in aqueous solutions than NHS-Biotin.[9]Impermeable[10]

A study comparing a membrane-permeable NHS-LC-biotin to its sulfo- counterpart for labeling vascular endothelial cells found that at a concentration of 1.8 mM, the cell lysates treated with NHS-LC-biotin had a biotin concentration of 0.390 ng per µg of protein, compared to 0.304 ng per µg of protein for sulfo-NHS-LC-biotin.[8] Furthermore, the biotin label from NHS-LC-Biotin was more stable, with a half-life of 38.0 hours, compared to 10.8 hours for sulfo-NHS-LC-biotin.[8]

Sulfhydryl-Reactive Biotinylation Reagents
ReagentTarget Functional GroupKey AdvantagesKey Disadvantages
Maleimide-Biotin Sulfhydryls (-SH)High specificity for thiols at pH 6.5-7.5, allowing for site-specific labeling.[11]Requires the presence of free sulfhydryls, which may necessitate the reduction of disulfide bonds; the resulting thioether bond can be reversible under certain conditions.[11]

At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[11]

Carbohydrate-Reactive Biotinylation Reagents
ReagentTarget Functional GroupKey AdvantagesKey Disadvantages
Biotin-Hydrazide Aldehydes/KetonesSpecific for glycoproteins and other carbohydrate-containing molecules.Requires an initial oxidation step to generate aldehydes, which can potentially damage the protein.

Studies have shown that labeling efficiency of biotin hydrazide can vary, with one study indicating lower labeling efficiency compared to other hydrazide labels.[12] However, another study demonstrated high-efficiency labeling of cell surface glycoproteins, with 40-55% of radiolabeled glycoproteins being precipitated by streptavidin after labeling.[13]

Proximity-Dependent Biotinylation Reagents
ReagentLabeling TimeKey AdvantagesKey Disadvantages
BioID 18-24 hoursWell-established for studying stable protein interactions.Long labeling times may not capture transient interactions and can lead to the labeling of proteins that are not direct interactors.[14]
TurboID As short as 10 minutesRapid labeling kinetics, enabling the study of transient interactions and dynamic processes with higher temporal resolution.[14][15]Higher enzymatic activity can lead to increased background biotinylation.[14]

Mass spectrometry-based proteomic experiments have shown that TurboID-derived proteomes after just 10 minutes of labeling have a similar size and specificity to BioID-derived proteomes after 18 hours of labeling.[15]

Impact of Spacer Arm Length on Biotinylation

The length of the spacer arm between the biotin moiety and the reactive group can significantly influence the efficiency of streptavidin binding by overcoming steric hindrance.

Spacer ArmApproximate LengthEffect on Streptavidin Binding
No Spacer ~13.5 Å (LC-Biotin)Prone to steric hindrance, especially with bulky proteins.[1]
PEG4 ~29 ÅProvides a good balance of solubility and spacer length for many applications.
PEG11/PEG12 ~50 ÅProvides extended reach to overcome significant steric barriers.[1]
Very Long PEG >5000 g/mol Can cause steric crowding, potentially blocking some of avidin's binding sites and reducing binding stoichiometry from 4:1 to 1:1.[16]

Experimental data shows that as the length of a PEG spacer increases, the equilibrium dissociation constant (Kd) can increase, indicating a slight decrease in binding affinity.[1][16] However, for many applications, this is a worthwhile trade-off for the reduction in steric hindrance.

Cleavable vs. Non-Cleavable Biotinylation Reagents

Cleavable reagents contain a linker that can be broken under specific conditions (e.g., with reducing agents), allowing for the release of the biotinylated molecule from streptavidin.

Reagent TypeKey AdvantagesKey Disadvantages
Cleavable (e.g., Sulfo-NHS-SS-Biotin) Allows for mild elution of the target molecule, preserving its native state; can lead to higher identification rates in mass spectrometry.[17]The cleavable linker may have lower stability under certain conditions.
Non-Cleavable (e.g., Sulfo-NHS-Biotin) Forms a highly stable bond.Requires harsh, denaturing conditions for elution, which can damage the target protein.

A comparative proteomics study found that a disulfide-containing cleavable reagent (Sulfo-NHS-SS-Biotin) resulted in a higher percentage of identified biotinylated peptides (88%) compared to its non-cleavable counterpart (Sulfo-NHS-Biotin) (76% on average).[17]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key biotinylation experiments.

Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin

This protocol is for labeling proteins on the surface of intact cells.

Materials:

  • Cells in culture

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Sulfo-NHS-Biotin

  • Quenching buffer (e.g., PBS with 100 mM glycine)

  • Lysis buffer

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Incubate cells with a freshly prepared solution of Sulfo-NHS-Biotin in PBS (e.g., 0.5 mg/mL) for 30 minutes at 4°C with gentle agitation.[16][18]

  • Quench the reaction by washing the cells with quenching buffer and incubating for 10 minutes at 4°C.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • The biotinylated proteins in the lysate are now ready for downstream applications such as streptavidin affinity purification.

Protocol 2: Intracellular Protein Biotinylation using NHS-Biotin

This protocol is for labeling both intracellular and cell surface proteins.

Materials:

  • Cells in culture

  • PBS

  • NHS-Biotin

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., PBS with 100 mM glycine)

  • Lysis buffer

Procedure:

  • Wash cultured cells twice with PBS.

  • Prepare a stock solution of NHS-Biotin in anhydrous DMSO or DMF.

  • Dilute the NHS-Biotin stock solution in PBS to the desired final concentration and immediately add it to the cells.

  • Incubate for 30-60 minutes at room temperature.[19]

  • Quench the reaction by washing the cells with quenching buffer.

  • Wash the cells twice with PBS.

  • Lyse the cells using a suitable lysis buffer.

Protocol 3: Sulfhydryl-Reactive Biotinylation using Maleimide-Biotin

This protocol targets cysteine residues on proteins.

Materials:

  • Purified protein with free sulfhydryls

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-Biotin

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the reducing agent using a desalting column.

  • Prepare a stock solution of Maleimide-Biotin in anhydrous DMSO or DMF.

  • Add the Maleimide-Biotin stock solution to the protein solution at a desired molar excess.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Remove excess, unreacted Maleimide-Biotin using a desalting column.

Protocol 4: Glycoprotein (B1211001) Biotinylation using Biotin-Hydrazide

This protocol targets carbohydrate moieties on glycoproteins.

Materials:

Procedure:

  • Dissolve the glycoprotein in sodium acetate buffer.

  • Oxidize the carbohydrate groups by adding sodium periodate to a final concentration of 1-10 mM and incubating in the dark for 15-30 minutes at 4°C.[11]

  • Remove excess sodium periodate using a desalting column equilibrated with the reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Prepare a stock solution of Biotin-Hydrazide in anhydrous DMSO.

  • Add the Biotin-Hydrazide stock solution to the oxidized glycoprotein solution.

  • Incubate for 2 hours at room temperature.[5]

  • Remove excess, unreacted Biotin-Hydrazide using a desalting column.

Mandatory Visualization

G cluster_prep Cell Preparation cluster_biotinylation Biotinylation cluster_quenching Quenching cluster_lysis Cell Lysis & Downstream Analysis Wash Cells Wash Cells Add Sulfo-NHS-Biotin Add Sulfo-NHS-Biotin Wash Cells->Add Sulfo-NHS-Biotin Ice-cold PBS Incubate at 4°C Incubate at 4°C Add Sulfo-NHS-Biotin->Incubate at 4°C 30 min Add Quenching Buffer Add Quenching Buffer Incubate at 4°C->Add Quenching Buffer Wash Cells_2 Wash Cells Add Quenching Buffer->Wash Cells_2 Lyse Cells Lyse Cells Wash Cells_2->Lyse Cells Affinity Purification Affinity Purification Lyse Cells->Affinity Purification

G cluster_bait Bait Protein cluster_labeling Proximity Labeling cluster_analysis Analysis Bait Bait Protein (fused to TurboID) TurboID TurboID ReactiveBiotin Reactive Biotin Intermediate TurboID->ReactiveBiotin + Biotin, ATP Biotin Biotin ProximalProteins Proximal Proteins ReactiveBiotin->ProximalProteins Covalent Labeling Streptavidin Streptavidin Purification ProximalProteins->Streptavidin Biotinylated MS Mass Spectrometry Streptavidin->MS Identification Identification of Proximal Proteins MS->Identification

G cluster_reagents Reagents cluster_reaction Reaction cluster_products Products Protein Protein with Primary Amine (-NH2) Reaction Nucleophilic Acyl Substitution (pH 7-9) Protein->Reaction NHS_Biotin NHS-Biotin NHS_Biotin->Reaction Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Reaction->Biotinylated_Protein NHS_byproduct NHS (byproduct) Reaction->NHS_byproduct

References

Validating PROTAC Activity: A Comparative Guide on the Biotin-PEG6-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful validation of a Proteolysis Targeting Chimera (PROTAC) is a critical step in the development of novel therapeutics. The linker connecting the target protein-binding ligand and the E3 ligase recruiter is a key determinant of a PROTAC's efficacy. This guide provides a comprehensive comparison of the validation of PROTAC activity with a focus on the utility of a Biotin-PEG6-Boc linker, comparing its implied performance characteristics against other common linker classes based on available experimental data.

A PROTAC's efficacy is primarily measured by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The this compound linker, a heterobifunctional linker incorporating a biotin (B1667282) moiety, a six-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine, offers a flexible and hydrophilic spacer to facilitate the formation of a productive ternary complex between the target protein and an E3 ligase, a crucial step for subsequent ubiquitination and proteasomal degradation. The biotin tag also serves as a valuable tool for experimental characterization.

Comparative Analysis of Linker Performance

While direct head-to-head studies of a this compound linker against all other linker types in a single system are limited, we can infer its performance by examining studies that compare various linker classes. The choice of linker—be it a flexible PEG chain, a more hydrophobic alkyl chain, or a conformationally constrained rigid linker—profoundly impacts a PROTAC's potency and physicochemical properties.

Quantitative Data Summary

The following tables summarize representative data from various studies, illustrating the impact of linker composition on PROTAC performance.

Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
PROTAC Linker Type E3 Ligase DC50 (nM) Dmax (%)
PROTAC AFlexible (PEG-based)VHL15>95
PROTAC BRigid (Piperazine-based)VHL5>98
PROTAC CFlexible (Alkyl chain)CRBN50~90
PROTAC DRigid (Aromatic)CRBN20>95

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Impact of PEG Linker Length on BTK PROTAC Performance
PROTAC Identifier Linker Composition DC50 (nM) Dmax (%)
RC-1PEG28.3>95
RC-2PEG32.5>95
RC-3PEG41.8>95
RC-4PEG53.1>95

Data illustrates that for BTK degradation, a PEG4 linker provided the optimal potency.[1]

Table 3: Ternary Complex Formation (Illustrative Data)
PROTAC Linker Type Target/E3 Ligase EC50 for Ternary Complex (nM)
PROTAC XFlexible (PEG4)BRD4/VHL100
PROTAC YRigid (Cycloalkane)BRD4/VHL45

Note: Lower EC50 indicates more potent ternary complex formation.

Visualizing the Validation Workflow

Diagrams are essential for understanding the complex biological processes and experimental workflows in PROTAC validation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Validation Workflow cluster_primary Primary Assays cluster_secondary Mechanism of Action cluster_tertiary Specificity & Controls ProteinDegradation Assess Protein Degradation (Western Blot, ELISA, etc.) Determine DC50 & Dmax CellViability Assess Cell Viability (MTT, CellTiter-Glo) Determine IC50 ProteinDegradation->CellViability TernaryComplex Confirm Ternary Complex Formation (Co-IP, NanoBRET) CellViability->TernaryComplex Ubiquitination Verify Target Ubiquitination (IP-Western) TernaryComplex->Ubiquitination Proteomics Assess Selectivity (Global Proteomics) Ubiquitination->Proteomics Controls Mechanism-Based Controls (e.g., MG132, E3 Ligand) Proteomics->Controls

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody against the target protein and loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Protocol 2: In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody for Western blot

Methodology:

  • Cell Treatment: Treat cells with the PROTAC with or without a proteasome inhibitor (MG132) for a defined period. The proteasome inhibitor allows for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells as described in the Western Blot protocol.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an antibody against the target protein.

    • Add Protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binders.

  • Western Blotting for Ubiquitin:

    • Elute the bound proteins from the beads.

    • Perform a Western blot on the eluted samples as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the target protein.[1]

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the formation of the ternary complex.[3]

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-target protein fusion and HaloTag®-E3 ligase fusion

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)

  • Nano-Glo® Live Cell Assay Reagent (substrate)

  • PROTAC compound

  • White, 96-well assay plates

Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.

  • Compound Treatment: Add serial dilutions of the PROTAC compound to the cells.

  • Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Live Cell Assay Reagent.

  • Luminescence Measurement: Measure the light emission at two wavelengths: one for the donor (NanoLuc®, ~450 nm) and one for the acceptor (HaloTag® ligand, ~618 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in this ratio upon PROTAC addition indicates the formation of the ternary complex. Plot the ratio against PROTAC concentration to determine the EC50 for complex formation.[4]

Conclusion

The validation of PROTAC activity is a multifaceted process requiring a combination of quantitative and mechanistic assays. The this compound linker, with its flexible PEG chain, offers a promising scaffold for PROTAC design, potentially enhancing solubility and facilitating productive ternary complex formation. The biotin handle further provides a significant advantage for various biochemical and analytical applications. However, as the comparative data suggests, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of different linker types—flexible, rigid, and variations in length—is crucial for the development of potent and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for researchers to comprehensively validate their PROTAC candidates and make informed decisions in the exciting field of targeted protein degradation.

References

A Comparative Guide to the Structural Analysis of Proteins Conjugated with Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical aspect of developing novel therapeutics, diagnostics, and research tools. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a widely employed technique that leverages the high-affinity interaction between biotin and streptavidin or avidin (B1170675) for a multitude of applications, including purification, detection, and immobilization. The choice of biotinylation reagent is paramount, as it can significantly influence the structural integrity and function of the conjugated protein.

This guide provides a comprehensive structural analysis of proteins conjugated with Biotin-PEG6-Boc and compares its performance with alternative biotinylation reagents. We will delve into the experimental data and detailed methodologies that are crucial for making informed decisions in your research.

Comparison of Biotinylation Reagents

The selection of a biotinylation reagent should be guided by the specific requirements of the application, including the desired specificity of labeling and the tolerance of the protein to chemical modifications. This compound, with its protected amine and PEG spacer, offers a distinct approach compared to more traditional, direct labeling reagents.

FeatureThis compoundNHS-Ester-BiotinSulfo-NHS-Ester-BiotinBiotin-PEGn-Maleimide
Target Residue Carboxyl groups (after Boc deprotection and activation) or other functional groups via custom synthesisLysine (primary amine), N-terminusLysine (primary amine), N-terminusCysteine (thiol group)
Specificity High (site-directed conjugation possible)Low (targets multiple available lysines)Low (targets multiple available lysines)Moderately specific (targets available cysteines)
Workflow Multi-step: Boc deprotection, activation, conjugationOne-stepOne-stepOne-step
Solubility PEG6 spacer enhances water solubilityRequires organic solvent (e.g., DMSO)Water-solublePEGn spacer enhances water solubility
Impact on Protein Structure Lower risk of structural perturbation due to site-specific modification potentialHigher risk of altering protein structure and function if critical lysines are modified.Similar to NHS-Ester-Biotin, but reduced risk of aggregation due to hydrophilicity.Can disrupt disulfide bonds or interfere with function if the cysteine is in a critical region.
Key Advantage Controlled, site-specific biotinylationSimple, rapid, and cost-effectiveWater-soluble, ideal for sensitive proteinsSpecific for cysteine residues
Key Disadvantage Complex, multi-step synthesis requiredNon-specific labeling can lead to heterogeneity and loss of function.Can still lead to non-specific labelingRequires available free cysteine residues

The Role of the PEG6 Linker

The hexaethylene glycol (PEG6) spacer in this compound plays a crucial role in the properties of the final conjugate. The PEG linker is hydrophilic, which can enhance the solubility of the modified protein and reduce aggregation.[1] Furthermore, the length of the PEG spacer arm is critical for mitigating steric hindrance.[2][3] A longer linker, such as PEG6, extends the biotin moiety away from the protein surface, improving its accessibility for binding to streptavidin or avidin.[2] This can lead to a more robust signal in detection assays compared to reagents with shorter or no linkers.[2] However, the optimal linker length is application-dependent, with longer linkers potentially increasing the risk of non-specific interactions in some contexts.[1]

Experimental Protocols for Structural Analysis

A thorough structural analysis of biotinylated proteins is essential to ensure that the modification has not compromised their integrity and function. The following are detailed methodologies for key experiments used in this characterization.

Mass Spectrometry (MS) for Determination of Degree and Site of Biotinylation

Mass spectrometry is an indispensable tool for characterizing biotinylated proteins, providing precise information on the molecular weight, the degree of biotinylation, and the specific sites of modification.

Protocol:

  • Sample Preparation:

    • For intact mass analysis, desalt the biotinylated protein solution using a suitable method like dialysis or a desalting column.

    • For peptide mapping to identify biotinylation sites, denature the protein, reduce disulfide bonds, and alkylate cysteine residues. Digest the protein into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the intact protein or the peptide digest using liquid chromatography (LC) coupled to a high-resolution mass spectrometer.

    • For intact protein analysis, acquire mass spectra to determine the molecular weight distribution. The mass shift compared to the unmodified protein indicates the number of attached biotin-PEG6 moieties.

    • For peptide mapping, perform tandem mass spectrometry (MS/MS) on the eluted peptides. The fragmentation spectra will reveal the amino acid sequence of the peptides and the precise location of the biotin-PEG6 modification.

  • Data Analysis:

    • Process the raw data using specialized software to identify the modified peptides and pinpoint the exact amino acid residues that have been biotinylated.

    • Calculate the degree of biotinylation by averaging the number of modifications per protein molecule.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of proteins and detecting conformational changes upon biotinylation.[4][5]

Protocol:

  • Sample Preparation:

    • Prepare solutions of both the unmodified and biotinylated protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., phosphate (B84403) buffer). The buffer should have low absorbance in the far-UV region.

  • Data Acquisition:

    • Record the far-UV CD spectra of both samples from 190 to 260 nm using a CD spectropolarimeter.

    • Acquire a spectrum of the buffer alone for baseline correction.

  • Data Analysis:

    • Subtract the buffer spectrum from the protein spectra.

    • Convert the raw data (in millidegrees) to mean residue ellipticity.

    • Compare the spectra of the unmodified and biotinylated proteins. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure content (α-helix, β-sheet, etc.).

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

DSC measures the heat capacity of a protein as a function of temperature, providing information about its thermal stability and the integrity of its tertiary structure.[6][7]

Protocol:

  • Sample Preparation:

    • Prepare solutions of the unmodified and biotinylated proteins at a concentration of 0.5-1.0 mg/mL in a suitable buffer.

    • Prepare a matching buffer solution for the reference cell.

  • Data Acquisition:

    • Load the protein solution into the sample cell and the buffer into the reference cell of the DSC instrument.

    • Scan the samples over a temperature range that encompasses the protein's unfolding transition (e.g., 20-100 °C) at a constant scan rate.

  • Data Analysis:

    • Analyze the resulting thermograms to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

    • A significant shift in the Tm of the biotinylated protein compared to the unmodified protein indicates a change in thermal stability.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free technique used to quantitatively measure the binding affinity and kinetics of the biotinylated protein to its interaction partners, ensuring that its biological activity is retained.[8][9][10]

Protocol:

  • Chip Preparation:

    • Immobilize a streptavidin-coated sensor chip in the SPR instrument.

    • Inject the biotinylated protein over the sensor surface to allow for its capture via the biotin-streptavidin interaction.

  • Binding Analysis:

    • Inject a series of concentrations of the protein's binding partner (analyte) over the sensor surface.

    • Monitor the association and dissociation phases of the interaction in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the binding kinetics of the biotinylated protein to that of the unmodified protein to assess any changes in binding affinity.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the principles behind the structural analysis of biotinylated proteins.

experimental_workflow cluster_prep Protein Preparation cluster_analysis Structural Analysis cluster_results Data Interpretation Protein Protein Biotinylation Biotinylation Reaction Protein->Biotinylation Biotinylation_Reagent This compound or Alternative Biotinylation_Reagent->Biotinylation Purification Purification Biotinylation->Purification Biotinylated_Protein Purified Biotinylated Protein Purification->Biotinylated_Protein MS Mass Spectrometry Biotinylated_Protein->MS CD Circular Dichroism Biotinylated_Protein->CD DSC Differential Scanning Calorimetry Biotinylated_Protein->DSC SPR Surface Plasmon Resonance Biotinylated_Protein->SPR Degree_of_Labeling Degree & Site of Labeling MS->Degree_of_Labeling Secondary_Structure Secondary Structure Integrity CD->Secondary_Structure Thermal_Stability Thermal Stability (Tm) DSC->Thermal_Stability Binding_Kinetics Binding Kinetics (KD) SPR->Binding_Kinetics

Caption: Experimental workflow for the biotinylation and structural analysis of proteins.

linker_comparison cluster_no_linker No Linker (e.g., NHS-Biotin) cluster_peg6_linker With PEG6 Linker (e.g., this compound) Protein Protein Biotin_NL Biotin Protein->Biotin_NL Covalent Bond PEG6 PEG6 Spacer Protein->PEG6 Covalent Bond Streptavidin_NL Streptavidin Biotin_NL->Streptavidin_NL Hindrance Steric Hindrance Biotin_PEG6 Biotin Streptavidin_PEG6 Streptavidin Biotin_PEG6->Streptavidin_PEG6 PEG6->Biotin_PEG6 Accessibility Improved Accessibility

Caption: Impact of PEG6 linker on streptavidin binding accessibility.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, adherence to rigorous safety and disposal protocols is fundamental to responsible laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-PEG6-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Following these instructions will help ensure a safe laboratory environment and compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, should be worn at all times when handling this compound.[1] All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[1]

Quantitative Data for Disposal Considerations

While specific concentration limits for the disposal of this compound are not typically defined, the following table summarizes key parameters based on general laboratory safety guidelines for chemical waste.

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquidTo prevent aerosolization and splashing.
Waste Storage Container Designated, chemically resistant, clearly labeled hazardous waste container with a secure lid.To prevent accidental mixing with incompatible chemicals and ensure proper identification for disposal.[2]
Aqueous Waste pH Neutral (pH 6-8)To minimize potential reactivity and corrosion of storage containers.[2] The Boc protecting group is sensitive to acidic conditions.[3]
Segregation Store separately from strong acids, bases, and oxidizing agents.To prevent chemical reactions, including the cleavage of the Boc protecting group.[3]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to manage it as a chemical waste stream through your institution's Environmental Health and Safety (EHS) program. Unlike highly reactive compounds, pre-treatment to deactivate a specific functional group is not the main concern; rather, proper containment and disposal are key.

Waste Identification and Segregation
  • Contamination Check : Determine if the this compound waste is mixed with any other hazardous substances. If it is contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[4][5]

  • Segregation : Do not mix this compound waste with incompatible materials, particularly strong acids which can cause the Boc group to cleave.[3] Keep it in a dedicated waste container.

Waste Collection and Storage
  • Solid Waste : Collect unused or expired solid this compound, as well as contaminated labware (e.g., pipette tips, weigh boats, gloves), in a designated, leak-proof hazardous waste container lined with a plastic bag.[6]

  • Liquid Waste : Collect unused solutions of this compound and the initial rinses of contaminated glassware in a dedicated, sealed, and chemically compatible hazardous waste container.[2][6]

  • Labeling : Clearly label the waste container as "Hazardous Waste" with the full chemical name: "this compound".[2] Include the date and any other information required by your institution.

  • Storage : Keep the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is ready for pickup.[2]

Arranging for Final Disposal
  • Contact EHS : Never pour chemical waste down the drain or dispose of it in the regular trash.[6] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule the collection of the hazardous waste.[2]

  • Empty Containers : Empty containers that previously held this compound should be treated as hazardous waste as they may contain residual product.[2] Alternatively, they can be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_collection cluster_disposal start This compound Waste Generated is_mixed Is waste mixed with other hazardous chemicals? start->is_mixed treat_as_mixed Treat entire mixture as hazardous waste per most hazardous component. is_mixed->treat_as_mixed  Yes collect_waste Collect in a dedicated, sealed, and labeled hazardous waste container. is_mixed->collect_waste No treat_as_mixed->collect_waste storage Store in a designated, secure, and well-ventilated area. collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for collection by a licensed waste contractor. storage->contact_ehs

References

Comprehensive Safety and Handling Guide for Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Biotin-PEG6-Boc. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While this compound is a key reagent in numerous biotechnological applications, including the development of PROTACs (Proteolysis Targeting Chimeras), proper management is necessary to mitigate potential hazards.[1][2]

Personal Protective Equipment (PPE)

Standard personal protective equipment should always be worn when handling this compound to prevent skin contact, eye exposure, and inhalation.[3] The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical reagents.[4][5]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against chemical contact.[6][7] Always inspect gloves for integrity before use and change them immediately if contact occurs. For tasks with a higher risk of splashing, consider double-gloving.[5][6]
Eye and Face Protection Safety goggles or glassesMust meet ANSI Z.87.1 standards to protect against chemical splashes.[6][8] A face shield worn over safety glasses is recommended when there is a significant risk of splashing.[8]
Body Protection Laboratory coatA full-length lab coat is mandatory to protect skin and clothing from contamination.[3][5]
Respiratory Protection Fume hood / Ventilated areaAll handling of the solid, powdered form of this compound should be conducted in a chemical fume hood to prevent inhalation of dust.[4][5] If a fume hood is not available, work should be performed in a well-ventilated area. For situations with a risk of generating aerosols or dust outside of a fume hood, a properly fitted N95 respirator or higher should be used.[5]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound during routine laboratory use.

1. Preparation and Acclimatization:

  • Before use, retrieve the this compound container from its long-term storage at -20°C.[3][9][10]

  • Allow the container to warm to room temperature before opening. This prevents condensation from forming inside the vial, as the compound can be moisture-sensitive.[4]

2. Weighing and Solution Preparation:

  • Don the appropriate PPE as detailed in the table above.

  • Conduct all weighing and initial solution preparations within a certified chemical fume hood to minimize inhalation risk.[4][5]

  • Use anhydrous solvents such as DMSO or DMF for preparing stock solutions to prevent hydrolysis.[11]

3. Performing the Reaction:

  • When adding this compound to a reaction, handle the solution with care to avoid splashes.

  • Ensure the reaction is performed in a well-ventilated area.[12]

  • Keep the container tightly sealed when not in use.

4. Post-Reaction Handling:

  • After use, securely seal the this compound container and return it to the recommended -20°C storage.[10]

  • Proceed immediately to the disposal procedures for any contaminated materials and waste solutions.

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[5] Never dispose of this chemical down the drain.[5]

1. Waste Segregation:

  • Prepare two clearly labeled hazardous waste containers: one for solid waste and one for liquid waste.[6][13]

2. Solid Waste Disposal:

  • Collect all materials that have come into contact with this compound, including gloves, pipette tips, weigh boats, and contaminated wipes, in the designated solid hazardous waste container.[4][5]

  • Ensure the container is lined with a plastic bag and is kept sealed when not in use.[5]

3. Liquid Waste Disposal:

  • Collect all unused solutions, reaction mixtures, and solvent rinses in the designated liquid hazardous waste container.[5][6]

  • Do not mix with other incompatible chemical waste streams.[5] The container must be sealed and chemically compatible.[5]

4. Final Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, secure area.[13]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service to arrange for pickup and proper disposal.[13]

Emergency Procedures and First Aid

In the event of accidental exposure, follow these first-aid measures immediately.[6]

Exposure TypeFirst Aid Response
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[6] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms such as respiratory irritation occur, seek medical attention.[6]
Ingestion Wash out the mouth with water. Do not induce vomiting.[6] Seek immediate medical attention.

In case of a spill, evacuate the area, ensure adequate ventilation, and use an inert absorbent material to contain the spill before placing it in the hazardous waste container for disposal.[13]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency Response prep1 Retrieve from -20°C Storage prep2 Warm to Room Temperature prep1->prep2 prep3 Don Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep2->prep3 handle1 Weigh Solid / Prepare Solution prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Securely Seal & Return Reagent to -20°C Storage handle2->clean1 clean2 Segregate Waste handle2->clean2 disp_solid Solid Waste (Gloves, Tips, etc.) clean2->disp_solid disp_liquid Liquid Waste (Solutions, Rinses) clean2->disp_liquid disp_solid_cont Label & Seal Solid Waste Container disp_solid->disp_solid_cont disp_liquid_cont Label & Seal Liquid Waste Container disp_liquid->disp_liquid_cont disp_final Store in Designated Area for EHS Pickup disp_solid_cont->disp_final disp_liquid_cont->disp_final spill Spill Occurs spill_action Absorb with Inert Material & Decontaminate Area spill->spill_action exposure Personal Exposure exposure_action Administer First Aid & Seek Medical Attention exposure->exposure_action spill_action->disp_solid

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.